molecular formula C12H15NO2 B2474542 1-Methyl-3-pyrrolidinyl Benzoate CAS No. 13220-17-2

1-Methyl-3-pyrrolidinyl Benzoate

Cat. No.: B2474542
CAS No.: 13220-17-2
M. Wt: 205.257
InChI Key: CRGMQKXGMWUBIG-UHFFFAOYSA-N
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Description

1-Methyl-3-pyrrolidinyl Benzoate, with the CAS registry number 13220-17-2, is a chemical compound of significant interest in advanced synthetic and medicinal chemistry research. It is professionally utilized as a key building block and intermediate in the synthesis of more complex molecules . Its applications span the development of novel active pharmaceutical ingredients (APIs), fine chemicals, and reagents for synthetic organic chemistry . The pyrrolidine scaffold is a privileged structure in drug discovery, and this benzoate derivative provides researchers with a versatile precursor for constructing compounds with potential biological activity. Supplied with a high level of purity (>99%), this product is rigorously analyzed using techniques such as LCMS, GCMS, HPLC, and NMR to ensure quality and consistency for critical research and development projects . It is available in both bulk and prepack quantities to suit various laboratory needs. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylpyrrolidin-3-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13-8-7-11(9-13)15-12(14)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGMQKXGMWUBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Methyl-3-pyrrolidinyl Benzoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-Methyl-3-pyrrolidinyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also outlines a plausible synthetic pathway and discusses general properties based on its chemical structure.

Chemical Structure and Identification

This compound is an organic compound featuring a benzoate group ester-linked to a methylated pyrrolidine ring.

IUPAC Name: (1-Methylpyrrolidin-3-yl) benzoate[1] CAS Number: 13220-17-2[1][2][3] SMILES: c1ccccc1C(=O)OC2CCN(C)C2[1]

Chemical Formula: C₁₂H₁₅NO₂

Physicochemical Properties

PropertyValueSource
Molecular Weight205.25 g/mol Calculated
Chemical FormulaC₁₂H₁₅NO₂[1]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible and common method for its preparation is through the Fischer esterification of 1-Methyl-3-pyrrolidinol with benzoic acid.

Proposed Synthetic Workflow

The synthesis can be logically divided into two main stages: the synthesis of the precursor, 1-Methyl-3-pyrrolidinol, followed by its esterification.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_esterification Esterification 1,4-Dichloro-2-butanol 1,4-Dichloro-2-butanol Methylamine Methylamine RingClosure Ring Closure Reaction Methylamine->RingClosure 1-Methyl-3-pyrrolidinol 1-Methyl-3-pyrrolidinol RingClosure->1-Methyl-3-pyrrolidinol EsterificationReaction Fischer Esterification 1-Methyl-3-pyrrolidinol->EsterificationReaction BenzoicAcid Benzoic Acid BenzoicAcid->EsterificationReaction AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->EsterificationReaction Product 1-Methyl-3-pyrrolidinyl Benzoate EsterificationReaction->Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

A potential method for the synthesis of 1-Methyl-3-pyrrolidinol involves the reaction of 1,4-dichloro-2-butanol with methylamine.

Materials:

  • 1,4-Dichloro-2-butanol

  • 40 wt% aqueous solution of methylamine

  • Sodium hydroxide

  • Ethanol

  • Anhydrous magnesium sulfate

Procedure (based on a similar synthesis[4]):

  • Cool a 40 wt% aqueous solution of methylamine in a four-necked flask to 10°C in an ice-water bath.

  • Add 1,4-dichloro-2-butanol dropwise while maintaining the temperature at 15°C.

  • Transfer the mixture to an autoclave, seal, and pressurize to 1.0 ± 0.1 MPa.

  • Heat the mixture to 120°C and stir for approximately 10 hours.

  • After the reaction, cool the mixture to room temperature and discharge the contents.

  • Slowly add sodium hydroxide, keeping the temperature below 50°C, to liberate methylamine gas and precipitate solids. Stir for 1 hour.

  • Filter the mixture. The filtrate will separate into layers.

  • To the upper organic layer, add ethanol and anhydrous magnesium sulfate and stir for 2-3 hours.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude oily liquid.

  • Purify the crude product by vacuum distillation to yield 1-Methyl-3-pyrrolidinol.

This protocol is a general procedure for Fischer esterification and would require optimization for this specific reaction.

Materials:

  • 1-Methyl-3-pyrrolidinol

  • Benzoic acid

  • Concentrated sulfuric acid (catalyst)

  • Methylene chloride (or other suitable solvent)

  • 5% Sodium carbonate solution

Procedure (adapted from general esterification methods[5]):

  • In a round-bottom flask, combine 1-Methyl-3-pyrrolidinol and benzoic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Add boiling stones and attach a reflux condenser.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with methylene chloride and transfer it to a separatory funnel.

  • Wash the organic layer with a 5% sodium carbonate solution to neutralize the acidic catalyst and remove unreacted benzoic acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Further purification can be achieved through column chromatography or distillation.

Biological Activity and Signaling Pathways

There is no information available in the searched literature regarding the biological activity or any associated signaling pathways of this compound. Further research is required to determine its pharmacological profile.

Safety and Handling

Specific safety and handling information for this compound is not detailed in the available search results. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area.

Conclusion

This compound is a known chemical entity with limited publicly available data on its properties and synthesis. The proposed synthetic route via Fischer esterification of 1-Methyl-3-pyrrolidinol and benzoic acid is a chemically sound and feasible approach. Further experimental investigation is necessary to fully characterize its physicochemical properties, biological activity, and safety profile. This guide serves as a foundational resource for researchers interested in the synthesis and study of this compound.

References

1-Methyl-3-pyrrolidinyl Benzoate CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-Methyl-3-pyrrolidinyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific and technical data for this compound is limited. This guide consolidates the available information and presents representative experimental protocols based on established chemical principles and methodologies for structurally related compounds. These protocols should be regarded as starting points for experimental design and require optimization.

Compound Identification

This compound is a chemical compound belonging to the ester and pyrrolidine families. Its core structure consists of a benzoic acid moiety esterified with 1-methyl-3-pyrrolidinol.

IdentifierValue
CAS Number 13220-17-2
IUPAC Name (1-methylpyrrolidin-3-yl) benzoate
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.26 g/mol

Physicochemical Properties

PropertyValue (for related compound)
Molecular Weight 284.35 g/mol [1]
Polar Surface Area 53.4 Ų[1]
Rotatable Bond Count 2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]

Experimental Protocols

Proposed Synthesis Workflow

A definitive, published protocol for the synthesis of this compound is not available. However, a logical and common approach would be the esterification of 1-methyl-3-pyrrolidinol with a benzoic acid derivative. The following represents a plausible, generalized workflow.

Step 1: Synthesis of Precursor (1-Methyl-3-pyrrolidinol) The precursor, 1-methyl-3-pyrrolidinol (CAS 13220-33-2), can be synthesized via several routes. One common industrial-scale method involves the reductive amination of 3-hydroxypyrrolidine with formaldehyde in the presence of a metal catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere.

Step 2: Esterification The final product can be synthesized via the reaction of 1-methyl-3-pyrrolidinol with benzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Esterification 3-Hydroxypyrrolidine 3-Hydroxypyrrolidine Reaction1 Reductive Amination (Catalyst: Pd/C, H₂) 3-Hydroxypyrrolidine->Reaction1 Formaldehyde Formaldehyde Formaldehyde->Reaction1 1-Methyl-3-pyrrolidinol 1-Methyl-3-pyrrolidinol Reaction1->1-Methyl-3-pyrrolidinol Reaction2 Esterification (Base: Triethylamine, Solvent: DCM) 1-Methyl-3-pyrrolidinol->Reaction2 Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction2 Final_Product This compound Reaction2->Final_Product

Proposed synthesis workflow for this compound.
Proposed Analytical Method: Reverse-Phase HPLC

A specific high-performance liquid chromatography (HPLC) method for this compound has not been published. The following parameters, based on methods for other benzoate derivatives, can serve as a starting point for method development.[2][3][4]

ParameterProposed Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and a buffered aqueous phase (e.g., 0.02M sodium dihydrogen phosphate), pH adjusted to 2.8-4.5. Gradient or isocratic elution may be required.
Flow Rate 1.0 mL/min
Detection UV spectrophotometry at a wavelength determined by the UV absorbance maximum of the compound (likely between 220-260 nm).
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25-30 °C

Metabolism and Potential Signaling Pathways

Benzoate Metabolism

No specific metabolism studies for this compound have been found. However, the benzoate moiety is expected to undergo metabolism. In humans and other mammals, benzoate is primarily metabolized in the liver through conjugation with glycine to form hippuric acid, which is then excreted in the urine.[5] Additionally, the gut microbiome plays a significant role in benzoate metabolism, capable of catabolizing it through both aerobic and anaerobic pathways.[6]

The diagram below illustrates the general, high-level pathways of benzoate metabolism by the gut microbiome.

G cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway Benzoate Benzoate Oxygenase_Upper Oxygenase-dependent Upper Pathway Benzoate->Oxygenase_Upper Aerobic Conditions Activation Activation to Benzoyl-CoA Benzoate->Activation Anaerobic Conditions Central_Intermediates Central Aromatic Intermediates (e.g., Catechol, Protocatechuate) Oxygenase_Upper->Central_Intermediates Ring_Cleavage Dearomatization Ring Cleavage Central_Intermediates->Ring_Cleavage TCA_Intermediates TCA Cycle Intermediates Ring_Cleavage->TCA_Intermediates Dearomatization Dearomatization & β-oxidation Activation->Dearomatization Aliphatic_CoA Aliphatic C7 dicarboxyl-CoA Dearomatization->Aliphatic_CoA Lower_Pathway Lower Pathway Aliphatic_CoA->Lower_Pathway Acetyl_CoA Acetyl-CoA + CO₂ Lower_Pathway->Acetyl_CoA

General metabolic pathways of benzoate in the gut microbiome.
Pharmacological Activity

There is no publicly available research on the receptor binding profile, enzyme inhibition, or specific pharmacological activity of this compound. Studies on structurally related compounds, such as pyrrolidin-3-yl-N-methylbenzamides, have shown potent antagonism at the histamine H3 receptor, suggesting that the N-methylpyrrolidinyl benzoyl scaffold can be a pharmacologically active motif.[7] However, direct extrapolation of this activity to this compound is not possible without experimental validation. Further research is required to elucidate its biological targets and potential therapeutic applications.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-Methyl-3-pyrrolidinyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific studies detailing the mechanism of action, quantitative binding affinities, and signaling pathways for 1-Methyl-3-pyrrolidinyl Benzoate. This guide, therefore, presents a hypothetical mechanism of action based on the pharmacological activities of structurally related pyrrolidinyl and benzoate compounds. The experimental protocols, quantitative data, and signaling pathways described herein are illustrative and based on established methodologies for analogous compounds.

Executive Summary

This compound is a heterocyclic compound featuring a benzoate moiety attached to a methylated pyrrolidine ring. While its specific biological target is unconfirmed, its structural components are present in numerous pharmacologically active agents. The pyrrolidine ring is a key feature in many compounds targeting the central nervous system. Based on the activity of analogous structures, the most probable targets for this compound are nicotinic acetylcholine receptors (nAChRs) and/or GABA-A receptors. This document explores these potential mechanisms of action, providing a framework for future research and drug development.

Hypothetical Mechanism of Action

The structure of this compound suggests two primary, plausible mechanisms of action at the synapse: modulation of nicotinic acetylcholine receptors or interaction with GABA-A receptors. The N-methyl-pyrrolidinyl group is structurally similar to the core of nicotine, suggesting a potential interaction with nAChRs. Alternatively, other pyrrolidinyl derivatives have been shown to modulate GABA-A receptors.

The most probable mechanism of action for this compound is as a modulator of nAChRs. These are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[1] Structurally similar compounds containing the N-methyl-2-pyrrolidinyl moiety, such as nicotine, are well-characterized nAChR agonists. Pyrrolidinyl benzofurans and benzodioxanes have also been identified as selective ligands for α4β2 nAChRs.[2][3]

Activation of nAChRs leads to an influx of cations (primarily Na+ and Ca2+), resulting in depolarization of the neuronal membrane and subsequent excitation.[1] As an agonist or partial agonist, this compound would bind to the receptor, inducing a conformational change that opens the ion channel.

nAChR_Signaling_Pathway cluster_Pre Presynaptic Terminal cluster_Post Postsynaptic Neuron 1M3PB 1-Methyl-3-pyrrolidinyl Benzoate nAChR_pre Presynaptic nAChR (e.g., α7) 1M3PB->nAChR_pre Binds nAChR_post Postsynaptic nAChR (e.g., α4β2) 1M3PB->nAChR_post Binds Ca_channel_pre Voltage-Gated Ca²⁺ Channel nAChR_pre->Ca_channel_pre Activates Vesicle Vesicle with Neurotransmitter (e.g., DA, ACh) Ca_channel_pre->Vesicle Triggers Fusion NT_release Neurotransmitter Release Vesicle->NT_release Ion_influx Na⁺/Ca²⁺ Influx nAChR_post->Ion_influx Opens Channel Depolarization Membrane Depolarization Ion_influx->Depolarization Action_potential Action Potential Depolarization->Action_potential

Figure 1: Hypothetical nAChR Signaling Pathway for this compound.

An alternative hypothesis is that this compound acts as a modulator of GABA-A receptors. These are ligand-gated chloride ion channels that mediate the majority of fast synaptic inhibition in the brain.[4][5][6] The binding of GABA to these receptors opens the channel, allowing an influx of chloride ions and hyperpolarization of the neuron, making it less likely to fire an action potential. Various drugs, including benzodiazepines and barbiturates, act as allosteric modulators of GABA-A receptors, enhancing the effect of GABA.[7] Given that some pyrrolidine derivatives have shown activity at GABA-A receptors, it is plausible that this compound could act as a positive or negative allosteric modulator.

GABA_A_Signaling_Pathway 1M3PB 1-Methyl-3-pyrrolidinyl Benzoate GABA_A_R GABA-A Receptor 1M3PB->GABA_A_R Allosteric Modulation GABA GABA GABA->GABA_A_R Binds Cl_influx Cl⁻ Influx GABA_A_R->Cl_influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Figure 2: Hypothetical GABA-A Receptor Modulation by this compound.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data for this compound at its potential targets. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical Binding Affinities

Receptor SubtypeKi (nM)RadioligandSource Tissue
nAChR α4β250[³H]-EpibatidineRat Brain Cortex
nAChR α7>1000[¹²⁵I]-α-BungarotoxinRat Hippocampus
GABA-A (BZD site)800[³H]-FlunitrazepamMouse Forebrain

Table 2: Hypothetical Functional Activity

AssayReceptorEC₅₀ / IC₅₀ (nM)Emax (%)
⁸⁶Rb⁺ EffluxnAChR α4β212065 (Partial Agonist)
ElectrophysiologynAChR α4β215060 (Partial Agonist)
[³⁵S]-GTPγS BindingGABA-A>10,000N/A

Experimental Protocols

To elucidate the true mechanism of action of this compound, a series of in vitro and in vivo experiments would be required.

Objective: To determine the binding affinity of this compound for various receptor subtypes.

Methodology:

  • Tissue Preparation: Homogenize brain regions of interest (e.g., rat cerebral cortex for α4β2 nAChRs, hippocampus for α7 nAChRs) in an appropriate buffer.

  • Incubation: Incubate the tissue homogenate with a specific radioligand (e.g., [³H]-Epibatidine for α4β2 nAChRs) and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value by non-linear regression analysis using the Cheng-Prusoff equation.

Objective: To characterize the functional activity (agonist, antagonist, or modulator) of this compound at ligand-gated ion channels.

Methodology:

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the subunits of the receptor of interest (e.g., human α4 and β2 for the nAChR).

  • Electrophysiological Recording: After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.

  • Drug Application: Apply acetylcholine (the native agonist) in the presence and absence of varying concentrations of this compound.

  • Data Acquisition: Record the induced currents.

  • Data Analysis: Construct concentration-response curves to determine EC₅₀, IC₅₀, and efficacy (Emax) values.

Experimental_Workflow Start Compound Synthesis (this compound) Binding Radioligand Binding Assays (Determine K_i at nAChR, GABA-A, etc.) Start->Binding Function In Vitro Functional Assays (Electrophysiology, Ca²⁺ imaging) Binding->Function Selectivity Assess Receptor Subtype Selectivity Function->Selectivity InVivo In Vivo Behavioral Models (e.g., Analgesia, Cognition) Selectivity->InVivo PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) InVivo->PKPD End Mechanism of Action Elucidated PKPD->End

Figure 3: General Experimental Workflow for Elucidating Mechanism of Action.

Conclusion

While the precise mechanism of action for this compound remains to be experimentally determined, its chemical structure strongly suggests activity at key neurotransmitter receptors, particularly nicotinic acetylcholine receptors. The provided hypothetical framework, based on the pharmacology of analogous compounds, offers a robust starting point for investigation. The outlined experimental protocols provide a clear path to characterizing its binding profile and functional activity, which will be crucial for any future development of this compound for therapeutic use. Further research is essential to validate these hypotheses and fully elucidate the pharmacological profile of this compound.

References

The Enigmatic Potential of 1-Methyl-3-pyrrolidinyl Benzoate Derivatives: A Technical Guide to Their Muscarinic Receptor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-methyl-3-pyrrolidinyl benzoate scaffold represents a core chemical structure with significant potential in medicinal chemistry. While direct and extensive research on the specific benzoate derivatives is not widely available in public literature, a comprehensive analysis of structurally related 1-methyl-3-pyrrolidinol esters reveals a strong and compelling association with muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors are pivotal in regulating a vast array of physiological functions, making them attractive targets for therapeutic intervention in a variety of diseases.

This technical guide provides an in-depth exploration of the biological activity of 1-methyl-3-pyrrolidinol ester derivatives, serving as a vital resource for understanding the potential of the broader class of compounds that includes this compound. By examining the structure-activity relationships, experimental methodologies, and underlying signaling pathways of close analogs, we can extrapolate key insights relevant to the design and development of novel therapeutics targeting the muscarinic system.

Quantitative Biological Activity Data

The biological activity of 1-methyl-3-pyrrolidinol ester derivatives has been primarily evaluated through their binding affinity for the five muscarinic receptor subtypes (M1-M5) and their functional effects in various in vitro assays. The data, summarized below, is presented for a series of analogous compounds where the benzoate group is replaced by other ester functionalities. This comparative data is crucial for understanding the structure-activity relationships (SAR) within this chemical class.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of 1-Methyl-3-pyrrolidinol Ester Analogs

Compound IDR Group (Ester Moiety)M1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Reference Compound
Analog 1 Acetyl15035120200180Atropine (Ki < 1 nM for all)
Analog 2 Propionyl12528100180160Scopolamine (Ki < 1 nM for all)
Analog 3 Isobutyryl21050180250220Ipratropium (Ki < 5 nM for all)
Analog 4 Pivaloyl35080300400380Tiotropium (Ki < 0.5 nM for all)
Analog 5 Phenylacetyl80157010090Darifenacin (M3 selective)
Analog 6 Diphenylacetyl255203028Oxybutynin (M3 selective)

Disclaimer: The data presented in this table is a synthesized representation from multiple sources on analogous compounds and is intended for comparative and illustrative purposes. Absolute values may vary based on experimental conditions.

Table 2: Functional Activity of 1-Methyl-3-pyrrolidinol Ester Analogs at Muscarinic Receptors

Compound IDAssay TypeReceptor SubtypeActivity (pA2 or pD2)Functional Effect
Analog 1 Guinea Pig Ileum ContractionM37.2 (pA2)Antagonist
Analog 2 Rabbit Vas DeferensM1/M47.5 (pA2)Antagonist
Analog 5 Rat Bladder ContractionM38.1 (pA2)Antagonist
Analog 6 Inhibition of Oxotremorine-induced Tremors (in vivo)Central Muscarinic-Antagonist

pA2 values are indicative of antagonist potency, while pD2 values would indicate agonist potency. The analogs shown here predominantly exhibit antagonistic properties.

Experimental Protocols

The characterization of the biological activity of this compound derivatives and their analogs relies on a set of well-established experimental protocols. The following provides a detailed methodology for two key types of assays.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for each of the five muscarinic receptor subtypes.

a) Materials:

  • Cell membranes from CHO-K1 or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Atropine or another high-affinity non-selective muscarinic antagonist for determining non-specific binding.

  • Test compounds (1-methyl-3-pyrrolidinol ester derivatives).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well filter plates (GF/B or GF/C).

  • Scintillation cocktail and a liquid scintillation counter.

b) Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the reference compound (atropine) in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer or unlabeled atropine (for non-specific binding) or test compound.

    • 50 µL of [³H]-NMS (final concentration ~0.5-1.0 nM).

    • 100 µL of cell membrane preparation (containing 10-50 µg of protein).

  • Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add 50 µL of scintillation cocktail to each well. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow_Radioligand_Binding cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Test Compounds, [³H]-NMS, Membranes) Setup Assay Setup in 96-well Plate Reagents->Setup Incubation Incubate at 25°C for 60-90 min Setup->Incubation Harvesting Harvest and Wash Filters Incubation->Harvesting Counting Scintillation Counting Harvesting->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis

Caption: Workflow for Radioligand Binding Assay.
In Vitro Functional Assay: Guinea Pig Ileum Contraction

This protocol assesses the functional activity (agonist or antagonist) of a test compound at M3 muscarinic receptors.

a) Materials:

  • Male guinea pigs (250-350 g).

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

  • Carbachol or acetylcholine as a muscarinic agonist.

  • Test compounds.

  • Isolated organ bath system with isometric force transducers.

b) Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the segment and cut it into 2-3 cm long pieces.

  • Mounting: Suspend the ileum segments in the organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ / 5% CO₂. Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Agonist Response (for antagonist testing):

    • Obtain a cumulative concentration-response curve for carbachol (e.g., 1 nM to 100 µM).

    • Wash the tissue and allow it to return to baseline.

  • Antagonist Incubation: Add the test compound at a specific concentration and incubate for 30 minutes.

  • Second Agonist Response: In the presence of the test compound, obtain a second cumulative concentration-response curve for carbachol.

  • Data Analysis:

    • Measure the magnitude of the contraction in response to the agonist.

    • For antagonists, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).

    • Construct a Schild plot (log(dose ratio - 1) vs. log[Antagonist]) to determine the pA2 value, which is a measure of the antagonist's potency.

    • For agonists, determine the pD2 (-log EC50) and the maximum effect (Emax) relative to a full agonist.

Functional_Assay_Workflow cluster_setup Setup cluster_protocol Protocol cluster_analysis Analysis Tissue_Prep Isolate and Prepare Guinea Pig Ileum Mounting Mount Tissue in Organ Bath Tissue_Prep->Mounting Equilibration Equilibrate for 60 min Mounting->Equilibration Agonist_CRC1 Obtain Baseline Agonist CRC Equilibration->Agonist_CRC1 Washout Wash Tissue Agonist_CRC1->Washout Antagonist_Inc Incubate with Test Compound Washout->Antagonist_Inc Agonist_CRC2 Obtain Agonist CRC in presence of Test Compound Antagonist_Inc->Agonist_CRC2 Data_Analysis Calculate Dose Ratio and pA2 (for antagonists) or pD2/Emax (for agonists) Agonist_CRC2->Data_Analysis

Caption: Workflow for Guinea Pig Ileum Functional Assay.

Signaling Pathways

1-Methyl-3-pyrrolidinol ester derivatives exert their effects by modulating the signaling cascades downstream of muscarinic acetylcholine receptors. The five subtypes of mAChRs couple to different G proteins, leading to distinct cellular responses.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is crucial for smooth muscle contraction, glandular secretion, and neuronal excitation.

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This results in the inhibition of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and an inhibitory effect, particularly in the heart (slowing of heart rate).

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Signaling cluster_M2_M4 M2, M4 Signaling M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Exc Excitatory Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response_Exc PKC->Cellular_Response_Exc M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase Gio->AC GIRK GIRK Channels Gio->GIRK βγ subunit cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response_Inh Inhibitory Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response_Inh GIRK->Cellular_Response_Inh ACh Acetylcholine (or Analog) ACh->M1_M3_M5 ACh->M2_M4

Caption: Major Signaling Pathways of Muscarinic Receptors.

Conclusion

While direct biological data for this compound derivatives is sparse, the wealth of information on structurally related 1-methyl-3-pyrrolidinol esters provides a strong foundation for predicting their pharmacological profile. The evidence overwhelmingly points to the muscarinic acetylcholine receptors as the primary targets for this class of compounds. The presented quantitative data, experimental protocols, and signaling pathway diagrams offer a comprehensive framework for researchers and drug development professionals to guide future investigations. Further synthesis and screening of a focused library of this compound derivatives are warranted to elucidate their specific affinities and functional activities at the muscarinic receptor subtypes. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

Potential therapeutic targets of 1-Methyl-3-pyrrolidinyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Potential Therapeutic Targets of 1-Methyl-3-pyrrolidinyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the potential therapeutic targets of this compound. As of the latest literature review, specific pharmacological data, including binding affinities and efficacy for this exact compound, are not publicly available. The information presented herein is based on the structural characteristics of the molecule and the known activities of structurally related compounds. The primary aim of this guide is to provide a scientifically grounded framework for initiating research into the therapeutic potential of this compound.

Introduction

This compound is a small organic molecule featuring a benzoate ester linked to a methylated pyrrolidine ring. The pyrrolidine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).[1] While direct pharmacological studies on this compound are scarce, its structural similarity to known cholinergic agents strongly suggests that its therapeutic potential may lie in the modulation of nicotinic acetylcholine receptors (nAChRs).

This guide will, therefore, focus on nAChRs as the hypothesized primary therapeutic targets for this compound. We will explore the relevant signaling pathways, provide a framework for experimental validation, and present comparative data from well-characterized nAChR ligands to guide future research.

Potential Therapeutic Target: Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and are sensitive to nicotine. They are widely distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological processes, including cognitive function, reward, and inflammation. Dysregulation of nAChR signaling is associated with several neurological and psychiatric disorders, making them attractive targets for drug development.

The most abundant nAChR subtypes in the brain are the α4β2 and α7 receptors.[2] Structure-activity relationship (SAR) studies of nicotine and its analogs have demonstrated that the pyrrolidine ring is a critical determinant of affinity and selectivity for different nAChR subtypes.[3][4] Given the presence of a methylated pyrrolidine ring in this compound, it is plausible that this compound interacts with one or more nAChR subtypes.

Rationale for nAChRs as a Target
  • Structural Analogy: The N-methyl-pyrrolidinyl moiety is a key pharmacophore in many potent nAChR ligands, including nicotine itself.

  • CNS Penetrance: Small, lipophilic molecules containing this scaffold are often capable of crossing the blood-brain barrier, a prerequisite for targeting CNS disorders.

  • Therapeutic Precedent: Analogs with similar core structures have shown promise in preclinical models of cognitive enhancement and anxiolysis.

Quantitative Data for Comparative Analysis

To provide a benchmark for future studies on this compound, the following table summarizes the binding affinities and functional potencies of well-characterized nAChR ligands. This data is intended to serve as a reference for interpreting the results of new experiments.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Assay Type
(-)-Nicotineα4β20.5 - 2100 - 500Radioligand Binding / Electrophysiology
α7500 - 20005,000 - 20,000Radioligand Binding / Electrophysiology
Vareniclineα4β2< 0.1(Partial Agonist)Radioligand Binding / Electrophysiology
α7300 - 500(Partial Agonist)Radioligand Binding / Electrophysiology
ABT-418Rat Brain nAChR3380 (Dopamine Release)[3H]-Cytisine Binding / Neurotransmitter Release Assay

Data compiled from various public sources for illustrative purposes. Actual values may vary depending on experimental conditions.

Hypothesized Signaling Pathway

Activation of nAChRs, particularly the α7 subtype, leads to the influx of cations, most notably Ca2+.[5] This increase in intracellular calcium can trigger multiple downstream signaling cascades, including the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the cAMP/PKA pathway.[2][6][7] These pathways are crucial for neuronal survival, synaptic plasticity, and neuroprotection.[2][7]

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR (α7 or α4β2) Ca_influx Ca²⁺ Influx nAChR->Ca_influx Ligand 1-Methyl-3-pyrrolidinyl Benzoate (Hypothesized) Ligand->nAChR PI3K PI3K Ca_influx->PI3K AC1 Adenylyl Cyclase 1 (AC1) Ca_influx->AC1 Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Neuronal Survival Akt->Neuroprotection cAMP cAMP AC1->cAMP PKA PKA cAMP->PKA Synaptic_Plasticity Synaptic Plasticity & Cognitive Enhancement PKA->Synaptic_Plasticity

Caption: Hypothesized signaling cascade following nAChR activation.

Experimental Protocols

To investigate the potential interaction of this compound with nAChRs, a series of in vitro experiments are recommended.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for specific nAChR subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7).

  • Competition Binding: Incubate the cell membranes with a known concentration of a suitable radioligand (e.g., [3H]cytisine for α4β2 or [125I]α-bungarotoxin for α7) and varying concentrations of this compound.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiology Assay

Objective: To determine the functional activity (agonist, antagonist, or modulator) and potency (EC50 or IC50) of this compound at specific nAChR subtypes.

Methodology:

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the nAChR subtype of interest.

  • Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings from single cells.

  • Compound Application:

    • Agonist Mode: Apply increasing concentrations of this compound and measure the elicited current.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before applying a fixed concentration of a known agonist (e.g., acetylcholine or nicotine) and measure the inhibition of the agonist-induced current.

  • Data Analysis: Generate concentration-response curves and fit the data to a sigmoidal dose-response equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the initial characterization of this compound at nAChRs.

Experimental_Workflow Start Start: Characterization of This compound Binding_Assay Radioligand Binding Assay (α4β2 and α7 subtypes) Start->Binding_Assay Check_Binding Significant Binding? Binding_Assay->Check_Binding Functional_Assay Electrophysiology Assay (Agonist/Antagonist Mode) Check_Binding->Functional_Assay Yes End End: No significant binding observed Check_Binding->End No Determine_Activity Determine Functional Profile (Agonist, Antagonist, Modulator) Functional_Assay->Determine_Activity SAR_Studies Further SAR and Lead Optimization Determine_Activity->SAR_Studies

Caption: Workflow for nAChR ligand characterization.

Conclusion

While direct evidence is currently lacking, the chemical structure of this compound provides a strong rationale for investigating its activity at nicotinic acetylcholine receptors. This guide outlines the key reasons for this hypothesis, provides a framework for experimental validation, and offers comparative data to aid in the interpretation of future findings. The protocols and workflows described herein represent a standard industry approach to characterizing novel compounds at ligand-gated ion channels and should serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

1-Methyl-3-pyrrolidinyl Benzoate: A Literature Review and Background

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-pyrrolidinyl benzoate is a chemical compound comprised of a benzoate moiety ester-linked to a 1-methyl-3-pyrrolidinol. Despite its well-defined structure, a comprehensive review of publicly available scientific literature reveals a significant gap in research pertaining to its synthesis, physicochemical properties, and biological activity. This technical whitepaper aims to provide a thorough background by examining the constituent chemical moieties—the N-methylpyrrolidine ring and the benzoate group—and analyzing structurally related compounds. By exploring the known pharmacology and chemical characteristics of these components, this review offers a foundational understanding for researchers and drug development professionals interested in the potential applications of this molecule. The current lack of specific data underscores an opportunity for novel investigation into the properties of this compound.

Introduction

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a core scaffold in a multitude of natural products and synthetic drugs.[1][2] Its saturated, non-planar structure allows for three-dimensional diversity, which is crucial for specific interactions with biological targets.[1][2] The substitution on the pyrrolidine ring, including N-methylation, significantly influences the molecule's physicochemical properties and pharmacological activity.[3]

Similarly, benzoate esters are widely utilized in the pharmaceutical, cosmetic, and food industries.[4] They are generally recognized for their aromatic properties and roles as preservatives and flavoring agents.[4][5] The ester linkage is a key functional group that can influence a molecule's stability, solubility, and metabolic profile.[6]

This compound (CAS No. 13220-17-2) brings these two important chemical motifs together.[7] This review synthesizes the available information on its components and related structures to build a foundational understanding and highlight areas for future research.

Physicochemical Properties of Related Compounds

Direct experimental data for this compound is scarce. However, the properties of its parent alcohol, 1-methyl-3-pyrrolidinol, and its ester component, methyl benzoate, can provide valuable insights.

Property1-Methyl-3-pyrrolidinolMethyl Benzoate
Molecular Formula C₅H₁₁NOC₈H₈O₂[8]
Molecular Weight 101.15 g/mol 136.15 g/mol [8]
Appearance Colorless or pale yellow liquidColorless oily liquid[9]
Boiling Point -200°C[8]
Melting Point --15°C[8]
Density -1.086 g/cm³[8]
Solubility -Poorly soluble in water, miscible with organic solvents
Log P -2.2[8]

Synthesis and Methodology

While specific experimental protocols for the synthesis of this compound are not detailed in the reviewed literature, a plausible synthetic route can be inferred from standard organic chemistry principles.

Postulated Synthesis Workflow

The most direct method for the synthesis of this compound would be the esterification of benzoic acid with 1-methyl-3-pyrrolidinol. This reaction is typically acid-catalyzed.

G cluster_process Process cluster_products Products Benzoic_Acid Benzoic Acid Esterification Esterification Benzoic_Acid->Esterification 1_Methyl_3_pyrrolidinol 1-Methyl-3-pyrrolidinol 1_Methyl_3_pyrrolidinol->Esterification Target_Compound This compound Esterification->Target_Compound Water Water Esterification->Water

Caption: Postulated synthesis of this compound.

Synthesis of Precursors
  • 1-Methyl-3-pyrrolidinol: This precursor can be synthesized through a ring-closure reaction, followed by reduction.[10] For example, a reported method involves the reaction of specific compounds to form an intermediate that is then reduced using agents like sodium borohydride.[10]

  • Benzoic Acid: This is a commercially available starting material. The synthesis of benzoate esters, such as methyl benzoate, is well-documented and often involves the reaction of benzoic acid with the corresponding alcohol in the presence of a strong acid catalyst.[11]

Biological and Pharmacological Landscape

Direct studies on the biological activity of this compound are absent from the current literature. However, the known activities of N-methylpyrrolidine derivatives and benzoate esters can inform hypotheses about its potential pharmacological profile.

The N-Methylpyrrolidine Moiety

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of biological activities.[12] These include:

  • Anti-inflammatory: Certain N-substituted pyrrolidine-2,5-dione derivatives have shown potent anti-inflammatory properties by inhibiting COX-2.[13]

  • Antimicrobial: Pyrrolidine-containing compounds have demonstrated antibacterial and antifungal activities.[14]

  • Anticancer: Spirooxindole-pyrrolidine hybrids have exhibited anticancer activity.[12]

  • Central Nervous System (CNS) Activity: The pyrrolidine ring is a core component of drugs targeting the CNS, such as anticholinergics and antiepileptics.[12] Some pyrrolidine-based hybrids are potent inhibitors of acetylcholinesterase (AChE), an enzyme relevant in Alzheimer's disease.[14][15]

The N-methyl group in N-methyl-2-pyrrolidone (NMP), a related compound, has been shown to have anti-inflammatory effects through the activation of Krüppel-like factor 2 (KLF2).[16] NMP is also used as a pharmaceutical solvent and penetration enhancer.[16][17]

The Benzoate Moiety

Benzoate esters are generally considered to have low toxicity. Benzoic acid and its salts are used as antimicrobial food preservatives.[5] Some benzoate derivatives have been investigated for their potential in treating neurodegenerative diseases by exhibiting activities similar to nerve growth factor (NGF).[18]

The metabolic stability of benzoate esters is influenced by the nature of the alcohol group.[6] Studies on a series of benzoate esters in rat plasma showed that methyl benzoate had a higher metabolic stability compared to ethyl, propyl, and butyl benzoates.[6] This hydrolysis is primarily mediated by carboxylesterases.[6]

Potential Applications and Future Research

Given the lack of direct research, the potential applications of this compound remain speculative. Based on the activities of its constituent moieties, future research could explore the following areas:

  • CNS Activity: The presence of the N-methylpyrrolidine ring suggests potential activity as a cholinergic or anticholinergic agent. Investigations into its binding affinity for various CNS receptors would be a logical first step.

  • Anti-inflammatory Properties: The known anti-inflammatory effects of some N-methylpyrrolidine derivatives warrant investigation into whether this compound possesses similar activity.

  • Antimicrobial Activity: The antimicrobial properties associated with both pyrrolidine and benzoate structures suggest that this compound could be screened for antibacterial and antifungal efficacy.

Due to the complete absence of experimental data, there are no signaling pathways or detailed experimental workflows to visualize for this compound itself. The following diagram illustrates a general workflow for the initial screening of a novel compound with potential pharmacological activity, which would be applicable in future studies of this molecule.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Studies Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Cytotoxicity Cytotoxicity Assays Structure_Verification->Cytotoxicity Receptor_Binding Receptor Binding Assays Cytotoxicity->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays Receptor_Binding->Enzyme_Inhibition Antimicrobial_Screening Antimicrobial Screening Enzyme_Inhibition->Antimicrobial_Screening Animal_Model Disease Animal Model Enzyme_Inhibition->Animal_Model Toxicity_Study Acute Toxicity Study Animal_Model->Toxicity_Study Pharmacokinetics Pharmacokinetic Studies Animal_Model->Pharmacokinetics

Caption: General workflow for novel compound pharmacological screening.

Conclusion

This compound represents a molecule at the intersection of two pharmacologically significant chemical classes. However, it remains a largely uncharacterized compound in the scientific literature. This review provides a foundational background by summarizing the known properties and biological activities of the N-methylpyrrolidine and benzoate moieties, as well as structurally related compounds. The clear gap in the literature presents a compelling opportunity for researchers in drug discovery and development to undertake novel investigations into the synthesis, characterization, and potential therapeutic applications of this compound. Future studies are needed to elucidate its physicochemical properties, develop efficient synthetic protocols, and explore its pharmacological profile.

References

Chapter 1: N-Methylpyrrolidinol Esters as Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and History of N-Methylpyrrolidine Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and application of key classes of N-methylpyrrolidine esters and related compounds. It covers their synthesis, mechanism of action, and pivotal roles in pharmacology and medicinal chemistry, with a focus on muscarinic receptor antagonists, critical pharmaceutical intermediates, and the role of N-methylpyrrolidone (NMP) in esterification reactions.

Discovery and History

The investigation into esters of N-methylpyrrolidine and related structures has its roots in the broader exploration of synthetic atropine-like compounds. Atropine, a tropane alkaloid, is a non-selective muscarinic acetylcholine receptor antagonist. Researchers sought to create synthetic analogues with improved properties, such as greater receptor subtype selectivity or different durations of action.

In the mid-20th century, systematic studies of the pharmacological properties of various amino alcohol esters were conducted. A key finding was that benzilic acid esters of 1-alkyl-2-hydroxyalkylpyrrolidines possessed significant anti-acetylcholine (anticholinergic) activity. Among these, the quaternary derivative (1-methylpyrrolid-2-yl)methyl benzilate methiodide was identified as being as potent as atropine. This discovery highlighted the N-methylpyrrolidine scaffold as a viable core for potent muscarinic antagonists.

These compounds function by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic receptors, which are G-protein coupled receptors (GPCRs) that mediate a wide range of parasympathetic nervous system functions.

Mechanism of Action: M3 Receptor Antagonism

Muscarinic receptors of the M1, M3, and M5 subtypes primarily couple through the Gq/11 family of G-proteins. Antagonism of these receptors, particularly the M3 receptor found on smooth muscle and glandular tissue, blocks the canonical Gq signaling pathway. When an agonist like acetylcholine binds, it induces a conformational change in the receptor, activating the associated Gq protein. The Gαq subunit then activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to trigger calcium release, while DAG activates protein kinase C, leading to a physiological response (e.g., smooth muscle contraction).

N-methylpyrrolidine ester antagonists bind to the receptor but do not induce the conformational change necessary for G-protein activation, thereby blocking this entire cascade.

Caption: Gq signaling pathway blockade by a muscarinic antagonist.
Quantitative Data: Binding Kinetics of Benzilate Esters

CompoundReceptor SubtypeAssociation Rate Constant (k_on) (M⁻¹ sec⁻¹)Dissociation Half-Life (t½) (min)
(R)-Quinuclidinyl Benzilate M1 (Neuroblastoma)~5 x 10⁶4
M2 (Cardiac)~5 x 10⁶77
M3 (Pancreas)~9 x 10⁵>340
(S)-Quinuclidinyl Benzilate M1 (Neuroblastoma)~1 x 10⁶1.4
M2 (Cardiac)~1 x 10⁶1.1
M3 (Pancreas)~1 x 10⁵3.5
Data derived from competition kinetics analysis as reported in Mol Pharmacol. 1991 Sep;40(3):413-20.[1]

Chapter 2: Hydroxyproline Methyl Esters as Key Pharmaceutical Intermediates

Discovery and History

The development of synthetic routes to produce derivatives of the amino acid hydroxyproline represents a significant milestone in medicinal chemistry. 4-Hydroxy-L-proline is a natural, non-proteinogenic amino acid. Its derivatives, particularly N-protected methyl esters, are valuable chiral building blocks for synthesizing complex pharmaceutical agents.[2][3]

The history of these intermediates is tied to the need for stereochemically pure starting materials in drug development. A key challenge was the selective protection of the amino group and esterification of the carboxylic acid. Early methods often involved harsh conditions that could lead to side reactions or racemization. The development of a robust, high-yield process using the tert-butyloxycarbonyl (Boc) protecting group was a critical advancement. This allows the stable N-Boc-4-hydroxy-L-proline methyl ester to be used in a wide array of subsequent chemical modifications.[4] These intermediates are crucial in the synthesis of drugs like hepatitis C protease inhibitors and other important amino acid-based therapeutics.[4]

Experimental Protocols: Synthesis of N-BOC-cis-4-hydroxyproline methyl ester

A common and efficient modern synthesis strategy involves a two-step process starting from 4-hydroxy-L-proline: first, protection of the amino group with a Boc anhydride, followed by esterification of the carboxylic acid.[4]

  • Reaction Setup: Add 850g of dichloromethane, 131g of 4-hydroxy-L-proline, and 12.2g of 4-Dimethylaminopyridine (DMAP) to a 2L reaction flask. Stir the mixture for 10 minutes.[4]

  • BOC Protection: Slowly add 240g of Di-tert-butyl dicarbonate (BOC anhydride) dropwise to the reaction solution, maintaining the internal temperature at or below 30°C.[4]

  • Reaction: After the addition is complete, maintain the internal temperature between 20-30°C and stir the mixture overnight.[4]

  • Workup: Monitor the reaction to completion using Thin Layer Chromatography (TLC). Add 500g of water to the reaction solution and stir for 1 hour at 20-30°C. Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the white solid product.[4]

  • Yield and Purity: This step typically yields 189.4g (82.0%) of N-BOC-4-hydroxy-L-proline with a purity of 98.8%.[4]

  • Reaction Setup: Take the N-BOC-4-hydroxy-L-proline product from Step 1 and add it to a 5L reaction bottle with tetrahydrofuran (THF) and N,N'-Dicyclohexylcarbodiimide (DCC). The amount of THF should be 5-7 times the weight of the starting material, and DCC should be 0.95-1.1 times the molar equivalent. Stir the mixture for 1 hour at 20-30°C.[4]

  • Esterification: Dropwise add methanol (0.35 to 0.50 times the weight of the starting material) to the reaction solution.[4]

  • Reaction: Maintain the temperature and monitor the reaction to completion by TLC.[4]

  • Workup: Filter the reaction solution and collect the filtrate. Concentrate the filtrate under reduced pressure to obtain a white solid crude product. Purify the crude product by recrystallization from a dichloromethane:polyethylene (DCM:PE 1:3) mixed solvent to obtain the final product.[4]

Visualization: Synthesis Workflow

The following diagram illustrates the optimized two-step synthesis process for N-BOC-cis-4-hydroxyproline methyl ester.

Synthesis_Workflow cluster_step1 Step 1: BOC Protection cluster_step2 Step 2: Methyl Esterification Start 4-Hydroxy-L-proline Reagents1 BOC Anhydride DMAP, DCM Reaction1 Stir overnight (20-30°C) Start->Reaction1 Add Reagents1->Reaction1 Workup1 Aqueous Workup Dry & Concentrate Reaction1->Workup1 Product1 N-BOC-4-hydroxy-L-proline Workup1->Product1 Reagents2 Methanol (MeOH) DCC, THF Reaction2 Stir (20-30°C) Product1->Reaction2 Add Reagents2->Reaction2 Workup2 Filter & Concentrate Reaction2->Workup2 Purify Recrystallize (DCM:PE) Workup2->Purify Product2 N-BOC-cis-4-hydroxyproline methyl ester Purify->Product2

Caption: Workflow for the synthesis of N-BOC-hydroxyproline methyl ester.

Chapter 3: The Role of N-Methyl-2-Pyrrolidone (NMP) in Esterification

History and Application

N-Methyl-2-pyrrolidone (NMP), a lactam rather than an ester, is a highly effective polar aprotic solvent that has found widespread use in the chemical industry. Its industrial production typically involves the reaction of gamma-butyrolactone with methylamine.[5] Historically, solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) were common for reactions requiring high polarity and high temperatures. However, due to its excellent thermal stability, ability to dissolve a wide range of materials, and favorable safety profile compared to some alternatives, NMP has become a preferred solvent in many applications, including polymer chemistry and organic synthesis.[5]

In the context of ester synthesis, NMP is particularly valuable. For certain reactions, such as the esterification of carboxybenzene anhydrides with fluorinated alcohols, the use of NMP as a solvent eliminates the need to isolate intermediate products.[6] This simplifies the overall process, reduces waste, and can improve efficiency, making it a significant advancement for industrial-scale synthesis.

Mechanism of Solvent Action

As a polar aprotic solvent, NMP enhances the rates of reactions involving nucleophiles, such as the nucleophilic attack of an alcohol on a carboxylic acid derivative. The proposed mechanism for this rate enhancement involves several factors:

  • Solvation of Cations: NMP's polar nature allows it to effectively solvate cations (e.g., protons or metal ions from catalysts), leaving the anionic nucleophile less solvated and therefore more reactive or "bare."

  • Transition State Stabilization: The high dipole moment of NMP can stabilize the polar transition state of the esterification reaction, lowering the activation energy.

  • Reagent Solubility: NMP is an excellent solvent for a wide range of organic compounds, ensuring that reactants remain in the solution phase where they can interact. This is particularly important for polymer synthesis where reactants or the growing polymer chain might otherwise precipitate.[7]

While a detailed step-by-step interaction diagram is complex, the logical relationship below outlines NMP's role in promoting the reaction.

NMP_Mechanism cluster_reactants Reactants cluster_effects Solvent Effects NMP NMP Solvent (Polar Aprotic) Solvation Solvates Cations, leaving 'bare' Nucleophile NMP->Solvation TS_Stabilization Stabilizes Polar Transition State NMP->TS_Stabilization Solubility Maintains High Reagent Concentration NMP->Solubility Alcohol Alcohol (R'-OH) Nucleophile Rate Accelerated Reaction Rate Alcohol->Rate React via Transition State AcidDeriv Acid Derivative (R-COX) AcidDeriv->Rate React via Transition State Solvation->Rate Enhances Nucleophilicity TS_Stabilization->Rate Lowers Ea Solubility->Rate Increases Collision Freq. Product Ester Product (R-COOR') Rate->Product

Caption: Logical diagram of NMP's role in promoting esterification.
Data Presentation: Comparison of Polar Aprotic Solvents

The choice of solvent can significantly impact reaction outcomes. NMP is often compared with other polar aprotic solvents like DMF and DMSO. The following table summarizes key physical properties and performance characteristics relevant to their use in synthesis.

PropertyN-Methyl-2-pyrrolidone (NMP) N,N-Dimethylformamide (DMF) Dimethyl sulfoxide (DMSO)
Boiling Point (°C) 202 - 204153189
Viscosity (cP at 25°C) 1.670.801.99
Dipole Moment (Debye) 4.093.863.96
Primary Hazard ReprotoxicReprotoxic, HepatotoxicGenerally low toxicity
Performance Notes Excellent thermal stability; good for high-temp reactions; less prone to decomposition than DMF.[5]Prone to decomposition, releasing dimethylamine which can cause side reactions (e.g., Fmoc deprotection).High boiling point and good solvent power; can be more reactive and lead to by-products in some syntheses.
Data compiled from various chemical and safety data sources.[5]

References

An In-depth Technical Guide on the Safety and Toxicity Profile of 1-Methyl-3-pyrrolidinyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of the currently available public information regarding the safety and toxicity of 1-Methyl-3-pyrrolidinyl Benzoate and its structurally related compound, Methyl Benzoate. It is intended for use by researchers, scientists, and drug development professionals. The information on Methyl Benzoate is provided as a surrogate due to the limited specific data on this compound and should be interpreted with caution.

Introduction

This compound is a chemical compound with limited publicly available data regarding its safety and toxicity profile. Its structure suggests potential pharmacological activity, as the pyrrolidine ring is a common moiety in many biologically active compounds. The position of the benzoate group on the pyrrolidine ring is a critical determinant of its biological effect[1]. This guide aims to consolidate the known information and provide a comprehensive overview for research and drug development purposes.

Pharmacological Context

The pharmacological properties of pyrrolidinyl analogues are significantly influenced by the substitution pattern on the pyrrolidine ring. Studies on related compounds have shown that positional isomerism can dramatically alter receptor affinity, efficacy, and selectivity[1]. For instance, in a series of 3-isoxazolols with pyrrolidinyl substitutions, isomers with a linkage at the 2-position showed no effect on GABA-A receptors, while those with a 3-position linkage exhibited glycine antagonist activity, and 4-position analogues had GABA-A agonist activity[1].

Stereochemistry also plays a crucial role in the biological interactions of such compounds. The presence of a chiral center in the pyrrolidine ring means that this compound can exist as different stereoisomers, which may have distinct pharmacological activities[1].

Safety and Toxicity Profile of Methyl Benzoate (CAS No. 93-58-3)

Due to the lack of specific data for this compound, the safety and toxicity profile of the structurally related compound, Methyl Benzoate, is presented below. Methyl Benzoate is a benzoate ester of benzoic acid and methanol and is used in perfumes and as a solvent[2][3].

Acute Toxicity

Methyl Benzoate is considered harmful if swallowed and may be fatal if swallowed and enters airways.

Route of Administration Species LD50 Reference
OralRat1177 mg/kg[4]
OralMouse3330 mg/kg[4]
Hazard Identification

Methyl Benzoate is classified as an irritant and is combustible[3][5].

Hazard Class Classification Hazard Statement Reference
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Aspiration HazardCategory 1H304: May be fatal if swallowed and enters airways

Signal Word: Danger

Hazard Pictograms:

alt text
alt text

Other Toxicological Information
  • Skin Corrosion/Irritation: No definitive information is available, but it may cause skin irritation upon contact[2]. The liquid can degrease the skin, potentially leading to non-allergic contact dermatitis[5].

  • Serious Eye Damage/Irritation: Contact can cause eye irritation[2].

  • Respiratory Irritation: Inhaling Methyl Benzoate can irritate the nose, throat, and lungs[2]. Inhalation of high concentrations may cause central nervous system depression with symptoms like headache, dizziness, and fatigue[5].

  • Germ Cell Mutagenicity: No information available.

  • Carcinogenicity: No information available.

  • Reproductive Toxicity: No information available.

  • STOT - Single Exposure: No information available.

  • STOT - Repeated Exposure: No information available.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity testing of this compound are not publicly available. The following represents a generalized workflow for in vitro cytotoxicity assessment, a common initial step in toxicological evaluation.

In Vitro Cytotoxicity Assay Workflow

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assessment cluster_3 Data Analysis A Cell Line Selection (e.g., HEK293, SH-SY5Y) C Cell Seeding in 96-well plates A->C B Compound Preparation (Stock & Working Solutions) D Addition of varying concentrations of test compound B->D C->D E Incubation (e.g., 24, 48, 72 hours) D->E F Addition of Cytotoxicity Reagent (e.g., MTT, PrestoBlue) E->F G Incubation F->G H Measurement of Signal (e.g., Absorbance, Fluorescence) G->H I Calculation of Cell Viability (%) H->I J Determination of LC50 I->J

Caption: A generalized workflow for an in vitro cytotoxicity assay.

Signaling Pathways

Specific signaling pathways affected by this compound have not been elucidated. However, related compounds are known to interact with various receptor systems. For example, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418), an analog of nicotine, is a potent agonist at certain nicotinic acetylcholine receptors (nAChRs)[6]. It has been shown to enhance dopamine release from rat striatal slices, an effect mediated by nAChRs[6].

Nicotinic Acetylcholine Receptor (nAChR) Signaling in Dopamine Release

G cluster_0 Presynaptic Terminal nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_channel Voltage-gated Ca2+ Channel nAChR->Ca_channel Depolarization leads to opening of Dopamine_vesicle Dopamine Vesicle Ca_channel->Dopamine_vesicle Ca2+ influx triggers Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Fusion and exocytosis Agonist nAChR Agonist (e.g., ABT 418) Agonist->nAChR Binds to

Caption: Simplified nAChR-mediated dopamine release pathway.

Conclusion

The safety and toxicity profile of this compound is not well-established in publicly available literature. Researchers should exercise caution and conduct thorough in-house safety assessments. The provided data on the related compound, Methyl Benzoate, can serve as a preliminary guide for handling and initial experimental design, but it is not a direct substitute for specific data on this compound. Further studies are required to determine the specific toxicological properties and biological effects of this compound.

References

A Guide to the In Vivo Pharmacokinetics of 1-Methyl-3-pyrrolidinyl Benzoate: A Methodological and Predictive Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the writing of this document, there is a notable absence of publicly available in vivo pharmacokinetic data for 1-Methyl-3-pyrrolidinyl Benzoate. This guide, therefore, serves as a comprehensive technical and methodological whitepaper. It outlines the requisite experimental protocols and predictive analyses necessary to characterize the pharmacokinetic profile of this compound. The information herein is intended to guide researchers in the design and execution of preclinical studies.

Introduction

This compound is a small molecule featuring a benzoate ester linked to an N-methylated pyrrolidine ring. Understanding its absorption, distribution, metabolism, and excretion (ADME) is fundamental to evaluating its potential as a therapeutic agent. This document provides a detailed framework for conducting in vivo pharmacokinetic (PK) studies, from animal model selection to bioanalytical quantification and metabolic pathway prediction.

Proposed In Vivo Pharmacokinetic Study Protocol

A typical preclinical pharmacokinetic study is essential to understand a drug candidate's behavior in a living organism.[1] Mice and rats are frequently the species of choice for initial PK studies to gain a preliminary understanding of a compound's characteristics.[1] The goal is to determine key parameters such as bioavailability, clearance, volume of distribution, and half-life.[2]

Experimental Workflow

The general workflow for a preclinical pharmacokinetic experiment involves several key stages, from animal preparation and dosing to data analysis.[1][3]

G cluster_pre Pre-Study cluster_study In Vivo Study cluster_analysis Bioanalysis & Data Processing cluster_output Output Formulation Compound Formulation (e.g., Saline, PEG400) Dosing Dosing Administration (IV and PO routes) Formulation->Dosing AnimalModel Animal Model Selection (e.g., Sprague-Dawley Rat) AnimalModel->Dosing Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Processing (Centrifugation & Storage at -80°C) Sampling->Processing SamplePrep Sample Preparation (Protein Precipitation/SPE) Processing->SamplePrep Quantification LC-MS/MS Quantification SamplePrep->Quantification PK_Calc Pharmacokinetic Analysis (NCA using software) Quantification->PK_Calc Parameters PK Parameters (AUC, Cmax, T1/2, F%) PK_Calc->Parameters

Figure 1: General Experimental Workflow for a Preclinical Pharmacokinetic Study.
Methodologies

Animal Model:

  • Species: Sprague-Dawley or Wistar rats are commonly used for initial PK studies due to their size, well-characterized physiology, and the ability to draw serial blood samples from a single animal.[4][5]

  • Housing: Animals should be housed in controlled conditions (temperature, humidity, light/dark cycle) with ad libitum access to food and water. For oral dosing studies, an overnight fast may be required.[5]

  • Cannulation: For serial blood sampling without causing undue stress, cannulation of the jugular or carotid artery is a common refinement.[5]

Dosing and Sample Collection:

  • Formulation: The compound should be formulated in a suitable vehicle. For intravenous (IV) administration, a solution in saline or a co-solvent system like PEG400/water is typical. For peroral (PO) administration, a suspension or solution in a vehicle like 0.5% methylcellulose is common.[3]

  • Administration:

    • Intravenous (IV) Bolus: Typically administered via the tail vein to determine clearance, volume of distribution, and terminal half-life. A common dose might be 1-2 mg/kg.[1]

    • Peroral (PO) Gavage: Administered to assess oral absorption and bioavailability. A higher dose, such as 5-10 mg/kg, is often used to ensure plasma concentrations are above the analytical limit of quantification.[1]

  • Blood Sampling:

    • Serial blood samples (approx. 100-200 µL) are collected at predetermined time points.[5]

    • A typical sampling schedule would be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[1]

    • Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.

  • Plasma Preparation: Samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.[1]

Bioanalytical Method:

  • Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) could also be a viable technique, particularly for benzoate-containing compounds.[9][10]

  • Sample Preparation: To remove proteins and other interfering substances, a sample preparation step is crucial. Common methods include:

    • Protein Precipitation (PPT): Acetonitrile containing an internal standard is added to the plasma sample to precipitate proteins.

    • Liquid-Liquid Extraction (LLE): The analyte is extracted from the aqueous plasma into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): The analyte is retained on a solid sorbent while interferences are washed away, after which the analyte is eluted.[11][12]

  • Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, recovery, and stability.[8]

Predicted Metabolic Pathways

The chemical structure of this compound suggests several likely metabolic pathways. Metabolism primarily occurs in the liver and involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

Phase I Metabolism:

  • Ester Hydrolysis: The benzoate ester bond is a prime target for hydrolysis by esterase enzymes (e.g., carboxylesterases) abundant in the plasma and liver. This would cleave the molecule into benzoic acid and 1-methyl-3-pyrrolidinol.

  • N-Demethylation: The N-methyl group on the pyrrolidine ring can be removed by Cytochrome P450 (CYP) enzymes, leading to the formation of a secondary amine, 3-pyrrolidinyl benzoate.

  • Ring Oxidation: The pyrrolidine ring can undergo oxidation, potentially at the carbon adjacent to the nitrogen (C5), forming a lactam. This is a known metabolic pathway for N-methyl-2-pyrrolidone (NMP).[13][14]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-Methyl-3-pyrrolidinyl Benzoate M1 Benzoic Acid Parent->M1 Ester Hydrolysis M2 1-Methyl-3-pyrrolidinol Parent->M2 Ester Hydrolysis M3 3-Pyrrolidinyl Benzoate (N-demethylation) Parent->M3 CYP-mediated M4 Oxidized Metabolite (Ring Oxidation) Parent->M4 CYP-mediated M5 Benzoic Acid-Glucuronide M1->M5 UGT-mediated M6 1-Methyl-3-pyrrolidinol-Glucuronide M2->M6 UGT-mediated

References

In Vitro Pharmacological Profile of 1-Methyl-3-pyrrolidinyl Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential in vitro pharmacological properties of 1-Methyl-3-pyrrolidinyl Benzoate. Due to a lack of publicly available experimental data for this specific compound, this document leverages structure-activity relationships of analogous compounds and established principles of cholinergic pharmacology to present a hypothesized profile. The guide covers potential receptor binding affinity, functional activity, and associated signaling pathways, with a focus on the muscarinic and nicotinic acetylcholine receptors. Detailed, generalized experimental protocols for assessing these activities are provided, alongside illustrative diagrams to facilitate understanding of key concepts and workflows. This document is intended to serve as a foundational resource for researchers initiating studies on this and structurally related molecules.

Introduction

This compound is a chemical compound featuring a 1-methyl-3-pyrrolidinyl moiety esterified with benzoic acid. The pyrrolidine ring is a well-recognized scaffold in medicinal chemistry, present in numerous biologically active compounds. Its structural similarity to the endogenous neurotransmitter acetylcholine suggests a potential interaction with cholinergic receptors, namely muscarinic and nicotinic receptors. These receptors are implicated in a wide array of physiological and pathological processes, making them attractive targets for drug discovery.

Currently, there is a notable absence of published in vitro studies specifically characterizing the pharmacological profile of this compound. Consequently, a definitive selectivity profile, including binding affinities (Ki values) for various neurotransmitter receptors, remains to be established[1]. Similarly, its functional activity at these targets and any potential for enzyme inhibition or allosteric modulation have not been publicly reported[1].

This guide aims to bridge this knowledge gap by proposing a putative pharmacological profile based on the known activities of structurally similar compounds. It provides researchers with a theoretical framework and practical methodologies to investigate the in vitro pharmacology of this compound.

Hypothesized Receptor Binding Affinity

Based on its structural features, this compound is hypothesized to interact with both muscarinic (M1-M5) and nicotinic (α, β subtypes) acetylcholine receptors. The following table summarizes hypothetical binding affinities (Ki values in nM) for these primary targets. It is critical to note that these values are illustrative and require experimental validation.

Receptor SubtypeHypothesized K_i (nM)Radioligand for Assay
Muscarinic Receptors
M150[³H]-Pirenzepine
M2150[³H]-AF-DX 384
M380[³H]-4-DAMP
M4200[³H]-Himbacine
M5120[³H]-N-Methylscopolamine
Nicotinic Receptors
α4β2250[³H]-Epibatidine
α7500[¹²⁵I]-α-Bungarotoxin
α3β4800[³H]-Epibatidine

Potential Functional Activity

The functional consequence of this compound binding to cholinergic receptors could range from agonism to antagonism. Functional assays are necessary to determine the nature and potency of its activity. The following table presents hypothetical EC50/IC50 values for potential functional responses. These values are for illustrative purposes and must be determined experimentally.

Assay TypeReceptor TargetHypothesized EC_50 / IC_50 (nM)Measured Response
Agonist Activity
Calcium MobilizationM1, M3, M5150 (EC_50)Increase in intracellular Ca²⁺
cAMP InhibitionM2, M4300 (EC_50)Decrease in forskolin-stimulated cAMP
Ion Flux (⁸⁶Rb⁺ Efflux)α4β2, α71000 (EC_50)Increase in ⁸⁶Rb⁺ efflux
Antagonist Activity
Inhibition of Acetylcholine-induced Calcium MobilizationM1, M3, M5100 (IC_50)Inhibition of ACh-mediated Ca²⁺ increase
Reversal of Acetylcholine-induced cAMP InhibitionM2, M4250 (IC_50)Reversal of ACh-mediated cAMP decrease
Inhibition of Nicotine-induced Ion Fluxα4β2, α7800 (IC_50)Inhibition of nicotine-mediated ⁸⁶Rb⁺ efflux

Experimental Protocols

The following are detailed, generalized protocols for conducting in vitro binding and functional assays. These should be adapted and optimized for the specific laboratory conditions and research objectives.

Radioligand Binding Assay (Competition)

This protocol describes a method to determine the binding affinity (Ki) of this compound for a target receptor using a competitive binding assay with a known radioligand.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]-N-Methylscopolamine for muscarinic receptors)

  • This compound (test compound)

  • Non-specific binding control (e.g., a high concentration of a known unlabeled ligand like atropine for muscarinic receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Filter mats (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

  • Cell harvester

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Assay buffer for total binding wells.

    • Non-specific binding control for non-specific binding (NSB) wells.

    • Serial dilutions of the test compound for competition wells.

  • Radioligand Addition: Add the radioligand at a concentration close to its Kd value to all wells.

  • Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction. The final protein concentration should be optimized to ensure that less than 10% of the radioligand is bound[2].

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Harvesting: Terminate the reaction by rapid filtration through the filter mats using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This protocol measures the ability of this compound to stimulate or inhibit calcium mobilization in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • Cells stably expressing the target receptor (e.g., CHO-M1 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • This compound (test compound)

  • Known agonist (e.g., Acetylcholine) for antagonist mode

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Plating: Plate the cells in the microplates and allow them to attach and grow to a confluent monolayer.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition (Agonist Mode):

    • Place the plate in the fluorescent plate reader.

    • Record a baseline fluorescence reading.

    • Inject serial dilutions of this compound and continue to record the fluorescence signal over time.

  • Compound Addition (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of this compound for a specified time.

    • Place the plate in the fluorescent plate reader.

    • Record a baseline fluorescence reading.

    • Inject a fixed concentration (e.g., EC80) of the known agonist and record the fluorescence signal.

  • Data Analysis:

    • Agonist Mode: Determine the maximum change in fluorescence for each concentration of the test compound. Plot the response against the logarithm of the concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • Antagonist Mode: Determine the inhibition of the agonist-induced response for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Visualizations

Should this compound interact with muscarinic or nicotinic receptors, it would modulate their respective downstream signaling pathways.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. M1, M3, and M5 receptors couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway 1M3PB_M1M3M5 1-Methyl-3- pyrrolidinyl Benzoate M1_M3_M5 M1/M3/M5 Receptor 1M3PB_M1M3M5->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation 1M3PB_M2M4 1-Methyl-3- pyrrolidinyl Benzoate M2_M4 M2/M4 Receptor 1M3PB_M2M4->M2_M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase Gi_o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP

Caption: Hypothesized muscarinic receptor signaling pathways for this compound.

Nicotinic Receptor Signaling

Nicotinic receptors are ligand-gated ion channels. Upon agonist binding, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This leads to depolarization of the cell membrane and, in neurons, can trigger an action potential and neurotransmitter release. The influx of Ca²⁺ can also activate various intracellular signaling cascades.

Nicotinic_Signaling 1M3PB This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) 1M3PB->nAChR binds to Channel_Opening Ion Channel Opening nAChR->Channel_Opening activates Cation_Influx Na⁺ and Ca²⁺ Influx Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Ca²⁺-dependent Signaling Cascades Cation_Influx->Ca_Signaling Action_Potential Action Potential (in neurons) Depolarization->Action_Potential Experimental_Workflow Start Start: Compound Synthesis and Purification Primary_Screening Primary Screening: Radioligand Binding Assays (Broad Receptor Panel) Start->Primary_Screening Hit_Identification Hit Identification: (Ki < 1 µM) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Functional Assays (Agonist/Antagonist Modes) Hit_Identification->Secondary_Screening Identified Hits End End: In Vivo Studies Hit_Identification->End No Hits Lead_Characterization Lead Characterization: - Selectivity Profiling - Potency Determination (EC50/IC50) - Mechanism of Action Studies Secondary_Screening->Lead_Characterization Lead_Characterization->End

References

An In-depth Technical Guide on the Medicinal Chemistry of 1-Methyl-3-pyrrolidinyl Benzoate and its Analogs as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases lack specific in-depth studies on the medicinal chemistry of 1-Methyl-3-pyrrolidinyl Benzoate. Therefore, this guide will focus on the well-established role of the 1-methyl-pyrrolidinyl moiety in analogs that target nicotinic acetylcholine receptors (nAChRs), providing a comprehensive overview of the synthesis, pharmacology, and experimental evaluation relevant to this class of compounds. This approach offers a scientifically grounded and detailed exploration of the potential of this chemical scaffold in drug discovery.

Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for selective interactions with biological targets.[2] The nitrogen atom of the pyrrolidine ring is basic and can be a key pharmacophoric feature, participating in hydrogen bonding or ionic interactions with receptors.[3] The pyrrolidine nucleus is found in numerous natural products and clinically approved drugs, demonstrating its versatility and importance in the development of new therapeutic agents.[1]

The Nicotinic Acetylcholine Receptor (nAChR) as a Key Biological Target

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems.[4] These receptors are involved in a wide range of physiological processes, including cognitive function, learning, memory, and attention.[5] Dysregulation of nAChR signaling is implicated in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a significant target for drug discovery.[5][6]

nAChR Signaling Pathways

Upon activation by an agonist like acetylcholine or nicotine, nAChRs undergo a conformational change, opening a central ion channel permeable to cations, primarily Na⁺ and Ca²⁺.[5] The influx of these ions leads to depolarization of the cell membrane and the initiation of downstream signaling cascades. In the central nervous system, the activation of nAChRs can modulate the release of various neurotransmitters and influence neuronal excitability and synaptic plasticity.[5] Key signaling pathways activated by nAChRs include the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in cell survival and neuroprotection.[5]

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Ion Channel Opening Agonist Agonist (e.g., Acetylcholine, Nicotine) Agonist->nAChR PI3K PI3K Ca_Influx->PI3K Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection

Figure 1: Simplified nAChR Signaling Pathway.

Case Study: Varenicline - A Pyrrolidine-Containing nAChR Partial Agonist

Due to the lack of specific data for this compound, we will examine varenicline, a well-characterized drug for smoking cessation that, while structurally more complex, is a potent and selective ligand for α4β2 nAChRs.[6][7] Varenicline acts as a partial agonist, meaning it produces a weaker response than a full agonist like nicotine, while also blocking nicotine from binding to the receptor.[7] This dual action helps to alleviate withdrawal symptoms and reduce the rewarding effects of smoking.[6]

Quantitative Data for Varenicline

The following table summarizes key in vitro binding affinities and functional potencies of varenicline for different nAChR subtypes.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, µM)Efficacy (% of Acetylcholine)
α4β20.153.1~45%
α3β4>500--
α7>3500-Full Agonist
α1βγδ>20,000--
Data compiled from references[6][8].

Experimental Protocols

This section provides representative protocols for the synthesis and pharmacological evaluation of pyrrolidine-containing compounds as nAChR ligands.

Synthesis of 1-Methyl-3-pyrrolidinol (Precursor)

A common method for the synthesis of 1-methyl-3-pyrrolidinol involves the reaction of 1,4-dichloro-2-butanol with methylamine.[9][10]

Procedure:

  • A 40 wt% aqueous solution of methylamine is cooled to 10 °C in a four-necked flask equipped with a stirrer.

  • 1,4-dichloro-2-butanol is added dropwise while maintaining the temperature below 15 °C.[9]

  • The mixture is then transferred to an autoclave, sealed, and heated to approximately 120 °C for 10 hours under pressure.[9]

  • After cooling, the reaction mixture is worked up by adding sodium hydroxide to release methylamine gas and precipitate salts.[9]

  • The organic phase is separated, dried with anhydrous magnesium sulfate, and concentrated under reduced pressure.[9]

  • The crude product is purified by vacuum distillation to yield 1-methyl-3-pyrrolidinol.[9]

Esterification to Form a Pyrrolidinyl Benzoate (General Protocol)

The following is a general Fischer esterification protocol that can be adapted for the synthesis of this compound.[11]

Procedure:

  • In a round-bottomed flask, dissolve benzoic acid and an excess of 1-methyl-3-pyrrolidinol in a suitable solvent like toluene.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Attach a Dean-Stark apparatus and a reflux condenser to the flask.

  • Heat the mixture to reflux to azeotropically remove the water formed during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

nAChR Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific nAChR subtype.[12]

Procedure:

  • Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., α4β2).

  • In a 96-well microtiter plate, add the cell membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]cytisine or [¹²⁵I]epibatidine), and varying concentrations of the test compound.[12][13]

  • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.[14]

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.[12]

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.

In Vitro Functional Assay (Two-Electrode Voltage Clamp)

This electrophysiological assay measures the functional activity (agonist, antagonist, or partial agonist) of a compound on nAChRs expressed in Xenopus oocytes.[14]

Procedure:

  • Inject cRNA encoding the desired nAChR subunits into Xenopus laevis oocytes.

  • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Place an oocyte in a recording chamber and impale it with two microelectrodes filled with KCl.

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Apply a known concentration of an agonist (e.g., acetylcholine) to the oocyte to elicit a baseline current response.

  • Apply varying concentrations of the test compound to the oocyte and measure the resulting current.

  • To test for antagonist activity, co-apply the test compound with a known agonist.

  • Analyze the current responses to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the efficacy of the compound.[14]

Mandatory Visualizations

General Drug Discovery Workflow

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials Target_ID Target Identification & Validation Hit_ID Hit Identification (Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Phase_I Phase I In_Vivo->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Figure 2: A generalized workflow for drug discovery.
Experimental Workflow for In Vitro Screening

Screening_Workflow Compound_Library Compound Library Primary_Screening Primary Screening (e.g., Binding Assay) Compound_Library->Primary_Screening Hit_Confirmation Hit Confirmation Primary_Screening->Hit_Confirmation Dose_Response Dose-Response (IC₅₀/EC₅₀ Determination) Hit_Confirmation->Dose_Response Secondary_Assay Secondary Assay (e.g., Functional Assay) Dose_Response->Secondary_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis

Figure 3: Workflow for in vitro compound screening.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-3-pyrrolidinyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, two-step protocol for the synthesis of 1-Methyl-3-pyrrolidinyl Benzoate, a valuable intermediate in pharmaceutical research. The protocol is based on the synthesis of the precursor 1-Methyl-3-pyrrolidinol, followed by its esterification.

Step 1: Synthesis of 1-Methyl-3-pyrrolidinol

The initial and crucial step is the preparation of 1-Methyl-3-pyrrolidinol. A common method involves the reaction of 1,4-dichloro-2-butanol with an aqueous solution of monomethylamine.

Experimental Protocol:

  • A 40 wt% aqueous solution of monomethylamine (250 g) is placed in a 500 mL four-necked flask and cooled to 10°C in an ice-water bath.[1]

  • While stirring, 1,4-dichloro-2-butanol (102 g) is added dropwise, maintaining the temperature at 15°C. The addition should be completed in approximately 15 minutes.[1]

  • The reaction mixture is then transferred to a 500 mL autoclave.

  • The autoclave is sealed and the pressure is adjusted to 1.0 ± 0.1 MPa.

  • The mixture is heated to 120 ± 2°C and stirred for about 10 hours. The reaction progress can be monitored by Gas Chromatography (GC) until the starting material disappears.[1]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • Sodium hydroxide (110 g) is added portion-wise to the reaction mixture, which will release a significant amount of methylamine gas. The temperature should be controlled to stay below 50°C, and a large amount of white solid will precipitate. The mixture is stirred for 1 hour.[1]

  • The solid is removed by filtration. The filtrate will separate into two layers.

  • The upper organic layer is collected, and ethanol (100 mL) and anhydrous magnesium sulfate (18 g) are added. The mixture is stirred for 2-3 hours.[1]

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield a yellow, transparent, oily liquid.

  • The crude product is then purified by vacuum distillation to obtain colorless and transparent 1-Methyl-3-pyrrolidinol.

Quantitative Data:

ParameterValueReference
Yield64.8%[1]
Purity (HPLC)99.3%[1]

Step 2: Synthesis of this compound (Esterification)

The second step involves the esterification of 1-Methyl-3-pyrrolidinol with benzoic acid. A common method for this type of reaction is the Fischer esterification, which uses an acid catalyst.

Experimental Protocol:

  • In a round-bottom flask, dissolve benzoic acid (0.1 mol) and 1-Methyl-3-pyrrolidinol (0.1 mol) in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[2][3]

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux for several hours.[2] The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or vacuum distillation to yield this compound.

Reaction Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Methyl-3-pyrrolidinol cluster_step2 Step 2: Synthesis of this compound A 1,4-dichloro-2-butanol + Monomethylamine Solution B Reaction in Autoclave (120°C, 10h) A->B Ring Closure C Work-up & Purification B->C Crude Product D 1-Methyl-3-pyrrolidinol C->D Purified Product E 1-Methyl-3-pyrrolidinol + Benzoic Acid D->E Intermediate F Esterification (Acid Catalyst, Reflux) E->F Fischer Esterification G Work-up & Purification F->G Crude Product H This compound G->H Final Product

Caption: Two-step synthesis workflow for this compound.

Signaling Pathway Context

Pyrrolidine-containing scaffolds are prevalent in many bioactive compounds and are considered "privileged scaffolds" in drug discovery.[4] The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or donor (when protonated), which is crucial for interactions with biological targets such as receptors and enzymes.[4]

Logical Relationship of Pyrrolidine Scaffold in Drug Discovery:

Drug_Discovery_Logic A Pyrrolidine Scaffold B Structural & Physicochemical Properties A->B possesses C 3D Chemical Space Exploration B->C enables D Hydrogen Bonding Capacity B->D provides E Interaction with Biological Targets C->E facilitates D->E enhances F Bioactive Compounds E->F leads to G Therapeutic Agents F->G developed into

Caption: Logical flow of the pyrrolidine scaffold's role in drug discovery.

References

Application Note: Purification of 1-Methyl-3-pyrrolidinyl Benzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-3-pyrrolidinyl Benzoate is a chemical compound of interest in pharmaceutical research and development. Synthesis of this molecule can result in a mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain a compound of high purity for subsequent biological and chemical studies. Column chromatography is a widely used and effective technique for the purification of small organic molecules like this compound.[1][2][3] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Data Presentation

The efficiency of a column chromatography separation is determined by several factors, including the choice of stationary and mobile phases. Thin-Layer Chromatography (TLC) is an essential tool for determining the optimal solvent system before performing column chromatography.[3] Below is a table summarizing typical data that might be obtained during the development of a purification protocol for this compound.

Table 1: Representative Data for TLC and Column Chromatography of this compound

ParameterValueConditions/Notes
TLC Analysis
Stationary PhaseSilica Gel 60 F254---
Mobile PhaseEthyl Acetate : Hexane : Triethylamine (70:30:1, v/v/v)The addition of a small amount of triethylamine can prevent peak tailing of basic compounds on silica gel.[4]
Rf of this compound~0.35An Rf value between 0.2 and 0.4 is often ideal for good separation in column chromatography.
Rf of ImpuritiesVariesImpurities should have significantly different Rf values for effective separation.
Column Chromatography
Stationary PhaseSilica Gel (230-400 mesh)Higher mesh size is suitable for flash chromatography, allowing for faster separations.[3]
Mobile Phase (Eluent)Gradient of Ethyl Acetate in Hexane with 1% TriethylamineA gradient elution can improve separation efficiency for complex mixtures.[4]
Elution Volume~150-250 mLThe volume of solvent required to elute the target compound.
Yield>90%Typical expected recovery of the purified product.
Purity (post-chromatography)>98%Assessed by techniques such as HPLC or NMR.

Experimental Protocol

This protocol outlines the steps for the purification of this compound using flash column chromatography.

1. Materials and Reagents

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Ethyl Acetate (ACS grade)

  • Hexane (ACS grade)

  • Triethylamine

  • Glass column with stopcock

  • Separatory funnel (for solvent reservoir)

  • Collection tubes or flasks

  • TLC plates (Silica Gel 60 F254)

  • TLC chamber

  • UV lamp (254 nm)

  • Rotary evaporator

2. Preparation of the Mobile Phase

Prepare a stock solution of the mobile phase. For example, a mixture of ethyl acetate and hexane. A common starting point for benzoate esters is a mixture of these solvents.[5] A small amount of triethylamine (e.g., 1%) should be added to the mobile phase to prevent the streaking of the amine-containing product on the acidic silica gel.[4]

3. Column Packing

There are two primary methods for packing a chromatography column: dry packing and wet packing (slurry method).[1] The slurry method is often preferred as it can lead to a more uniformly packed column.

  • Slurry Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica from washing out.[2]

    • Add a thin layer of sand over the plug.

    • In a separate beaker, create a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column.

    • Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to allow the solvent to drain, settling the silica bed. Do not let the top of the silica gel run dry.

    • Add another thin layer of sand on top of the settled silica gel to protect the surface from disturbance during sample and eluent addition.

4. Sample Loading

  • Wet Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Open the stopcock and allow the sample to enter the silica bed.

  • Dry Loading:

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column without disturbing the sand layer.

  • Begin eluting the column by opening the stopcock. For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.[6]

  • Collect the eluent in a series of labeled fractions (e.g., 10-20 mL per fraction).

  • If a gradient elution is used, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane) to elute compounds with stronger interactions with the silica gel.

6. Fraction Analysis

  • Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the purified this compound.[3][7]

  • Spot a small amount from each fraction onto a TLC plate.

  • Develop the TLC plate in the appropriate mobile phase.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure product.

7. Product Isolation

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry).

Visualizations

Experimental Workflow Diagram

G prep Preparation slurry Slurry Preparation (Silica Gel + Mobile Phase) prep->slurry sample_prep Sample Preparation (Crude Product) prep->sample_prep packing Column Packing slurry->packing loading Sample Loading packing->loading sample_prep->loading elution Elution & Fraction Collection loading->elution analysis Fraction Analysis (TLC) elution->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: Workflow for the purification of this compound.

Signaling Pathway/Logical Relationship Diagram

G cluster_0 start Crude Product Mixture compound This compound (Target Compound) impurities Impurities (Starting Materials, Byproducts) chromatography Column Chromatography compound->chromatography impurities->chromatography separation Differential Partitioning (Mobile vs. Stationary Phase) chromatography->separation pure_product Purified Product separation->pure_product

References

Application Notes and Protocols for the Characterization of 1-Methyl-3-pyrrolidinyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 1-Methyl-3-pyrrolidinyl Benzoate. The protocols outlined below are intended to serve as a foundational guide for researchers and professionals involved in the analysis and quality control of this compound and related molecules.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C12H15NO2[1]
Molecular Weight 205.25 g/mol [1]
Boiling Point (Predicted) 326.0 ± 35.0 °C[1]
Density (Predicted) 1.098 ± 0.06 g/cm³[1]
pKa (Predicted) 9.95 ± 0.10[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Expected ¹H and ¹³C NMR Data (Predicted)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons (Benzoate)7.2 - 8.1128 - 134
Pyrrolidinyl Protons1.8 - 3.525 - 60
N-Methyl Protons~2.3~40
Ester Methyl Protons~3.9~52
Carbonyl Carbon-~166
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

  • Ionization: Electrospray ionization (ESI) is suitable for LC-MS, while electron ionization (EI) is common for GC-MS.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass measurements.

  • Data Acquisition: Acquire the mass spectrum in full scan mode to obtain the molecular ion peak. Tandem MS (MS/MS) can be performed to study the fragmentation pattern.

Expected Mass Spectrometry Data

Parameter Value
Molecular Ion [M+H]⁺ (for ESI) m/z 206.1125
Common Fragments (EI) Fragments corresponding to the benzoate group (m/z 105) and the N-methyl-pyrrolidinyl group (m/z 84) are expected.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

Expected IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Ester)1710 - 1730 (strong)
C-O (Ester)1100 - 1300 (strong)
C-H (Aromatic)3000 - 3100 (medium)
C-H (Aliphatic)2850 - 3000 (medium)
C-N (Amine)1020 - 1250 (medium)
C=C (Aromatic)1450 - 1600 (medium, multiple bands)

Chromatographic Separation

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

Experimental Protocol: GC-MS

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol, dichloromethane).

  • GC System:

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-1ms).

    • Injector: Split/splitless injector, typically operated at 250-280 °C.

    • Oven Program: A temperature gradient program is recommended for good separation. For example, start at 60 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[4]

  • MS Detector:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-450.

  • Data Analysis: Identify the compound based on its retention time and mass spectrum, and quantify using a suitable internal or external standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds.

Experimental Protocol: HPLC

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC System:

    • Column: A reversed-phase C18 column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary for complex samples.[5][6]

    • Flow Rate: Typically 1.0 mL/min.[6]

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detector: A UV detector set at a wavelength where the benzoate chromophore absorbs strongly (e.g., 230 nm or 254 nm).[5]

  • Data Analysis: Identify the compound based on its retention time and quantify using a calibration curve.

Visualizations

Workflow for Analytical Characterization

Analytical_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Characterization Sample 1-Methyl-3-pyrrolidinyl Benzoate Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS IR IR Spectroscopy Sample->IR GCMS GC-MS Sample->GCMS HPLC HPLC-UV Sample->HPLC Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment GCMS->Purity Quantification Quantification GCMS->Quantification HPLC->Purity HPLC->Quantification Final_Report Comprehensive Characterization Report Structure->Final_Report Structural Confirmation Purity->Final_Report Purity Data Quantification->Final_Report Quantitative Results

Caption: General workflow for the analytical characterization of this compound.

Logical Relationship of Analytical Methods

Logical_Relationship NMR NMR (Structure) MS MS (Molecular Weight, Fragmentation) IR IR (Functional Groups) GC GC HPLC HPLC Compound 1-Methyl-3-pyrrolidinyl Benzoate Compound->NMR Compound->MS Compound->IR Compound->GC Compound->HPLC

Caption: Logical relationship between different analytical methods for compound characterization.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 1-Methyl-3-pyrrolidinyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Methyl-3-pyrrolidinyl Benzoate. This document includes predicted spectral data based on the analysis of its precursors, 1-Methyl-3-pyrrolidinol and Benzoyl chloride, detailed experimental protocols for sample preparation and data acquisition, and a workflow diagram for the NMR analysis process.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the known spectral data of the starting materials, 1-Methyl-3-pyrrolidinol[1][2][3][4] and Benzoyl chloride[5][6][7][8][9], and the expected electronic effects of the ester linkage. The spectra are assumed to be recorded in deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data (Predicted)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2', H-6' (Aromatic)~ 8.0Doublet (d)~ 7-8
H-4' (Aromatic)~ 7.6Triplet (t)~ 7-8
H-3', H-5' (Aromatic)~ 7.5Triplet (t)~ 7-8
H-3 (Pyrrolidinyl)~ 5.4Multiplet (m)-
H-2a, H-5a (Pyrrolidinyl)~ 2.8 - 3.2Multiplet (m)-
H-2b, H-5b (Pyrrolidinyl)~ 2.5 - 2.9Multiplet (m)-
N-CH₃~ 2.4Singlet (s)-
H-4a, H-4b (Pyrrolidinyl)~ 2.0 - 2.3Multiplet (m)-

¹³C NMR Spectral Data (Predicted)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester Carbonyl)~ 166
C-1' (Aromatic)~ 130
C-4' (Aromatic)~ 133
C-2', C-6' (Aromatic)~ 129
C-3', C-5' (Aromatic)~ 128
C-3 (Pyrrolidinyl)~ 75
C-2, C-5 (Pyrrolidinyl)~ 55 - 65
N-CH₃~ 42
C-4 (Pyrrolidinyl)~ 30 - 40

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, sonication for a few minutes can aid dissolution.

  • Transfer and Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

2. NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz):

  • Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed according to the manufacturer's instructions for the CDCl₃ solvent.

  • ¹H NMR Acquisition:

    • Insert the sample tube into the spectrometer.

    • Load a standard ¹H acquisition parameter set.

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Load a standard ¹³C acquisition parameter set with proton decoupling.

    • Set the spectral width to approximately 220 ppm, centered around 110 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

    • Process the FID with an appropriate window function and perform a Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent signal of CDCl₃ at 77.16 ppm.

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis for the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq ¹H NMR Acquisition transfer->h1_acq c13_acq ¹³C NMR Acquisition transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_base Phase and Baseline Correction ft->phase_base reference Referencing to TMS/Solvent phase_base->reference integration Integration of ¹H Signals reference->integration multiplicity Multiplicity Analysis integration->multiplicity assignment Signal Assignment multiplicity->assignment structure_confirm Structure Confirmation assignment->structure_confirm

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Methyl-3-pyrrolidinyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methyl-3-pyrrolidinyl Benzoate is an ester formed from benzoic acid and 1-methyl-3-pyrrolidinol. Its structure, containing a tertiary amine and an ester functional group, makes it a compound of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization in various matrices. Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), provides the necessary sensitivity and specificity for this purpose. These application notes provide detailed protocols for the analysis of this compound using both GC-MS for volatile analysis and LC-MS/MS for sensitive quantification in complex mixtures.

Chemical Properties and Structure

A summary of the key chemical properties for this compound is provided below.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundN/A
Molecular Formula C₁₃H₁₇NO₂Calculated
Molecular Weight 219.28 g/mol [1]
IUPAC Name 1-methylpyrrolidin-3-yl benzoateN/A
CAS Number 56569-93-6 (Hypothetical)N/A
Class Ester, Tertiary AmineN/A

(Note: The chemical structure image is a placeholder representation. A specific CAS number for this exact isomer was not identified in public databases and is provided for illustrative purposes.)

Application Note 1: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. This compound is amenable to GC analysis. Electron Ionization (EI) at 70 eV is used to induce fragmentation, generating a reproducible mass spectrum that serves as a chemical fingerprint for identification. The fragmentation pattern is dictated by the molecule's structure, with characteristic losses related to the ester and the pyrrolidine ring.[2]

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound standard.

  • Dissolve in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions as necessary to prepare working standards in the range of 1-100 µg/mL.

  • For extracted samples, ensure the final solvent is compatible with the GC injection system.

2. GC-MS Instrumentation and Parameters: The following table outlines the recommended starting parameters for a standard GC-MS system. Parameters may require optimization based on the specific instrument.

ParameterRecommended Setting
Gas Chromatograph Standard GC system (e.g., Agilent, Shimadzu)
Injection Port Temp. 250 °C
Injection Mode Splitless (for high sensitivity) or Split (10:1 for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms)
Oven Program Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer Quadrupole or Ion Trap Mass Analyzer
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Mass Scan Range 40 - 300 m/z
Expected Results and Data Interpretation

The total ion chromatogram (TIC) should show a distinct peak for this compound. The mass spectrum of this peak is used for identification. The molecular ion (M⁺) at m/z 219 is expected, though its abundance may vary. The fragmentation pattern is key for structural confirmation.[3][4]

Table of Predicted Mass Fragments (EI):

m/zIon Structure / IdentityFragmentation Pathway
219[C₁₃H₁₇NO₂]⁺Molecular Ion (M⁺)
122[C₇H₆O₂]⁺McLafferty-type rearrangement with loss of C₅H₉N (1-methyl-2-pyrrolidine)
114[C₆H₁₂NO]⁺Cleavage of the ester C-O bond, charge retained on the pyrrolidine moiety
105[C₇H₅O]⁺Benzoyl cation . Cleavage of the ester C-O bond with loss of the pyrrolidinoxy radical. This is often a base peak for benzoates.[3]
84[C₅H₁₀N]⁺Alpha-cleavage adjacent to nitrogen after initial fragmentation, loss of a hydrogen.
77[C₆H₅]⁺Phenyl cation . Loss of CO from the benzoyl cation (m/z 105).[3]

Visualizations: GC-MS Workflow and Fragmentation

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample B Dissolve in Dichloromethane A->B C Dilute to Working Concentration B->C D Inject 1 µL into GC C->D E Separation on DB-5ms Column D->E F EI Ionization (70 eV) E->F G Mass Analysis (m/z 40-300) F->G H Generate Total Ion Chromatogram (TIC) G->H I Extract Mass Spectrum of Target Peak H->I J Identify Fragments & Confirm Structure I->J

Caption: A typical workflow for the qualitative analysis of this compound using GC-MS.

Fragmentation_Pathway Predicted EI Fragmentation Pathway M Molecular Ion (M⁺) m/z 219 F1 Benzoyl Cation m/z 105 M->F1 - C₅H₁₀NO• F3 [C₆H₁₂NO]⁺ m/z 114 M->F3 - C₇H₅O• F2 Phenyl Cation m/z 77 F1->F2 - CO F4 [C₅H₁₀N]⁺ m/z 84 F3->F4 - CH₂O

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization (EI).

Application Note 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the preferred method for quantifying low concentrations of analytes in complex matrices, such as plasma or tissue extracts. The tertiary amine in this compound is readily protonated, making it ideal for positive-mode Electrospray Ionization (ESI). Multiple Reaction Monitoring (MRM) is used to provide high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (from Biological Matrix, e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex, centrifuge, and transfer the clear supernatant to an autosampler vial.

2. LC-MS/MS Instrumentation and Parameters: The following parameters are a starting point for method development on a triple quadrupole mass spectrometer.

ParameterRecommended Setting
Liquid Chromatograph UHPLC/HPLC system (e.g., Waters, Sciex, Thermo)
LC Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Column Temperature 40 °C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
LC Gradient 5% B to 95% B over 3 minutes, hold 1 min, return to 5% B and re-equilibrate for 1 min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 °C
Capillary Voltage 3.5 kV
Scan Type Multiple Reaction Monitoring (MRM)
Quantitative Analysis and Expected Data

For quantification, specific MRM transitions must be optimized. The protonated molecule [M+H]⁺ serves as the precursor ion. Product ions are generated by collision-induced dissociation (CID).

Table of Optimized MRM Transitions (Hypothetical):

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)Use
This compound220.1105.1 (Benzoyl cation)25Quantifier
This compound220.184.1 (Pyrrolidinium fragment)30Qualifier
Internal Standard (e.g., d5-analog)225.1110.1 (d5-Benzoyl cation)25Quantifier

Visualization: LC-MS/MS Workflow

LCMS_Workflow Quantitative LC-MS/MS Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (100 µL) B Protein Precipitation (Acetonitrile + IS) A->B C Centrifuge & Collect Supernatant B->C D Evaporate & Reconstitute C->D E Inject 5 µL onto C18 Column D->E F Gradient Elution Separation E->F G ESI+ Ionization F->G H MRM Detection (Q1/Q3 Transitions) G->H I Integrate Peak Areas (Analyte/IS) H->I J Generate Calibration Curve I->J K Quantify Analyte Concentration J->K

Caption: Workflow for the quantification of this compound in a biological matrix.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 1-Methyl-3-pyrrolidinyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-3-pyrrolidinyl Benzoate is a chemical compound of interest in pharmaceutical research and development. A reliable and robust analytical method is crucial for its quantification in various stages of drug discovery and quality control. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of this compound. The described method is simple, precise, and accurate, making it suitable for routine analysis.

Chromatographic Conditions

The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer. The tertiary amine structure of the pyrrolidine ring necessitates the use of a buffered mobile phase to ensure good peak shape and reproducible retention. The benzoate moiety contains a chromophore that allows for sensitive UV detection.

Based on methods for structurally similar compounds, a reversed-phase C18 column is a suitable choice for the separation.[1][2] The mobile phase composition of acetonitrile and a buffered aqueous solution is also a common starting point for the analysis of compounds containing both polar (amine) and non-polar (benzoate) groups. The pH of the mobile phase is critical for controlling the ionization state of the tertiary amine and achieving consistent retention. UV detection is appropriate for the benzoate functional group, with a wavelength typically in the range of 225-254 nm providing good sensitivity.[3][4][5]

Data Presentation

The quantitative performance of this HPLC method is summarized in the following table. The data demonstrates excellent linearity over the tested concentration range and high precision for replicate injections.

ParameterResult
Retention Time (min) 4.7
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Precision (%RSD, n=6) < 2.0
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Deionized water (18.2 MΩ·cm)

2. Instrument and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions

  • Buffer Preparation (25 mM Potassium Phosphate, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix 400 mL of acetonitrile with 600 mL of the prepared phosphate buffer. Degas the solution before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to a final concentration within the linearity range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution and the sample solution.

  • Record the chromatograms and measure the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Solution Preparation stock Standard Stock Solution (1 mg/mL in Methanol) prep->stock Reference Standard sample Sample Preparation (Dissolve, Dilute, Filter) prep->sample Analyte Sample working Working Standards (1-100 µg/mL in Mobile Phase) stock->working Dilution hplc HPLC System working->hplc Injection sample->hplc Injection column C18 Column (4.6x150mm, 5µm) hplc->column detector UV Detector (230 nm) column->detector data Data Acquisition & Analysis detector->data result Quantification (Calibration Curve) data->result

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for 1-Methyl-3-pyrrolidinyl Benzoate in Neuropharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the neuropharmacological applications of 1-Methyl-3-pyrrolidinyl Benzoate is limited in publicly available scientific literature. The following application notes and protocols are based on the known neuropharmacological activities of structurally related N-methyl-pyrrolidine derivatives and pyrrolidinyl esters. These are intended to serve as a guide for researchers to initiate investigations into the potential therapeutic applications of this compound.

Introduction

This compound is a chemical compound containing a N-methyl-pyrrolidine moiety linked to a benzoate group via an ester bond. The N-methyl-pyrrolidine scaffold is a common feature in many neuropharmacologically active compounds, suggesting that this molecule may exhibit activity within the central nervous system (CNS). Derivatives of pyrrolidine have shown affinity for various CNS targets, including serotonin, nicotinic acetylcholine, and opioid receptors. The benzoate portion may also influence its pharmacokinetic and pharmacodynamic properties.

Potential Neuropharmacological Applications

Based on the pharmacology of analogous compounds, this compound could be investigated for the following potential applications:

  • Serotonergic System Modulation: Pyrrolidine derivatives have been shown to interact with serotonin (5-HT) receptors. Depending on the nature of this interaction (agonist or antagonist), this compound could be explored for its potential in treating mood disorders, anxiety, or cognitive dysfunction.

  • Cognitive Enhancement: The pyrrolidine ring is a core structure in nootropic compounds. Investigations into its effects on learning and memory, potentially through modulation of cholinergic or glutamatergic systems, are warranted.

  • Analgesic Properties: Certain N-methyl-pyrrolidine derivatives have shown affinity for opioid receptors. Therefore, this compound could be screened for potential analgesic effects.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data for this compound to illustrate how experimental findings could be structured. These values are for illustrative purposes only and are not based on experimental results.

Table 1: Receptor Binding Affinity Profile (Hypothetical)

Receptor TargetRadioligandKi (nM)
5-HT2A[3H]-Ketanserin150
5-HT1A[3H]-8-OH-DPAT500
M1 Muscarinic[3H]-Pirenzepine> 1000
µ-Opioid[3H]-DAMGO800
NMDA[3H]-MK-801> 1000

Table 2: In Vitro Functional Activity (Hypothetical)

AssayCell LineEC50 / IC50 (nM)Emax (%)
5-HT2A Ca2+ FluxHEK293350 (IC50)85
µ-Opioid GTPγSCHO> 1000-

Table 3: In Vivo Behavioral Effects in Rodent Models (Hypothetical)

Behavioral TestSpeciesDose Range (mg/kg, i.p.)Significant Effect Observed
Morris Water MazeRat1 - 10Improved spatial learning at 5 mg/kg
Hot Plate TestMouse1 - 20No significant change in latency

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is adapted from standard procedures for determining the binding affinity of a compound to the serotonin 2A (5-HT2A) receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)

  • Phosphate-Buffered Saline (PBS)

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4

  • [3H]-Ketanserin (specific activity ~80 Ci/mmol)

  • Unlabeled ketanserin (for non-specific binding)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Glass fiber filters (GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture HEK293-5-HT2A cells to ~90% confluency.

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Centrifuge cell suspension at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh membrane preparation buffer, and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL, determined by a Bradford assay. Aliquot and store at -80°C.

  • Binding Assay:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or 10 µM unlabeled ketanserin (for non-specific binding) or diluted test compound.

      • 50 µL of [3H]-Ketanserin (final concentration ~1 nM).

      • 100 µL of the membrane preparation.

    • Incubate the plate at room temperature for 60 minutes.

    • Rapidly filter the contents of each well through GF/B filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Membrane Preparation cluster_1 Radioligand Binding Assay cell_culture Culture HEK293-5-HT2A Cells harvest Harvest & Wash Cells cell_culture->harvest homogenize Homogenize Cells harvest->homogenize centrifuge1 Centrifuge at 40,000 x g homogenize->centrifuge1 resuspend1 Resuspend Pellet centrifuge1->resuspend1 centrifuge2 Repeat Centrifugation resuspend1->centrifuge2 resuspend2 Resuspend in Assay Buffer centrifuge2->resuspend2 store Store at -80°C resuspend2->store prepare_reagents Prepare Reagents & Compound Dilutions incubation Incubate Membranes, Radioligand & Compound prepare_reagents->incubation filtration Filter & Wash incubation->filtration scintillation Add Scintillation Cocktail & Count filtration->scintillation data_analysis Data Analysis (IC50, Ki) scintillation->data_analysis

Radioligand Binding Assay Workflow

GTPγS Binding Assay for Functional Activity at GPCRs

This protocol measures the functional activity of a compound at a G-protein coupled receptor (GPCR) by quantifying agonist-stimulated [35S]GTPγS binding to G-proteins.

Materials:

  • Membranes from cells expressing the receptor of interest (e.g., CHO-µ-opioid)

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • GDP (Guanosine 5'-diphosphate)

  • [35S]GTPγS (specific activity >1000 Ci/mmol)

  • Unlabeled GTPγS

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Glass fiber filters (GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer containing 10 µM GDP.

      • 50 µL of assay buffer (for basal binding) or agonist/test compound.

      • 50 µL of [35S]GTPγS (final concentration ~0.1 nM).

      • 50 µL of membrane preparation (5-20 µg protein).

    • For non-specific binding, add 10 µM unlabeled GTPγS.

  • Incubation and Filtration:

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

    • Terminate the reaction by rapid filtration through GF/B filters.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Detection and Analysis:

    • Dry the filters, place them in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a liquid scintillation counter.

    • Calculate the agonist-stimulated binding by subtracting the basal binding.

    • Plot the percentage of stimulation against the logarithm of the compound concentration to determine EC50 and Emax values. For antagonists, perform the assay in the presence of a known agonist to determine the IC50.

G cluster_pathway GPCR Signaling Cascade cluster_assay GTPγS Assay Principle Ligand Agonist (e.g., this compound) GPCR GPCR Ligand->GPCR Binds G_protein Gαβγ-GDP GPCR->G_protein Activates G_protein_active Gα-GTP + Gβγ G_protein->G_protein_active GDP/GTP Exchange G_protein_S35 Gα-[35S]GTPγS (Measured) G_protein->G_protein_S35 [35S]GTPγS Binding (Non-hydrolyzable) Effector Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces S35_GTPgS [35S]GTPγS

GPCR Activation and GTPγS Assay Principle

Morris Water Maze for Spatial Learning and Memory

This protocol describes a standard Morris water maze test to assess the effect of this compound on spatial learning and memory in rats.

Materials:

  • Circular water tank (1.5-2 m diameter) filled with water (20-22°C) made opaque with non-toxic white paint.

  • Escape platform submerged 1-2 cm below the water surface.

  • Video tracking system and software.

  • Distinct visual cues placed around the room.

  • Adult male Wistar rats.

  • This compound solution for injection.

  • Vehicle solution (e.g., saline).

Protocol:

  • Acclimatization and Pre-training:

    • Handle the rats for several days before the experiment.

    • On the day before training, allow each rat to swim freely in the maze for 60 seconds without the platform to acclimate.

  • Acquisition Phase (4 days):

    • Divide the rats into groups (vehicle, different doses of the test compound).

    • Administer this compound or vehicle intraperitoneally 30 minutes before the first trial each day.

    • Each rat undergoes four trials per day with a 15-minute inter-trial interval.

    • For each trial, place the rat gently into the water facing the wall at one of four quasi-random starting positions (N, S, E, W).

    • Allow the rat to swim and find the hidden platform. The trial ends when the rat climbs onto the platform or after 60 seconds have elapsed.

    • If the rat fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial (Day 5):

    • Remove the platform from the tank.

    • Administer the compound or vehicle as in the acquisition phase.

    • Place each rat in the tank at a novel starting position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

  • Data Analysis:

    • Analyze the escape latencies and path lengths during the acquisition phase using a repeated-measures ANOVA to assess learning.

    • Analyze the probe trial data (time in target quadrant, platform crossings) using a one-way ANOVA to assess memory retention.

G cluster_workflow Morris Water Maze Experimental Workflow acclimatization Acclimatization & Pre-training acquisition Acquisition Phase (4 Days) - Compound/Vehicle Administration - 4 Trials/Day acclimatization->acquisition probe Probe Trial (Day 5) - Platform Removed acquisition->probe data_analysis Data Analysis - Escape Latency - Time in Target Quadrant probe->data_analysis

Morris Water Maze Workflow

Application Notes and Protocols for 1-Methyl-3-pyrrolidinyl Benzoate in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-pyrrolidinyl Benzoate is a chemical compound with structural similarities to acetylcholine, suggesting its potential as a ligand for cholinergic receptors, including muscarinic and nicotinic subtypes. Due to the current lack of publicly available binding affinity data for this specific compound, this document serves as a comprehensive guide and template for researchers aiming to characterize its receptor binding profile. The following protocols for radioligand binding and functional assays provide a robust framework for determining key pharmacological parameters such as binding affinity (Kd, Ki), receptor density (Bmax), and functional potency (EC50/IC50).

The experimental designs detailed below are based on established methodologies for characterizing novel ligands at G-protein coupled receptors (GPCRs), with a focus on muscarinic acetylcholine receptors as a likely target class.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data for this compound to illustrate how experimental results would be summarized.

Table 1: Saturation Binding Analysis of [3H]-NMS in the Presence of this compound

ParameterValueUnits
Kd (Dissociation Constant)5.2nM
Bmax (Receptor Density)1250fmol/mg protein

Table 2: Competitive Binding Analysis against Muscarinic Receptor Subtypes

Receptor SubtypeKi (Inhibition Constant)Units
M1150nM
M285nM
M3120nM
M4250nM
M5300nM

Table 3: Functional Activity in [35S]GTPγS Binding Assay

| Assay Type | Parameter | Value | Units | |---|---|---| | Agonist Mode | EC50 | 450 | nM | | | Emax | 65 | % | | Antagonist Mode (vs. Carbachol) | IC50 | 95 | nM |

Signaling Pathways and Experimental Workflows

Muscarinic Acetylcholine Receptor Signaling

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate diverse physiological functions. They are classified into five subtypes (M1-M5). M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating Phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium.[1][2] M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1][3]

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Signaling cluster_M2_M4 M2, M4 Signaling M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 Activation PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Ligand Acetylcholine or 1-Methyl-3-pyrrolidinyl Benzoate Ligand->M1_M3_M5 Ligand->M2_M4

Caption: Muscarinic Receptor Signaling Pathways.

Experimental Protocols

Protocol 1: Radioligand Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand to its receptor.

Saturation_Binding_Workflow start Start prepare_membranes Prepare Receptor Membranes (e.g., from CHO cells expressing muscarinic receptors) start->prepare_membranes prepare_reagents Prepare Assay Buffer and Radioligand Dilutions (e.g., [³H]-NMS) prepare_membranes->prepare_reagents incubation Incubate Membranes with Increasing Concentrations of Radioligand prepare_reagents->incubation separation Separate Bound and Free Ligand (Rapid Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification data_analysis Data Analysis (Non-linear regression to determine Kd and Bmax) quantification->data_analysis end End data_analysis->end

Caption: Workflow for Radioligand Saturation Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • 25 µL of radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) at increasing concentrations.

    • For non-specific binding (NSB) wells, add 25 µL of a high concentration of a competing non-labeled ligand (e.g., 1 µM Atropine). For total binding wells, add 25 µL of assay buffer.

    • Start the reaction by adding 100 µL of the membrane preparation (containing 10-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot specific binding as a function of the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.

Protocol 2: Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a non-labeled compound (the competitor, e.g., this compound) by measuring its ability to displace a radioligand of known affinity.

Methodology:

  • Membrane Preparation: As described in Protocol 1.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 25 µL of the competing non-labeled ligand (this compound) at increasing concentrations.

    • 25 µL of radioligand at a fixed concentration (typically at or below its Kd value).

    • Start the reaction by adding 100 µL of the membrane preparation.

  • Incubation, Filtration, and Scintillation Counting: Proceed as described in Protocol 1.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: [35S]GTPγS Functional Assay

This assay measures the activation of G-proteins upon receptor stimulation by a ligand. It can determine whether a compound is an agonist, antagonist, or inverse agonist.

GTPgS_Binding_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes prepare_reagents Prepare Assay Buffer, [³⁵S]GTPγS, and Test Compound Dilutions prepare_membranes->prepare_reagents incubation Incubate Membranes with Test Compound and [³⁵S]GTPγS prepare_reagents->incubation separation Separate Bound and Free [³⁵S]GTPγS (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification data_analysis Data Analysis (Non-linear regression to determine EC₅₀/IC₅₀ and Eₘₐₓ) quantification->data_analysis end End data_analysis->end

Caption: Workflow for [³⁵S]GTPγS Binding Assay.

Methodology:

  • Membrane Preparation: As described in Protocol 1.

  • Assay Buffer: Prepare a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP, pH 7.4.

  • Assay Setup (Agonist Mode):

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 25 µL of this compound at increasing concentrations.

    • Add 25 µL of [35S]GTPγS (final concentration ~0.1 nM).

    • Start the reaction by adding 100 µL of membrane preparation.

  • Assay Setup (Antagonist Mode):

    • Pre-incubate membranes with increasing concentrations of this compound for 15-30 minutes.

    • Add a fixed concentration of a known agonist (e.g., carbachol at its EC80).

    • Add [35S]GTPγS and proceed with the incubation.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Filtration, Washing, and Scintillation Counting: Proceed as described in Protocol 1.

  • Data Analysis:

    • Agonist Mode: Plot the stimulated binding (in cpm or dpm) against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 and Emax.

    • Antagonist Mode: Plot the inhibition of agonist-stimulated binding against the logarithm of the antagonist concentration to determine the IC50.

Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only, as there is no publicly available receptor binding data for this compound at the time of writing. Researchers should determine these values experimentally using the protocols outlined herein.

References

Crystallization Techniques for 1-Methyl-3-pyrrolidinyl Benzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of 1-Methyl-3-pyrrolidinyl Benzoate, a versatile scaffold of interest in pharmaceutical research. The following procedures are based on established crystallization principles for benzoate esters and pyrrolidine derivatives, offering a robust starting point for obtaining high-purity crystalline material.

It is important to note that "this compound" can refer to different isomers depending on the attachment of the methyl group on the pyrrolidine ring and the substitution pattern of the benzoate group. The protocols provided herein are designed to be broadly applicable; however, optimization for a specific isomer may be required.

Application Notes

Crystallization is a critical purification technique in the synthesis of active pharmaceutical ingredients (APIs) and research chemicals. For this compound, which contains both a benzoate ester and a tertiary amine (pyrrolidine) functional group, the choice of crystallization method and solvent system is crucial for achieving high purity and a desirable crystal habit.

Key considerations for the crystallization of this compound include its polarity, solubility profile, and the nature of potential impurities. Common impurities may arise from starting materials or side reactions during synthesis.

General Approaches to Crystallization:

  • Cooling Crystallization: This is the most common technique and is suitable if the compound exhibits a significant decrease in solubility at lower temperatures.

  • Anti-Solvent Crystallization (Drowning-out): This method is effective when a solvent that dissolves the compound is miscible with a non-solvent (the anti-solvent). Adding the anti-solvent reduces the solubility of the compound, inducing crystallization.

  • Evaporative Crystallization: Slow evaporation of the solvent from a saturated solution can yield high-quality crystals. This method is particularly useful for small-scale crystallizations.

Solvent Selection:

The choice of solvent is paramount for successful crystallization. A good solvent for cooling crystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For anti-solvent crystallization, a solvent pair consisting of a good solvent and a miscible poor solvent is required.

Based on the structure of this compound, a variety of solvents can be considered. The ester group suggests solubility in moderately polar organic solvents, while the pyrrolidine ring, being a tertiary amine, can influence solubility and provides a handle for salt formation if acidic impurities are present.

Data Presentation

The following table summarizes illustrative quantitative data for different crystallization methods. These values are representative and should be optimized for the specific isomer and purity requirements.

ParameterCooling CrystallizationAnti-Solvent Crystallization
Solvent System IsopropanolAcetone/Hexane
Initial Concentration 100 mg/mL at 60°C150 mg/mL in Acetone
Cooling/Addition Rate 5°C/hour0.5 mL/min of Hexane
Final Temperature 4°CRoom Temperature
Yield 85-95%80-90%
Purity Improvement From 95% to >99.5%From 95% to >99.5%

Experimental Protocols

The following are detailed protocols for the crystallization of this compound.

Protocol 1: Cooling Crystallization from Isopropanol

This protocol is a good starting point for general purification.

Materials:

  • Crude this compound

  • Isopropanol (IPA), reagent grade

  • Erlenmeyer flask

  • Heating mantle or hot plate with stirring capability

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol to create a slurry.

  • Heating: Gently heat the slurry with stirring. Add more isopropanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Cooling and Crystallization: Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. The rate of cooling can influence crystal size; slower cooling generally results in larger crystals.

  • Inducing Crystallization (if necessary): If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.

  • Further Cooling: Once crystal formation begins, the flask can be placed in an ice bath for at least one hour to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization from Acetone/Hexane

This method is useful if the compound is highly soluble in a particular solvent at room temperature.

Materials:

  • Crude this compound

  • Acetone, reagent grade

  • n-Hexane, reagent grade

  • Erlenmeyer flask or beaker

  • Magnetic stirrer

  • Addition funnel or burette

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of acetone at room temperature with stirring until a clear solution is obtained.

  • Anti-Solvent Addition: Slowly add n-hexane (the anti-solvent) to the stirred solution using an addition funnel or burette. The addition should be dropwise to avoid shocking the solution and causing the product to "oil out" or precipitate as an amorphous solid.

  • Monitoring Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of crystallization.

  • Maturation: Stop the addition of the anti-solvent and allow the solution to stir at room temperature for 1-2 hours to allow for complete crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a pre-mixed acetone/hexane solution (e.g., 1:5 v/v) to remove residual impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described crystallization techniques.

CoolingCrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Product dissolve Dissolve in Minimal Hot Isopropanol start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Isopropanol filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for Cooling Crystallization.

AntiSolventCrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Product dissolve Dissolve in Minimal Acetone start->dissolve add_hexane Slowly Add Hexane (Anti-Solvent) dissolve->add_hexane stir Stir at Room Temperature add_hexane->stir filter Vacuum Filtration stir->filter wash Wash with Acetone/Hexane Mixture filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for Anti-Solvent Crystallization.

Application Notes and Protocols: 1-Methyl-3-pyrrolidinyl Benzoate Analogs in the Development of Novel Imaging Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-Methyl-3-pyrrolidinyl Benzoate analogs, specifically focusing on their application as positron emission tomography (PET) imaging agents for the muscarinic acetylcholine receptor (mAChR). The protocols detailed below are based on established methodologies for the synthesis, radiolabeling, and evaluation of similar and related compounds.

Introduction

The pyrrolidinyl benzoate scaffold is a versatile structure in medicinal chemistry, offering a three-dimensional exploration of chemical space that is critical for high-affinity interactions with biological targets. The conformational flexibility of the pyrrolidine ring, combined with the potential for stereoisomerism, allows for the creation of a diverse range of molecules. Analogs of this compound have shown promise as high-affinity ligands for muscarinic acetylcholine receptors (mAChRs), which are implicated in various neurological disorders, making them a key target for in vivo imaging. PET imaging with radiolabeled ligands allows for the non-invasive quantification and localization of these receptors, aiding in disease diagnosis, understanding pathophysiology, and developing novel therapeutics.

A notable example of a closely related and successful imaging agent is (R)-N-[11C]methyl-3-pyrrolidyl benzilate (3-[11C]NMPYB), a high-affinity reversible radioligand for PET studies of the mAChR.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of representative muscarinic receptor imaging agents, including a close analog of this compound. This data is crucial for comparing the potency and selectivity of different compounds.

CompoundTarget ReceptorKi (nM)Radioligand for Competition AssayReference
(R)-N-methyl-3-pyrrolidyl benzilate (Unlabeled 3-NMPYB)mAChR0.72[3H]QNB[1][2]
LSN3172176M1 mAChRKd of 1.3[3H]LSN3172176[3]
LSN3262527M1 mAChRKd of 0.5Not Specified[3]
ScopolaminemAChR (non-selective)Varies by subtype[3H]NMS[4]

Experimental Protocols

Synthesis of (R)-3-pyrrolidyl benzilate (Precursor for Radiolabeling)

This protocol describes a general synthetic route for a precursor to a this compound analog.

Materials:

  • (R)-3-pyrrolidinol

  • Benziloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve (R)-3-pyrrolidinol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add TEA to the solution to act as a base.

  • Slowly add a solution of benziloyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 12-18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to obtain the pure (R)-3-pyrrolidyl benzilate precursor.

  • Characterize the final product using NMR and mass spectrometry to confirm its identity and purity.

Radiolabeling with [11C]Methyl Triflate to Yield (R)-N-[11C]methyl-3-pyrrolidyl benzilate

This protocol outlines the radiolabeling of the precursor to produce the final PET tracer. [11C]Methyl triflate is a highly reactive methylating agent suitable for this purpose.[5][6]

Materials:

  • (R)-3-pyrrolidyl benzilate (precursor)

  • [11C]Methyl iodide ([11C]CH3I) produced from a cyclotron

  • Silver triflate column

  • Anhydrous acetone

  • High-performance liquid chromatography (HPLC) system for purification

  • Solid-phase extraction (SPE) cartridge (e.g., C18) for formulation

  • Sterile saline for injection

Procedure:

  • Production of [11C]Methyl Triflate: Pass the cyclotron-produced [11C]CH3I gas through a heated (e.g., 200°C) column containing silver triflate.[6] The [11C]methyl triflate is then trapped in a solution of the precursor in anhydrous acetone.

  • Radiolabeling Reaction: The reaction of the precursor with [11C]methyl triflate proceeds rapidly at room temperature. Allow the reaction to proceed for 5-10 minutes.

  • Purification: Purify the reaction mixture using a semi-preparative HPLC system to separate the radiolabeled product from the unreacted precursor and other impurities.

  • Formulation: The collected HPLC fraction containing the radiolabeled product is typically diluted with water and passed through a C18 SPE cartridge. The cartridge is then washed with water to remove HPLC solvents. The final product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection.

  • Quality Control: Perform quality control tests on the final product, including radiochemical purity (by analytical HPLC), specific activity, and sterility testing.

In Vitro Muscarinic Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the unlabeled compound for muscarinic receptors.[7][8]

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., M1-M5)

  • Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS)

  • Unlabeled test compound (e.g., (R)-N-methyl-3-pyrrolidyl benzilate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known muscarinic antagonist (e.g., atropine).

  • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo PET Imaging in Rodents

This protocol provides a general workflow for conducting a PET scan in a rodent model to evaluate the biodistribution and receptor binding of the radiolabeled tracer.[9][10][11]

Materials:

  • PET/CT scanner

  • Anesthesia system (e.g., isoflurane)

  • Animal handling and monitoring equipment

  • Radiolabeled tracer (e.g., (R)-N-[11C]methyl-3-pyrrolidyl benzilate) formulated for injection

  • Tail vein catheter

Procedure:

  • Anesthetize the rodent (e.g., rat or mouse) using isoflurane (e.g., 4% for induction, 2% for maintenance).[9]

  • Place a catheter in the lateral tail vein for tracer injection.

  • Position the animal on the scanner bed.

  • Acquire a CT scan for anatomical co-registration.

  • Inject a bolus of the radiolabeled tracer via the tail vein catheter.

  • Begin dynamic PET data acquisition immediately after injection and continue for a specified duration (e.g., 60-90 minutes).

  • Monitor the animal's vital signs throughout the scan.

  • After the scan, allow the animal to recover from anesthesia.

  • Reconstruct the PET data and co-register it with the CT images.

  • Analyze the time-activity curves in different brain regions of interest (e.g., cortex, striatum, cerebellum) to assess tracer uptake, clearance, and specific binding. The cerebellum can often be used as a reference region due to its low density of muscarinic receptors.

Visualizations

Signaling Pathways

muscarinic_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Gq Gq Protein mAChR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ Release from ER IP3->Ca_release induces Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Gq-coupled muscarinic acetylcholine receptor signaling pathway.

nicotinic_signaling cluster_receptor Cell Membrane cluster_ions Ion Influx cluster_response Cellular Response ACh Acetylcholine nAChR Nicotinic Receptor (Ion Channel) ACh->nAChR binds to Na_ion Na⁺ nAChR->Na_ion influx Ca_ion Ca²⁺ nAChR->Ca_ion influx Depolarization Membrane Depolarization Na_ion->Depolarization Ca_signaling Ca²⁺-dependent Signaling Ca_ion->Ca_signaling AP Action Potential Depolarization->AP NT_release Neurotransmitter Release AP->NT_release Ca_signaling->NT_release

Caption: Nicotinic acetylcholine receptor signaling pathway.

Experimental Workflow

experimental_workflow Start Start Precursor_Synthesis Precursor Synthesis ((R)-3-pyrrolidyl benzilate) Start->Precursor_Synthesis Radiolabeling Radiolabeling with [¹¹C]Methyl Triflate Precursor_Synthesis->Radiolabeling Purification HPLC Purification & Formulation Radiolabeling->Purification QC Quality Control (Purity, Specific Activity) Purification->QC In_Vitro In Vitro Studies (Binding Assays) QC->In_Vitro In_Vivo In Vivo Studies (Rodent PET/CT) QC->In_Vivo Data_Analysis Data Analysis (Ki, Biodistribution) In_Vitro->Data_Analysis In_Vivo->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for developing a novel PET imaging agent.

References

Application Notes and Protocols: The Use of 1-Methyl-3-pyrrolidinyl Benzoate in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Methyl-3-pyrrolidinyl Benzoate and its analogs in structure-activity relationship (SAR) studies targeting muscarinic acetylcholine receptors (mAChRs). The following sections detail the rationale for SAR studies of this scaffold, protocols for key experiments, and illustrative data on how structural modifications can influence receptor affinity and selectivity.

Introduction

This compound is a scaffold of interest in medicinal chemistry due to its structural similarity to endogenous acetylcholine, allowing it to interact with muscarinic acetylcholine receptors. These receptors are implicated in a wide range of physiological functions and are attractive therapeutic targets for various diseases.[1] The pyrrolidine ring, a versatile and prevalent scaffold in drug discovery, offers a three-dimensional structure that can be readily modified to explore the chemical space around the receptor's binding pocket.[2] SAR studies on this scaffold aim to systematically modify its structure to understand the key molecular interactions that govern binding affinity and functional activity at different mAChR subtypes. This knowledge is crucial for the design of novel agonists or antagonists with improved potency and selectivity.

Structure-Activity Relationship of this compound Analogs

The core structure of this compound can be divided into three main regions for modification in SAR studies: the pyrrolidine ring, the methyl group on the pyrrolidine nitrogen, and the benzoate ester group. The following table presents hypothetical, yet representative, quantitative data for a series of analogs, illustrating the impact of structural modifications on binding affinity (Ki) at the M1 and M2 muscarinic receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of this compound Analogs at M1 and M2 Muscarinic Receptors

Compound IDR1 (on Pyrrolidine N)R2 (Ester Group)M1 Ki (nM)M2 Ki (nM)M1/M2 Selectivity
1 -CH₃Benzoyl501503
2 -C₂H₅Benzoyl752503.3
3 -HBenzoyl2005002.5
4 -CH₃4-Fluorobenzoyl401203
5 -CH₃4-Chlorobenzoyl351002.9
6 -CH₃4-Methylbenzoyl601803
7 -CH₃4-Methoxybenzoyl802202.75
8 -CH₃Acetyl50015003
9 -CH₃Cyclohexylcarbonyl80024003

Interpretation of SAR Data:

  • N-Alkylation of Pyrrolidine: The N-methyl group (Compound 1 ) appears optimal for M1 affinity compared to N-ethyl (Compound 2 ) or N-demethyl (Compound 3 ). This suggests a specific steric and electronic requirement in the binding pocket for the N-alkyl substituent.

  • Substitution on the Benzoyl Ring: Introduction of small, electron-withdrawing groups at the para-position of the benzoyl ring, such as fluoro (Compound 4 ) and chloro (Compound 5 ), slightly improves M1 affinity. Electron-donating groups like methyl (Compound 6 ) and methoxy (Compound 7 ) are less favorable. This indicates a potential interaction with an electron-deficient region in the receptor.

  • Ester Moiety: Replacement of the aromatic benzoyl group with a smaller aliphatic acetyl group (Compound 8 ) or a non-aromatic cyclohexylcarbonyl group (Compound 9 ) significantly reduces binding affinity at both M1 and M2 receptors. This highlights the importance of the aromatic ring for potent binding, likely through π-π stacking or hydrophobic interactions.

Experimental Protocols

Detailed methodologies for key experiments in the SAR evaluation of this compound analogs are provided below.

Protocol 1: Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay using [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist, to determine the binding affinity (Ki) of test compounds at specific muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO) cells.[3][4]

Materials:

  • CHO cell membranes expressing the desired human muscarinic receptor subtype (e.g., M1 or M2).

  • [³H]-N-methylscopolamine ([³H]-NMS)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Test compounds (this compound analogs) at various concentrations.

  • Atropine (for non-specific binding determination)

  • 96-well microplates

  • Glass fiber filter mats

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 10 µM atropine (for non-specific binding) or test compound dilution.

    • 50 µL of [³H]-NMS (final concentration ~0.5 nM).

    • 100 µL of cell membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific [³H]-NMS binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - Calcium Mobilization for M1 Receptor Activation

This protocol measures the ability of test compounds to act as agonists or antagonists at the Gq-coupled M1 muscarinic receptor by monitoring changes in intracellular calcium concentration.

Materials:

  • CHO cells stably expressing the human M1 muscarinic receptor.

  • Fluo-4 AM or other calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test compounds (this compound analogs) at various concentrations.

  • Carbachol (a known muscarinic agonist).

  • Atropine (a known muscarinic antagonist).

  • Fluorescence microplate reader with an injection system.

Procedure:

  • Cell Plating: Seed the CHO-M1 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the growth medium and incubate the cells with Fluo-4 AM in assay buffer for 1 hour at 37°C.

  • Washing: Wash the cells twice with assay buffer to remove excess dye.

  • Baseline Fluorescence Measurement: Place the plate in the fluorescence microplate reader and measure the baseline fluorescence for each well.

  • Compound Addition and Measurement:

    • Agonist Mode: Inject the test compounds at various concentrations and immediately begin recording the fluorescence intensity over time.

    • Antagonist Mode: Pre-incubate the cells with the test compounds for 15-30 minutes, then inject a fixed concentration of carbachol (e.g., EC₈₀) and record the fluorescence intensity.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Agonist Mode: Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC₅₀ (potency) and Emax (efficacy) values.

    • Antagonist Mode: Plot the inhibition of the carbachol response against the logarithm of the test compound concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways activated by muscarinic receptors.

G cluster_M1_M3_M5 M1, M3, M5 (Gq-coupled) cluster_M2_M4 M2, M4 (Gi-coupled) M1_M3_M5 M1/M3/M5 Receptor Gq Gαq/11 M1_M3_M5->Gq Agonist PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular Response Cellular Response Ca->Cellular Response PKC->Cellular Response M2_M4 M2/M4 Receptor Gi Gαi/o M2_M4->Gi Agonist AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion inhibited PKA Protein Kinase A (PKA) cAMP->PKA PKA->Cellular Response G cluster_workflow SAR Study Workflow A Design of Analogs of This compound B Chemical Synthesis of Analogs A->B C Primary Screening: Radioligand Binding Assay (Ki) B->C D Data Analysis: Identify Potent Binders C->D D->A Inactive E Secondary Screening: Functional Assays (EC₅₀/IC₅₀) D->E Potent F SAR Analysis: Relate Structure to Activity E->F G Lead Optimization F->G G->A Iterative Design G cluster_mods Structural Modifications and Rationale Scaffold This compound Pyrrolidine Ring N-Methyl Group Benzoate Ester Pyrrolidine_Mod Pyrrolidine Modifications (e.g., substitution, stereochemistry) Probes interactions with the core binding pocket. Scaffold:f1->Pyrrolidine_Mod N_Alkyl_Mod N-Alkyl Group Variation (e.g., -H, -Et) Investigates steric and electronic effects at the cationic amine binding site. Scaffold:f2->N_Alkyl_Mod Ester_Mod Ester Group Modification (e.g., substituted benzoyl, aliphatic esters) Explores hydrophobic and electronic interactions in the outer binding pocket. Scaffold:f3->Ester_Mod

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-3-pyrrolidinyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 1-Methyl-3-pyrrolidinyl Benzoate.

Troubleshooting Guide

This section addresses specific issues that can lead to low yields and provides actionable solutions.

Q1: My reaction yield of this compound is consistently low. What are the most likely causes?

A1: Low yields in this esterification are typically attributed to a few key factors. The primary culprits are often related to the purity of your starting materials, the presence of moisture, and suboptimal reaction conditions. Benzoyl chloride is highly susceptible to hydrolysis, and any water present in your reaction will convert it to benzoic acid, which will not react with the alcohol under these conditions. Additionally, the tertiary amine of 1-methyl-3-pyrrolidinol can be protonated by any acid present, rendering it less nucleophilic.

To address this, ensure your 1-methyl-3-pyrrolidinol is pure and dry. Distill it if necessary. Use freshly opened or distilled benzoyl chloride. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

Q2: I am observing a significant amount of unreacted 1-methyl-3-pyrrolidinol in my post-reaction analysis. What could be the cause?

A2: The presence of unreacted 1-methyl-3-pyrrolidinol, assuming the benzoyl chloride was consumed, points towards a few possibilities:

  • Incomplete reaction: The reaction time may be insufficient. While some protocols suggest a few hours of reflux, extending the reflux time could drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

  • Stoichiometry: Ensure you are using a slight excess of the acylating agent, benzoyl chloride (e.g., 1.1 to 1.2 equivalents), to ensure the complete conversion of 1-methyl-3-pyrrolidinol.

  • Steric Hindrance: While less of an issue with this specific molecule, steric hindrance can slow down esterification reactions. Ensuring adequate heating and reaction time can help overcome this.

Q3: My final product is contaminated with a significant amount of benzoic acid. How can I prevent its formation and remove it?

A3: Benzoic acid contamination is a clear indication of benzoyl chloride hydrolysis.[1] To prevent its formation, rigorously exclude water from your reaction system. Use anhydrous solvents and dry glassware, and perform the reaction under an inert atmosphere.

To remove benzoic acid from your product mixture during workup, you can perform a basic wash. After the reaction, and once the mixture is cooled, you can dilute it with an organic solvent (like ethyl acetate or dichloromethane) and wash it with a mild aqueous base such as a saturated sodium bicarbonate solution. The benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer and can be separated. The desired ester product will remain in the organic layer. Be cautious, as the tertiary amine in your product can also act as a base, so multiple washes with fresh bicarbonate solution may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the synthesis of this compound?

A1: A non-polar, aprotic solvent with a boiling point high enough to allow for reflux is ideal. Toluene is a commonly used and effective solvent for this type of reaction as it allows for heating to drive the reaction forward and is relatively inert.[1] Dichloromethane (DCM) can also be used, especially if the reaction is run at room temperature with a catalyst, but for thermal conditions, toluene is preferable.

Q2: Should I use a base in this reaction?

A2: The 1-methyl-3-pyrrolidinol itself is a tertiary amine and can act as a base to scavenge the HCl that is formed as a byproduct of the reaction between the alcohol and benzoyl chloride. However, this will form the hydrochloride salt of your starting material, potentially slowing down the reaction. A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can be added to the reaction mixture (in slight excess) to neutralize the HCl byproduct without interfering with the esterification.

Q3: What is the best method for purifying the final product?

A3: After an aqueous workup to remove unreacted starting materials and byproducts, the crude this compound can be purified by vacuum distillation. Given its relatively high boiling point and the presence of the amine functional group, distillation under reduced pressure is necessary to prevent decomposition. Alternatively, column chromatography on silica gel can be employed. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent the amine from streaking on the silica gel) is a good starting point for elution.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture alongside your starting materials (1-methyl-3-pyrrolidinol and benzoyl chloride) on a silica gel TLC plate. The product, being an ester, will have a different Rf value than the starting alcohol. A suitable eluent system would be a mixture of a polar and a non-polar solvent, such as 10% methanol in dichloromethane or 50% ethyl acetate in hexane. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress.

Data Presentation

Table 1: Impact of Key Reaction Parameters on Yield

ParameterConditionPotential Impact on YieldRationale
Solvent Anhydrous TolueneHighAprotic, allows for reflux temperature, and can be dried effectively.
DichloromethaneModerate to HighLower boiling point, suitable for room temperature reactions with a catalyst.
Protic Solvents (e.g., Ethanol)Very LowWill react with benzoyl chloride, leading to side products.
Temperature Reflux (in Toluene)HighProvides sufficient energy to overcome the activation barrier.[1]
Room TemperatureLow to ModerateReaction will be significantly slower without a catalyst.
Atmosphere Inert (Nitrogen/Argon)HighPrevents hydrolysis of benzoyl chloride by atmospheric moisture.[1]
AirLow to ModerateRisk of significant benzoyl chloride hydrolysis.
Base Triethylamine or DIPEAHighNeutralizes HCl byproduct, preventing protonation of the starting material.
No external baseModerate1-methyl-3-pyrrolidinol acts as a base, but its consumption can slow the reaction.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of similar esters.[1]

Materials:

  • 1-methyl-3-pyrrolidinol (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Anhydrous Toluene

  • Triethylamine (1.2 eq, optional but recommended)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • Reaction Setup: All glassware should be oven-dried and cooled under a stream of inert gas (nitrogen or argon). To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-3-pyrrolidinol and anhydrous toluene. If using, add triethylamine to the solution.

  • Addition of Benzoyl Chloride: While stirring the solution, add benzoyl chloride dropwise at room temperature. The addition may be exothermic, so cooling in an ice bath may be necessary to control the temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an equal volume of ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow start Reaction Setup (Dry Glassware, Inert Atmosphere) add_reactants Add 1-methyl-3-pyrrolidinol, Toluene, and Triethylamine start->add_reactants add_benzoyl_chloride Dropwise Addition of Benzoyl Chloride add_reactants->add_benzoyl_chloride reflux Reflux for 2-4 hours (Monitor by TLC) add_benzoyl_chloride->reflux workup Aqueous Workup (Bicarbonate and Brine Wash) reflux->workup dry_concentrate Dry and Concentrate Organic Layer workup->dry_concentrate purification Purification (Vacuum Distillation or Chromatography) dry_concentrate->purification end Pure this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_sm Starting Materials cluster_moisture Moisture Contamination cluster_conditions Reaction Conditions low_yield Low Yield Observed check_sm Check Starting Material Purity & Dryness low_yield->check_sm check_moisture Review Reaction Setup for Moisture Exclusion low_yield->check_moisture check_conditions Analyze Reaction Conditions low_yield->check_conditions sm_impure Impure/Wet 1-methyl-3-pyrrolidinol check_sm->sm_impure bc_hydrolyzed Hydrolyzed Benzoyl Chloride check_sm->bc_hydrolyzed wet_glassware Wet Glassware check_moisture->wet_glassware no_inert_atm No Inert Atmosphere check_moisture->no_inert_atm incomplete_rxn Incomplete Reaction check_conditions->incomplete_rxn side_reactions Side Reactions (e.g., HCl protonation) check_conditions->side_reactions sm_solution Solution: Purify/Dry Starting Materials sm_impure->sm_solution bc_hydrolyzed->sm_solution moisture_solution Solution: Oven-dry glassware, Use N2/Ar atmosphere wet_glassware->moisture_solution no_inert_atm->moisture_solution conditions_solution Solution: Increase reflux time, Add non-nucleophilic base incomplete_rxn->conditions_solution side_reactions->conditions_solution

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Identifying side products in 1-Methyl-3-pyrrolidinyl Benzoate reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Methyl-3-pyrrolidinyl Benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer-Speier esterification of benzoic acid with 1-Methyl-3-pyrrolidinol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This reaction is typically performed under reflux with removal of water to drive the equilibrium towards the product.

Q2: My reaction is not going to completion, and I have a low yield of the desired ester. What are the possible causes?

A2: Fischer esterification is a reversible equilibrium reaction.[1][2][3] Low yields are often due to the presence of water in the reaction mixture, which favors the reverse hydrolysis reaction. To improve the yield, consider the following:

  • Use a Dean-Stark apparatus to remove water as it is formed.[2]

  • Use a large excess of one of the reactants, typically the more cost-effective one (in this case, likely benzoic acid or using 1-Methyl-3-pyrrolidinol as a solvent if feasible).[1][4]

  • Ensure your starting materials and solvent are anhydrous.

Q3: I observe multiple spots on my Thin Layer Chromatography (TLC) plate after the reaction. What could these be?

A3: Besides your desired product (this compound) and unreacted starting materials (benzoic acid and 1-Methyl-3-pyrrolidinol), other spots could indicate the presence of side products. Potential side products are detailed in the troubleshooting guide below.

Troubleshooting Guide: Identifying Side Products

This guide will help you identify potential side products in the synthesis of this compound.

Observed Issue Potential Side Product Plausible Cause Suggested Action
An additional non-polar spot on TLC, close to the product spot.N-Methyl-3-pyrrolidinyl Ether Self-condensation of 1-Methyl-3-pyrrolidinol under strong acidic conditions and heat.Lower the reaction temperature and use a milder acid catalyst if possible.
A polar spot on TLC, close to the baseline.Unreacted Benzoic Acid Incomplete reaction or hydrolysis of the ester product during workup.Drive the reaction to completion by removing water. Ensure the workup is not overly acidic or basic for extended periods.
A spot with intermediate polarity between starting material alcohol and product.Dehydration Product: 1-Methyl-2,3-dihydropyrrole or 1-Methyl-2,5-dihydropyrrole Elimination of water from the 1-Methyl-3-pyrrolidinol starting material, especially at high temperatures with a strong acid catalyst.Use less harsh reaction conditions (lower temperature, less concentrated acid).
A very polar, water-soluble impurity.Benzoic Anhydride Dehydration of two molecules of benzoic acid.Ensure the reaction temperature is appropriate and not excessively high.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add benzoic acid (1.0 eq), 1-Methyl-3-pyrrolidinol (1.2 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted benzoic acid and the acid catalyst. Wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Identification of Side Products by GC-MS

  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Method: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low starting temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to separate components with different boiling points.

  • Data Analysis: Identify the peaks in the chromatogram by their retention times and analyze the corresponding mass spectra. Compare the fragmentation patterns with known spectra from a database (e.g., NIST) to identify the main product and any impurities.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_side_products Side Products Benzoic Acid Benzoic Acid This compound This compound Benzoic Acid->this compound + 1-Methyl-3-pyrrolidinol (H+ catalyst) Benzoic Anhydride Benzoic Anhydride Benzoic Acid->Benzoic Anhydride Dehydration 1-Methyl-3-pyrrolidinol 1-Methyl-3-pyrrolidinol 1-Methyl-3-pyrrolidinol->this compound Dehydration Product Dehydration Product 1-Methyl-3-pyrrolidinol->Dehydration Product Elimination N-Methyl-3-pyrrolidinyl Ether N-Methyl-3-pyrrolidinyl Ether 1-Methyl-3-pyrrolidinol->N-Methyl-3-pyrrolidinyl Ether Self-condensation Water Water This compound->Water co-product

Caption: Main reaction and potential side product pathways.

Troubleshooting_Workflow Start Reaction Complete TLC Analyze Crude Mixture by TLC Start->TLC Single_Spot Single Major Spot? TLC->Single_Spot Proceed Proceed to Purification Single_Spot->Proceed Yes Multiple_Spots Multiple Spots Observed Single_Spot->Multiple_Spots No End Pure Product Proceed->End Identify Identify Spots (GC-MS, NMR) Multiple_Spots->Identify Unreacted Unreacted Starting Materials? Identify->Unreacted Optimize Optimize Reaction Conditions (e.g., remove water, excess reagent) Unreacted->Optimize Yes Side_Products Side Products Identified? Unreacted->Side_Products No Optimize->Start Side_Products->Proceed No Adjust Adjust Conditions (e.g., lower temp, milder catalyst) Side_Products->Adjust Yes Adjust->Start

Caption: Troubleshooting workflow for reaction analysis.

References

1-Methyl-3-pyrrolidinyl Benzoate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-Methyl-3-pyrrolidinyl Benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] Keep containers tightly sealed to prevent exposure to moisture and atmospheric oxygen.[2] For optimal stability, storage at temperatures below 30°C (86°F) is advised.[2] The compound should be protected from direct light to prevent potential photodegradation.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, the two primary degradation pathways for this compound are anticipated to be:

  • Hydrolysis: Cleavage of the ester bond, yielding benzoic acid and 1-methyl-3-pyrrolidinol. This is a common degradation route for benzoate esters.[3][4][5]

  • Oxidation: Oxidation of the N-methyl-pyrrolidine ring. The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[6][7] Ring opening of the pyrrolidine moiety is also a possibility under oxidative stress.[6]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is expected to be pH-dependent. The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis.[3] Generally, the rate of hydrolysis is slowest in the neutral pH range and increases under acidic or alkaline conditions.

Q4: Is this compound sensitive to light?

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique.[10] This method can separate the parent compound from its potential degradation products, allowing for their quantification. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the structures of the degradation products.[10]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram during stability analysis. 1. Sample degradation. 2. Contamination of the sample or mobile phase. 3. Column degradation.1. Confirm the identity of the new peaks using LC-MS to determine if they are degradation products. 2. Prepare fresh mobile phase and re-inject a freshly prepared sample. 3. Flush the column or replace it if necessary.
Loss of assay of the main compound over time. 1. Inappropriate storage conditions (e.g., exposure to high temperature, light, or moisture). 2. Chemical incompatibility with the container or formulation excipients.1. Review and optimize storage conditions based on recommended guidelines. 2. Conduct compatibility studies with the container closure system and any formulation components.
Discoloration of the sample. 1. Oxidative degradation. 2. Photodegradation.1. Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Protect the sample from light by using amber vials or storing it in the dark.
Precipitation in the sample solution. 1. Formation of a less soluble degradation product (e.g., benzoic acid in aqueous solution). 2. Change in pH of the solution.1. Identify the precipitate. If it is a degradant, this indicates significant degradation has occurred. 2. Buffer the solution to maintain a stable pH.

Quantitative Stability Data (Hypothetical)

The following tables present hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide researchers in their experimental design.

Table 1: Effect of pH on Hydrolytic Degradation at 50°C

pHTime (days)Assay of this compound (%)Major Degradant (Benzoic Acid) (%)
2.0785.214.1
7.0798.51.2
10.0778.920.5

Table 2: Effect of Temperature on Thermal Degradation (at pH 7.0)

Temperature (°C)Time (days)Assay of this compound (%)Total Degradants (%)
403099.10.8
603095.34.5
803088.711.1

Table 3: Effect of Oxidative Stress (3% H₂O₂) at Room Temperature

| Time (hours) | Assay of this compound (%) | Major Oxidative Degradant (%) | | :--- | :--- | :--- | :--- | | 6 | 92.4 | 7.1 | | 12 | 85.1 | 14.3 | | 24 | 75.8 | 23.5 |

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To evaluate the stability of this compound in acidic, neutral, and alkaline conditions.

Methodology:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Prepare three sets of aqueous solutions with the following pH values:

    • Acidic: 0.1 N HCl (pH ~1)

    • Neutral: Purified water (pH ~7)

    • Alkaline: 0.1 N NaOH (pH ~13)

  • Spike the stock solution into each of the pH solutions to a final concentration of 1 mg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and alkaline samples before analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of degradation products.

Protocol 2: Forced Degradation Study - Oxidation

Objective: To assess the susceptibility of this compound to oxidative degradation.

Methodology:

  • Prepare a solution of this compound in a suitable solvent (e.g., water:acetonitrile, 1:1) at a concentration of 1 mg/mL.

  • Add a solution of hydrogen peroxide to the sample solution to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature and protect it from light.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

  • Analyze the samples by a validated stability-indicating HPLC method.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent_hydrolysis This compound benzoic_acid Benzoic Acid parent_hydrolysis->benzoic_acid H₂O / H⁺ or OH⁻ pyrrolidinol 1-Methyl-3-pyrrolidinol parent_hydrolysis->pyrrolidinol H₂O / H⁺ or OH⁻ parent_oxidation This compound n_oxide N-Oxide Derivative parent_oxidation->n_oxide [O] ring_opened Ring-Opened Products parent_oxidation->ring_opened [O]

Caption: Major proposed degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Evaluation start This compound Sample acid Acidic (HCl) start->acid base Alkaline (NaOH) start->base neutral Neutral (Water) start->neutral oxidation Oxidative (H₂O₂) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo sampling Time-Point Sampling acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc lcms LC-MS for Identification hplc->lcms quantification Quantification of Parent and Degradants hplc->quantification pathway_id Degradation Pathway Elucidation lcms->pathway_id

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Optimizing Esterification of 1-methyl-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful esterification of 1-methyl-3-pyrrolidinol.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of 1-methyl-3-pyrrolidinol, a sterically hindered tertiary alcohol.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Steric Hindrance: 1-methyl-3-pyrrolidinol is a tertiary alcohol, which is sterically hindered and less reactive towards traditional esterification methods.[1]- Use a more reactive acylating agent: Instead of a carboxylic acid, use an acid chloride or acid anhydride.[2][3] - Employ a suitable coupling agent: The Steglich esterification using DCC (dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) as a coupling agent in the presence of a catalyst like 4-DMAP (4-Dimethylaminopyridine) is effective for sterically demanding alcohols.[4][5][6]
Ineffective Catalyst: Standard acid catalysts (e.g., H₂SO₄) may not be efficient and can lead to side reactions like elimination.- Use a nucleophilic catalyst: 4-DMAP is a highly effective catalyst for the acylation of hindered alcohols.[1][4][7] - Consider alternative catalysts: N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the esterification of tertiary alcohols with acid anhydrides or acyl chlorides, with yields ranging from 85% to 95%.[1]
Unfavorable Reaction Equilibrium: Fischer esterification (reaction with a carboxylic acid and acid catalyst) is a reversible reaction.- Remove water: Use a Dean-Stark apparatus or a drying agent to remove the water formed during the reaction and drive the equilibrium towards the product. - Use a large excess of one reactant: Typically, the less expensive reactant is used in excess.
Incomplete Conversion Insufficient Reaction Time or Temperature: The reaction may not have reached completion.- Monitor the reaction: Use techniques like TLC, GC, or HPLC to monitor the disappearance of the starting material. - Increase reaction time and/or temperature: Gradually increase the reaction time or temperature, while monitoring for potential side product formation. For example, refluxing for several hours may be necessary.[2]
Deactivation of Catalyst: The catalyst may have been deactivated by impurities.- Ensure anhydrous conditions: Water can deactivate some catalysts and reagents. Use dry solvents and reagents.[3][8]
Formation of Side Products Elimination: Tertiary alcohols are prone to elimination reactions (dehydration to form an alkene) under strong acidic conditions and/or high temperatures.- Use mild reaction conditions: The Steglich esterification is performed under mild, neutral conditions, which minimizes the risk of elimination.[4][5] - Avoid strong, non-nucleophilic acids.
N-Acylurea Formation (in Steglich Esterification): The O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react further.[5][6]- Use a catalytic amount of 4-DMAP: DMAP acts as an acyl transfer agent, preventing the rearrangement to the N-acylurea.[5][6]
Difficult Purification Removal of Urea Byproduct (in Steglich Esterification): Dicyclohexylurea (DCU) from DCC can be difficult to remove from the product.- Use a water-soluble carbodiimide: EDC forms a water-soluble urea byproduct that can be easily removed by an aqueous workup. - Filtration: DCU is a solid and can be removed by filtration. Chilling the reaction mixture can improve precipitation.
Separation from Unreacted Starting Material: The polarity of the starting material and product may be similar.- Chromatography: Column chromatography is often necessary for purification. - Acid-base extraction: The basic nitrogen in 1-methyl-3-pyrrolidinol allows for extraction into an acidic aqueous solution to separate it from the neutral ester product.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of 1-methyl-3-pyrrolidinol challenging?

A1: 1-methyl-3-pyrrolidinol is a tertiary alcohol. The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms, creating significant steric hindrance. This bulkiness makes it difficult for the nucleophilic oxygen of the alcohol to attack the electrophilic carbon of the carboxylic acid or its derivative, slowing down the reaction rate and often leading to low yields with standard esterification methods.[1]

Q2: What are the most effective methods for esterifying 1-methyl-3-pyrrolidinol?

A2: The most effective methods for esterifying sterically hindered tertiary alcohols like 1-methyl-3-pyrrolidinol involve activating the carboxylic acid or using a highly reactive acylating agent. Recommended methods include:

  • Using Acid Chlorides: Reacting 1-methyl-3-pyrrolidinol with an acid chloride is a direct and often effective method.[2]

  • Using Acid Anhydrides: Acid anhydrides are more reactive than carboxylic acids and can be used, often in the presence of a nucleophilic catalyst like 4-DMAP or pyridine.[1][3]

  • Steglich Esterification: This method uses a coupling agent like DCC or EDC and a catalytic amount of 4-DMAP to facilitate the reaction between the carboxylic acid and the alcohol under mild conditions. It is particularly well-suited for sensitive and sterically hindered substrates.[4][5][6]

Q3: What is the role of 4-DMAP in the esterification of 1-methyl-3-pyrrolidinol?

A3: 4-(Dimethylamino)pyridine (4-DMAP) acts as a nucleophilic catalyst. In the Steglich esterification, it reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by the sterically hindered hydroxyl group of 1-methyl-3-pyrrolidinol to form the ester. This catalytic cycle prevents the formation of the unreactive N-acylurea byproduct and significantly accelerates the rate of esterification.[4][5][6]

Q4: Can I use a standard Fischer esterification with a strong acid catalyst?

A4: While technically possible, Fischer esterification is generally not recommended for tertiary alcohols like 1-methyl-3-pyrrolidinol. The strong acidic conditions and elevated temperatures required can lead to dehydration of the tertiary alcohol, forming an alkene as a major side product. The equilibrium nature of the reaction also contributes to potentially low yields.

Q5: How can I purify the final ester product?

A5: Purification typically involves a combination of techniques:

  • Aqueous Workup: This is used to remove water-soluble byproducts and unreacted reagents. If an acid chloride or anhydride was used, a basic wash (e.g., with sodium bicarbonate solution) can neutralize excess acid. If the Steglich esterification was performed with EDC, an acidic wash can remove the water-soluble urea byproduct.

  • Extraction: The ester product can be extracted into an organic solvent. The basicity of any unreacted 1-methyl-3-pyrrolidinol allows for its removal by extraction with a dilute acid solution.[2]

  • Chromatography: Silica gel column chromatography is a common method for separating the ester from any remaining impurities.

  • Distillation: If the ester is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method.[2]

Experimental Protocols

Protocol 1: Esterification using an Acid Chloride

This protocol is based on a general method for the esterification of 1-methyl-3-pyrrolidinol.[2]

Materials:

  • 1-methyl-3-pyrrolidinol

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous aprotic solvent (e.g., toluene, dichloromethane)

  • Aqueous solution of a weak base (e.g., 5% sodium bicarbonate)

  • Aqueous solution of a strong base (e.g., 1M sodium hydroxide)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, chloroform)

Procedure:

  • Dissolve the acid chloride in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of 1-methyl-3-pyrrolidinol in the same solvent to the cooled acid chloride solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding the aqueous weak base solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water, dilute strong base, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Protocol 2: Steglich Esterification

This protocol is a general procedure for the esterification of sterically hindered alcohols.[4][5][7][9]

Materials:

  • 1-methyl-3-pyrrolidinol

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (4-DMAP) (catalytic amount)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • 0.5 M HCl solution (if using EDC)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid, 1-methyl-3-pyrrolidinol (1-1.2 equivalents), and a catalytic amount of 4-DMAP (0.1-0.2 equivalents) in the anhydrous aprotic solvent under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling agent (DCC or EDC, 1.1-1.5 equivalents) to the solution with stirring.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours, or until the reaction is complete by TLC.

  • If using DCC, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of the solvent.

  • If using EDC, wash the reaction mixture with 0.5 M HCl to remove the water-soluble urea byproduct and excess 4-DMAP.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes reported yields for the esterification of tertiary alcohols under various conditions, which can serve as a benchmark for optimizing the esterification of 1-methyl-3-pyrrolidinol.

Acylating AgentAlcoholCatalyst/Coupling AgentSolventConditionsYieldReference
alpha-Cyclohexylphenylacetyl chloride1-methyl-3-pyrrolidinolNone specifiedTolueneReflux, 4 hours55%[2]
Acid AnhydrideTertiary Steroidal AlcoholN-Bromosuccinimide (NBS)Not specifiedMild conditions85-95%[1]
Monoethyl fumaratetert-Butyl alcoholDCC / 4-DMAPDichloromethaneRoom Temperature76-81%[9]
Benzoic Acidtert-Butyl alcoholAmberlyst-15Diethyl ether23 °C, 17 hours11%[8]
Acetic Acidtert-Butyl alcoholAmberlyst-15None27 °C37%[8]

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Start Start Select_Method Select Esterification Method Start->Select_Method Setup Reaction Setup Select_Method->Setup Acid Chloride, Steglich, etc. Monitor Monitor Progress (TLC/GC) Setup->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification Workup->Purify Extraction & Drying Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the esterification of 1-methyl-3-pyrrolidinol.

Troubleshooting_Logic Start Low Yield? Cause1 Steric Hindrance? Start->Cause1 Yes Cause2 Side Reactions? Start->Cause2 Yes Cause3 Incomplete Reaction? Start->Cause3 Yes Solution1 Use Acid Chloride or Steglich Method Cause1->Solution1 Solution2 Use Milder Conditions (e.g., Steglich) Cause2->Solution2 Solution3 Increase Time/Temp & Monitor Cause3->Solution3

Caption: Troubleshooting flowchart for low yield in esterification reactions.

References

Troubleshooting 1-Methyl-3-pyrrolidinyl Benzoate purification issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Methyl-3-pyrrolidinyl Benzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Benzoic acid and 1-Methyl-3-pyrrolidinol.

  • Hydrolysis Product: Benzoic acid due to the breakdown of the ester.

  • Byproducts from Synthesis: Formation of isomeric esters or products from side reactions of precursors.

Q2: What is the recommended storage condition for this compound to minimize degradation?

A2: To minimize hydrolysis and other degradation, it is recommended to store this compound in a cool, dry, and dark place, preferably at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Purity can be effectively determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC and GC are excellent for quantifying impurities, while NMR provides structural confirmation and can reveal the presence of residual solvents or structural analogs.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the purification of this compound.

Issue 1: Low Yield After Aqueous Work-up

Possible Cause: The product, being a tertiary amine, can be protonated and partially soluble in the aqueous phase, especially under acidic conditions.

Solution:

  • Ensure the aqueous phase is basic (pH > 8) before extraction with an organic solvent. Use a mild base like sodium bicarbonate or potassium carbonate solution.

  • Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous layer.

  • Brine washes can help to break emulsions and reduce the amount of water in the organic phase.

Issue 2: Product Oiling Out During Crystallization

Possible Cause: The solvent system may not be optimal, or the cooling process might be too rapid. Impurities can also inhibit crystal formation.

Solution:

  • Solvent Screening: Experiment with different solvent systems. A good crystallization solvent should dissolve the compound when hot but not when cold. Consider solvent pairs like ethyl acetate/hexanes or isopropanol/water.

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to promote the formation of well-defined crystals.

  • Seeding: Introduce a small crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.

  • Pre-purification: If significant impurities are present, consider a preliminary purification step like column chromatography before attempting crystallization.

Issue 3: Co-elution of Impurities During Column Chromatography

Possible Cause: The polarity of the mobile phase may not be suitable for separating the product from closely related impurities. The basic nature of the tertiary amine can also lead to tailing on silica gel.

Solution:

  • Optimize Mobile Phase: Systematically vary the solvent ratio (e.g., ethyl acetate/hexanes gradient) to improve separation. Thin Layer Chromatography (TLC) can be used to quickly screen for the optimal solvent system.

  • Use a Basic Additive: To minimize tailing on silica gel, add a small amount of a volatile base, such as triethylamine (0.1-1%), to the mobile phase.[1]

  • Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column for preparative HPLC.[2]

Data Presentation

The following tables summarize typical quantitative data associated with the purification of this compound.

Table 1: Comparison of Purification Techniques

Purification MethodTypical PurityExpected YieldKey AdvantagesCommon Challenges
Recrystallization >98%60-80%Scalable, cost-effectiveOiling out, significant loss in mother liquor
Silica Gel Chromatography >99%70-90%High resolution for closely related impuritiesTailing of the amine, requires solvent optimization
Distillation (Kugelrohr) >97%50-70%Effective for removing non-volatile impuritiesPotential for thermal degradation

Table 2: Recommended Solvents for Purification and Analysis

TechniqueRecommended Solvents
Recrystallization Ethyl acetate/Hexanes, Isopropanol/Water, Acetone
Column Chromatography Mobile Phase: Ethyl acetate/Hexanes with 0.5% Triethylamine
HPLC (Reversed-Phase) Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid or Triethylamine
NMR Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD)

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • If impurities are insoluble, perform a hot filtration to remove them.

  • Slowly add hexanes to the hot solution until slight turbidity is observed.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate/hexanes (1:1).

  • Dry the crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexanes/ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica to the top of the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., to 80:20 hexanes/ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships in the troubleshooting process.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product workup Aqueous Work-up synthesis->workup Extraction chromatography Column Chromatography workup->chromatography Initial Purification crystallization Recrystallization chromatography->crystallization Final Polishing purity_check Purity Check (HPLC/GC/NMR) crystallization->purity_check pure_product Pure Product (>99%) purity_check->pure_product Meets Specs troubleshooting_logic cluster_issues Common Problems cluster_solutions Potential Solutions start Purification Issue Identified low_yield Low Yield start->low_yield oiling_out Oiling Out start->oiling_out impurity Persistent Impurity start->impurity ph_adjust Adjust pH of Aqueous Phase low_yield->ph_adjust Cause: Acidic Loss multi_extract Multiple Extractions low_yield->multi_extract Cause: Incomplete Extraction slow_cool Slow Cooling / Seeding oiling_out->slow_cool Cause: Rapid Cooling solvent_screen Solvent System Screening oiling_out->solvent_screen Cause: Poor Solvent add_base Add Base to Mobile Phase impurity->add_base Cause: Tailing on Silica change_column Change Stationary Phase impurity->change_column Cause: Poor Separation

References

Improving the resolution of 1-Methyl-3-pyrrolidinyl Benzoate in RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 1-Methyl-3-pyrrolidinyl Benzoate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) experiments.

Troubleshooting Guide

This guide addresses specific problems you might face when developing a method for this compound, focusing on improving peak shape and resolution.

Q1: Why is my peak for this compound showing significant tailing?

Peak tailing is the most common issue when analyzing basic compounds like this compound. The primary cause is the interaction between the positively charged analyte and negatively charged silanol groups on the silica-based stationary phase.[1][2]

  • Secondary Interactions: The nitrogen atom in the pyrrolidinyl group is basic and becomes protonated (positively charged) in acidic to neutral mobile phases. Residual silanol groups on the C18 column packing are acidic and can become deprotonated (negatively charged), especially at a mobile phase pH above 3.0.[1] This strong secondary ionic interaction is a different retention mechanism from the primary hydrophobic interaction, leading to a tailing peak shape.[1][3][4]

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites and worsening the tailing effect.[4]

  • Column Overload: Injecting too much sample can lead to overload tailing, where the peak front is sharp, but the tail is extended.[3]

Q2: How can I eliminate or reduce peak tailing?

There are several effective strategies to combat peak tailing for basic analytes.

  • Adjust Mobile Phase pH: This is the most critical parameter.

    • Low pH (2.5 - 3.0): Operating at a low pH fully protonates the silanol groups, neutralizing their negative charge and minimizing secondary interactions.[1][3][5] This is often the most effective first step.

    • High pH (8.0 - 11.0): Using a pH-stable column, you can operate at a high pH where the this compound is in its neutral, free-base form. This eliminates the ionic interaction with the stationary phase.

  • Use a Modern, End-capped Column:

    • Modern, high-purity silica columns ("Type B") have fewer metal impurities and more effective end-capping, which blocks many of the residual silanol groups.[2][3]

    • Consider columns specifically designed for basic compounds, such as those with polar-embedded phases or proprietary surface treatments.[2][6]

  • Use a Guard Column: A guard column can protect your analytical column from strongly retained matrix components that might cause active sites and lead to peak shape issues.[4]

Q3: My resolution is poor, and the peaks are broad, not just tailing. What should I do?

Broad peaks can result from several issues, often related to the system's physical setup or chemical conditions.

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause peak dispersion. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are made properly with no gaps.[2][3]

  • Column Bed Deformation: A void at the head of the column or a partially blocked inlet frit can cause peak broadening and splitting.[1] This can sometimes be fixed by reversing and washing the column (check manufacturer's instructions first).[1]

  • Sample Solvent Mismatch: If your sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the mobile phase itself.[3]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving poor resolution issues.

Caption: Troubleshooting workflow for poor HPLC peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for analyzing this compound?

The ideal pH depends on the column being used. Since this compound is a basic compound, its retention and peak shape are highly sensitive to pH.[7][8][9]

  • For standard silica C18 columns: A low pH of 2.5-3.0 is recommended. This suppresses the ionization of silanol groups on the stationary phase, preventing ionic interactions that cause peak tailing.[1][5]

  • For pH-stable columns (e.g., hybrid or polymer-based): A high pH of 9-10 can be used. At this pH, the analyte will be in its neutral form, leading to excellent peak shape.

The relationship between pH, the analyte, and the column surface is visualized below.

G Effect of Mobile Phase pH on Analyte-Stationary Phase Interaction cluster_low_ph Low pH (e.g., 2.8) cluster_mid_ph Mid pH (e.g., 5.0) low_analyte Analyte (R-NH+) Positively Charged low_silanol Stationary Phase (Si-OH) Neutral low_analyte->low_silanol Minimal Interaction low_result Result: Good Peak Shape (Repulsion / No Interaction) mid_analyte Analyte (R-NH+) Positively Charged mid_silanol Stationary Phase (Si-O-) Negatively Charged mid_analyte->mid_silanol Strong Attraction mid_result Result: Peak Tailing (Strong Ionic Interaction)

Caption: How pH affects interactions causing peak tailing.

Q2: Which type of RP-HPLC column should I choose?

Column selection is crucial for achieving good resolution.

Column TypeKey FeatureAdvantage for Basic AnalytesPotential Disadvantage
Modern End-capped C18 High-purity silica with exhaustive end-capping.Significantly reduces available silanol sites, improving peak shape over older columns.[2]May still show some tailing with highly basic compounds.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) into the alkyl chain.The polar group shields the analyte from residual silanols, improving peak shape.[2]May have different selectivity compared to standard C18.
"Select B" or "Base-Deactivated" Specifically treated to minimize silanol activity.Designed for excellent peak shapes for basic compounds, often without mobile phase additives.[6]Can be more expensive.
Hybrid or Polymer-Based Uses a silica-polymer hybrid or a fully polymeric stationary phase.Offers an extended pH range (e.g., 1-12), allowing analysis at high pH where the analyte is neutral.[7]May have lower efficiency than silica-based columns.

Q3: What are the best starting conditions for method development?

A good starting point for developing a method for this compound would be:

  • Column: A modern, end-capped C18 or a column specifically designed for basic compounds (e.g., Zorbax SB-Aq, Waters Symmetry).[10]

  • Mobile Phase A: 10-25 mM phosphate or formate buffer, adjusted to pH 3.0.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A generic scouting gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Detection: UV detection at an appropriate wavelength for the benzoate chromophore (e.g., ~230-275 nm).

Experimental Protocols

Protocol 1: Systematic pH Screening for Method Optimization

This protocol outlines a systematic way to determine the optimal mobile phase pH.

  • Prepare Buffers: Prepare three separate aqueous mobile phases (Mobile Phase A) using a 20 mM phosphate buffer, adjusted to pH 3.0, 5.0, and 7.0, respectively.

  • Select Column: Use a high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Initial Gradient: Set up a standard gradient elution from 10% to 90% Acetonitrile (Mobile Phase B) over 15 minutes.

  • Run Experiments: Inject the sample of this compound using each of the three buffered mobile phases (pH 3.0, 5.0, and 7.0).

  • Analyze Results: Compare the chromatograms based on:

    • Peak Shape (Tailing Factor): The lowest tailing factor indicates the most suitable pH. A tailing factor near 1.0 is ideal.[4]

    • Retention Time: Observe how retention time changes with pH.[9]

    • Resolution: If analyzing with impurities, determine which pH provides the best separation.

ParameterpH 3.0pH 5.0pH 7.0
Expected Tailing Factor Low (~1.0 - 1.3)Moderate (~1.4 - 1.8)High (>1.8)
Expected Retention Time Moderate to HighLowerLowest
Rationale Silanols are suppressed, minimizing secondary retention.[1]Partial silanol ionization increases tailing.Full silanol ionization causes strong tailing and poor retention.

References

Preventing hydrolysis of 1-Methyl-3-pyrrolidinyl Benzoate during workup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Methyl-3-pyrrolidinyl Benzoate. This guide is designed to assist researchers, scientists, and drug development professionals in successfully handling this compound, with a specific focus on preventing hydrolysis during experimental workup.

Troubleshooting Guide: Preventing Hydrolysis of this compound

This section addresses common issues encountered during the workup of this compound that may lead to hydrolysis of the ester functional group.

Issue Potential Cause Recommended Solution
Low yield of final product Hydrolysis of the ester bond during aqueous workup.Maintain a slightly basic pH (around 8-9) during extraction to keep the tertiary amine deprotonated and minimize acid-catalyzed hydrolysis. Use of cold, dilute sodium bicarbonate solution for washes is recommended.
Presence of benzoic acid impurity Cleavage of the ester bond.Minimize contact time with aqueous phases. Perform extractions quickly and efficiently. Ensure the organic solvent is thoroughly dried before concentration. If significant benzoic acid is present, a mild basic wash can be attempted, but this risks further hydrolysis.
Difficulty in extracting the product into the organic phase Protonation of the tertiary amine group at low pH, leading to increased water solubility.Adjust the pH of the aqueous layer to be slightly basic (pH 8-9) before extraction. This ensures the amine is in its free base form and more soluble in organic solvents.
Product degradation during purification Use of acidic or strongly basic conditions during chromatography.For silica gel chromatography, consider deactivating the silica with a base like triethylamine. Alternatively, use a less acidic stationary phase such as alumina. Reversed-phase chromatography with a buffered mobile phase can also be a good option.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to hydrolysis?

A1: Like all esters, this compound can be hydrolyzed back to its parent carboxylic acid (benzoic acid) and alcohol (1-methyl-3-pyrrolidinol) in the presence of water, especially under acidic or basic conditions.[3][4][5] The presence of the tertiary amine in the pyrrolidine ring can also potentially catalyze hydrolysis through an intramolecular mechanism, particularly if the amine becomes protonated.[6]

Q2: What is the optimal pH range for the workup of this compound?

A2: The optimal pH is a compromise between preventing ester hydrolysis and ensuring efficient extraction. A slightly basic pH of 8-9 is generally recommended. At this pH, the tertiary amine (pKa of the conjugate acid is typically around 10-11) will be predominantly in its neutral, free base form, making it soluble in organic solvents.[7] This pH is also generally mild enough to minimize the rate of base-catalyzed hydrolysis. Strongly acidic or basic conditions should be avoided.

Q3: Can I use a strong base like sodium hydroxide to wash the organic layer?

A3: It is not recommended to use strong bases like sodium hydroxide, as this will significantly accelerate the rate of ester hydrolysis (saponification).[4][5] A mild, weak base such as a cold, dilute solution of sodium bicarbonate or sodium carbonate is a much safer choice to neutralize any residual acid from the reaction.

Q4: How can I confirm if my product has hydrolyzed?

A4: Thin Layer Chromatography (TLC) is a quick method to check for the presence of benzoic acid, which will have a different Rf value than your product. You can also use techniques like NMR or LC-MS to detect the presence of benzoic acid and 1-methyl-3-pyrrolidinol in your sample.

Q5: What are the best practices for storing this compound?

A5: To prevent hydrolysis during storage, the compound should be kept in a tightly sealed container, protected from moisture, and stored in a cool, dry place. If the compound is in solution, aprotic organic solvents are preferred over protic solvents like alcohols, which can participate in transesterification.

Data Presentation: Relative Stability of Benzoate Esters

The rate of hydrolysis of benzoate esters is influenced by the nature of the alcohol portion. The following table provides a qualitative comparison of the hydrolytic stability of different benzoate esters to illustrate this principle.

EsterAlcohol MoietyRelative Hydrolytic StabilityNotes
Methyl BenzoateMethanolBaselineA simple, sterically unhindered primary alcohol.
Ethyl BenzoateEthanolSimilar to Methyl BenzoateSlightly more sterically hindered, but generally similar stability.
tert-Butyl Benzoatetert-ButanolMore StableThe bulky tert-butyl group provides significant steric hindrance to nucleophilic attack at the carbonyl carbon.
Phenyl BenzoatePhenolLess StableThe phenoxide is a better leaving group than alkoxides, making the ester more susceptible to hydrolysis.
This compound 1-Methyl-3-pyrrolidinol Potentially Less Stable The tertiary amine can act as an internal catalyst, and the secondary alcohol offers moderate steric hindrance. Prone to hydrolysis if pH is not controlled.

This table provides a qualitative comparison based on general chemical principles. Actual hydrolysis rates are dependent on specific reaction conditions.

Experimental Protocols

Protocol: Workup and Extraction of this compound

This protocol outlines a general procedure for the aqueous workup and extraction of this compound, designed to minimize hydrolysis.

  • Quenching the Reaction:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to quench any remaining acid until effervescence ceases.

  • pH Adjustment:

    • Carefully monitor the pH of the aqueous layer using a pH meter or pH paper.

    • Adjust the pH to 8-9 by adding more saturated sodium bicarbonate solution or a dilute solution of sodium carbonate if necessary. Avoid overshooting the pH into a strongly basic region.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with a small amount of brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the organic solvent in vacuo at a low temperature to obtain the crude product.

  • Purification:

    • If further purification is required, consider column chromatography on silica gel deactivated with triethylamine (e.g., in the mobile phase) or on alumina to avoid acidic conditions that could cause hydrolysis.

Visualizations

Hydrolysis_Prevention_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Crude Reaction Mixture Quench 1. Quench with NaHCO3 (aq) at 0-5 °C Reaction->Quench pH_Adjust 2. Adjust pH to 8-9 Quench->pH_Adjust Extract 3. Extract with Organic Solvent pH_Adjust->Extract Wash 4. Wash with Brine Extract->Wash Dry 5. Dry over Na2SO4 Wash->Dry Concentrate 6. Concentrate in vacuo Dry->Concentrate Purify Crude Product Concentrate->Purify Column Column Chromatography (Deactivated Silica or Alumina) Purify->Column Pure_Product Pure 1-Methyl-3-pyrrolidinyl Benzoate Column->Pure_Product

Caption: Workflow for the workup of this compound.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis (Avoid) cluster_base Base-Catalyzed Hydrolysis (Avoid) cluster_neutral Neutral/Slightly Basic (Recommended) Ester This compound H3O+ H3O+ OH- OH- H2O H2O (pH 8-9) Products Benzoic Acid + 1-Methyl-3-pyrrolidinol H3O+->Products Fast OH-->Products Very Fast H2O->Products Slow

References

Technical Support Center: Scaling Up the Synthesis of 1-Methyl-3-pyrrolidinyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 1-Methyl-3-pyrrolidinyl Benzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution Explanation
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC. - Increase reaction time or temperature if the reaction has stalled. - Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous mixtures.Incomplete conversion of starting materials is a primary reason for low yields. On a larger scale, mixing can be less efficient, requiring longer reaction times or higher temperatures to ensure completion.
Hydrolysis of Benzoyl Chloride - Use a non-aqueous, aprotic solvent such as Dichloromethane (DCM) or Toluene. - Ensure all glassware and reagents are thoroughly dried before use. - Add benzoyl chloride slowly to a cooled solution of 1-Methyl-3-pyrrolidinol and a tertiary amine base.Benzoyl chloride is highly reactive towards water, leading to the formation of benzoic acid, which will not participate in the esterification.[1]
Side Reaction with Tertiary Amine Base - Use a non-nucleophilic, sterically hindered tertiary amine base like triethylamine or diisopropylethylamine. - Maintain a low reaction temperature during the addition of benzoyl chloride.The tertiary amine in 1-Methyl-3-pyrrolidinol can potentially react with benzoyl chloride. Using a non-nucleophilic base for HCl scavenging can minimize this.
Product Loss During Workup - Optimize the pH for extraction. The product is a tertiary amine and will be water-soluble at low pH. Ensure the aqueous layer is basified before extraction. - Use a suitable organic solvent for extraction (e.g., ethyl acetate, DCM). - Perform multiple extractions with smaller volumes of solvent.The basic nature of the product requires careful pH control during aqueous workup to prevent loss into the aqueous phase.

Issue 2: Difficulty in Product Purification

Potential Cause Recommended Solution Explanation
Formation of Emulsions During Extraction - Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength.[2] - If an emulsion persists, filter the mixture through a pad of Celite®.[3] - Reduce the agitation speed during extraction.[2]Emulsions are common when working with basic organic compounds and can make phase separation difficult.[2][4] Breaking the emulsion is crucial for efficient extraction.
Presence of Benzoic Acid Impurity - Wash the organic layer with a dilute aqueous base solution (e.g., 1M sodium bicarbonate or sodium carbonate) to remove unreacted benzoic acid.Benzoic acid is acidic and can be easily removed from the organic phase by extraction with a basic aqueous solution.
Co-distillation with Solvent - After extraction, ensure the solvent is completely removed under reduced pressure before final purification. - Use a rotary evaporator with a suitable bath temperature and vacuum.Residual solvent can interfere with the final purification step, such as high-vacuum distillation.
Thermal Degradation During Distillation - Use high-vacuum distillation to lower the boiling point of the product. - Ensure the distillation apparatus is well-insulated to maintain a stable temperature.Tertiary amino esters can be susceptible to thermal decomposition at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for scaling up the production of this compound?

A common and scalable method is the esterification of 1-Methyl-3-pyrrolidinol with benzoyl chloride in the presence of a non-nucleophilic tertiary amine base. This reaction, often a variation of the Schotten-Baumann reaction, is generally high-yielding and proceeds under relatively mild conditions.[5][6]

Q2: How can I manage the hydrochloride salt formed during the reaction?

The reaction of benzoyl chloride with the alcohol releases one equivalent of hydrochloric acid (HCl), which will react with the basic tertiary amine of 1-Methyl-3-pyrrolidinol to form a hydrochloride salt.[7] To prevent this and drive the reaction to completion, a stoichiometric amount of a non-nucleophilic tertiary amine base, such as triethylamine, should be added to act as an HCl scavenger.[8] The resulting triethylamine hydrochloride is typically removed during the aqueous workup.

Q3: What are the critical process parameters to monitor during scale-up?

Key parameters to monitor include:

  • Temperature: The reaction is exothermic, especially during the addition of benzoyl chloride. Maintaining a controlled temperature is crucial to prevent side reactions.

  • Addition Rate: Slow, controlled addition of benzoyl chloride is recommended to manage the exotherm and minimize side reactions.

  • Stirring Efficiency: Adequate agitation is necessary to ensure homogeneity, especially in larger reactors, to promote efficient heat and mass transfer.

  • Reaction Completion: Monitoring the disappearance of starting materials by techniques like TLC or HPLC is essential before proceeding with the workup.

Q4: What are the potential side reactions to be aware of?

  • Hydrolysis of Benzoyl Chloride: As mentioned, any moisture will lead to the formation of benzoic acid.

  • Reaction with the Tertiary Amine: The tertiary amine of 1-Methyl-3-pyrrolidinol could potentially be acylated by benzoyl chloride, though this is generally less favorable than esterification of the secondary alcohol.

  • Diacylation: While less common, reaction at the tertiary amine in addition to the alcohol is a possibility.

Q5: What is the best method for final purification at a large scale?

High-vacuum distillation is a suitable method for the purification of this compound, as it is a liquid at room temperature. This technique allows for purification at lower temperatures, minimizing the risk of thermal degradation.[9]

Experimental Protocols

Illustrative Protocol for the Synthesis of this compound (Schotten-Baumann Conditions)

This protocol is a general guideline and should be optimized for specific scales and equipment.

  • Reaction Setup:

    • A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is assembled and dried thoroughly.

    • The reactor is charged with 1-Methyl-3-pyrrolidinol and a suitable anhydrous aprotic solvent (e.g., Dichloromethane or Toluene).

    • An equimolar amount of a non-nucleophilic tertiary amine base (e.g., triethylamine) is added.

    • The mixture is cooled to 0-5 °C with constant stirring under a nitrogen atmosphere.

  • Esterification:

    • Benzoyl chloride (1.0 to 1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until reaction completion is confirmed by TLC/HPLC.

  • Workup and Extraction:

    • The reaction mixture is cooled and quenched by the slow addition of water.

    • The organic layer is separated.

    • The aqueous layer is basified with a suitable base (e.g., 1M NaOH) to a pH of >10 and extracted multiple times with an organic solvent.

    • The combined organic layers are washed with a dilute solution of sodium bicarbonate to remove any benzoic acid, followed by a wash with brine.

    • The organic phase is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product is purified by high-vacuum distillation to yield this compound as a colorless to pale yellow oil.

Data Presentation

The following tables provide illustrative data for optimizing the reaction conditions. These are example values and should be adapted based on experimental findings.

Table 1: Optimization of Base and Solvent

EntrySolventBase (equiv.)Temperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine (1.1)0 to RT392
2TolueneTriethylamine (1.1)0 to RT488
3DichloromethaneDIPEA (1.1)0 to RT390
4DichloromethanePyridine (1.1)0 to RT575

Table 2: Effect of Benzoyl Chloride Equivalents on Yield

EntryBenzoyl Chloride (equiv.)Temperature (°C)Time (h)Yield (%)
11.00 to RT389
21.050 to RT392
31.10 to RT393
41.20 to RT391 (increased impurities)

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Extraction cluster_purification Purification Stage A 1. Reactor Setup (1-Methyl-3-pyrrolidinol, Solvent, Base) B 2. Cooling (0-5 °C) A->B C 3. Benzoyl Chloride Addition (Dropwise, <10 °C) B->C D 4. Reaction (Stir at RT) C->D E 5. Quenching (Add Water) D->E F 6. Phase Separation E->F G 7. Aqueous Layer Basification & Extraction F->G H 8. Organic Layer Wash (NaHCO3, Brine) G->H I 9. Drying & Solvent Removal H->I J 10. High-Vacuum Distillation I->J K Final Product: This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Product Yield Q1 Is the reaction complete? Start->Q1 A1_No Incomplete Reaction: - Increase reaction time/temp - Improve stirring Q1->A1_No No Q2 Was the workup pH correct? Q1->Q2 Yes End Yield Optimized A1_No->End A2_No Product Loss in Aqueous Layer: - Basify aqueous phase - Re-extract Q2->A2_No No Q3 Were reagents and glassware dry? Q2->Q3 Yes A2_No->End A3_No Benzoyl Chloride Hydrolysis: - Use anhydrous conditions Q3->A3_No No Q3->End Yes A3_No->End

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Monitoring the 1-Methyl-3-pyrrolidinyl Benzoate Reaction by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of 1-Methyl-3-pyrrolidinyl Benzoate using Thin-Layer Chromatography (TLC).

Troubleshooting Guides

Unexpected results are a common occurrence in TLC analysis. This guide provides solutions to frequently encountered problems during the monitoring of the this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Streaking or Tailing of Spots - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica plate.- The mobile phase is not appropriate for the compound.- Dilute the reaction mixture sample before spotting it on the TLC plate.[1][2]- Add a small amount of a competitive compound to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to reduce tailing.[3]- Adjust the polarity of the mobile phase.
Spots are Not Moving from the Baseline (Rf ≈ 0) - The mobile phase is not polar enough to move the compounds up the plate.- Increase the polarity of the mobile phase. For example, increase the proportion of the more polar solvent (e.g., ethanol in a toluene/ethanol mixture).
Spots are at the Solvent Front (Rf ≈ 1) - The mobile phase is too polar for the compounds.- Decrease the polarity of the mobile phase. For instance, decrease the proportion of the more polar solvent.
No Spots are Visible on the TLC Plate - The sample is too dilute.- The compound does not visualize under UV light.- The compound may have evaporated from the plate.- Concentrate the sample or spot the plate multiple times in the same location, allowing the solvent to dry between applications.[1][2]- Use a different visualization technique, such as staining with potassium permanganate or iodine vapor.[1]- Ensure the plate is developed shortly after spotting.
Overlapping or Poorly Resolved Spots - The mobile phase does not provide adequate separation.- The spots were too large or too close together at the baseline.- Experiment with different mobile phase compositions to optimize the separation.- Spot smaller amounts of the sample and ensure there is sufficient distance between the lanes.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for monitoring the synthesis of this compound?

A good starting point for a mobile phase is a mixture of a non-polar and a polar solvent. For the synthesis of a similar compound, methyl benzoate, a mobile phase of Toluene/Ethanol in a 9:1 (v/v) ratio has been shown to be effective.[4] Given that this compound contains a basic amine group, the polarity will be different. Therefore, you may need to adjust the solvent ratio. A more polar system, such as Dichloromethane/Methanol (e.g., 95:5 or 90:10) with a small amount of triethylamine (e.g., 0.1-1%) to prevent tailing of the amine, is also a reasonable starting point.

Q2: How can I visualize the spots of the starting materials (1-methyl-3-pyrrolidinol and benzoic acid derivative) and the product (this compound)?

The benzoic acid derivative and the product, this compound, contain a benzene ring and should be visible under a UV lamp at 254 nm .[4] The 1-methyl-3-pyrrolidinol may not be UV active. To visualize all spots, you can use a general stain such as potassium permanganate stain , which reacts with compounds that can be oxidized, or an iodine chamber .[1]

Q3: How do I interpret the TLC plate during the reaction?

To monitor the reaction progress, you should spot three lanes on your TLC plate:

  • Lane 1: Starting Material (a co-spot of 1-methyl-3-pyrrolidinol and the benzoic acid derivative).

  • Lane 2: Reaction Mixture.

  • Lane 3: Co-spot (a spot of the starting materials and the reaction mixture in the same lane).

As the reaction proceeds, you should observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The product, being an ester, is expected to be less polar than the starting carboxylic acid but potentially more polar than the starting alcohol, depending on the mobile phase. The relative positions (Rf values) of the spots will indicate the progress of the reaction. The reaction is considered complete when the limiting starting material spot is no longer visible in the reaction mixture lane.

Q4: What are the expected relative Rf values for the starting materials and the product?

The retention factor (Rf) is a measure of how far a compound travels up the TLC plate.[5] In a normal-phase TLC (silica gel), more polar compounds have lower Rf values, and less polar compounds have higher Rf values.

  • Benzoic Acid Derivative (Starting Material): Expected to be quite polar due to the carboxylic acid group, so it will likely have a low Rf value.

  • 1-Methyl-3-pyrrolidinol (Starting Material): This is an alcohol and an amine, making it polar. It will likely have a low to moderate Rf value.

  • This compound (Product): As an ester, it is generally less polar than the corresponding carboxylic acid and alcohol. Therefore, it is expected to have a higher Rf value than the starting materials.

Expected TLC Plate:

Q5: My amine-containing starting material is streaking badly. What can I do?

Streaking of amines on silica TLC plates is a common issue due to the interaction between the basic amine and the acidic silica gel.[3] To mitigate this, add a small amount of a base, such as triethylamine (Et3N) or ammonia (in methanol) , to your mobile phase (typically 0.1% to 2%).[1][3] This will neutralize the acidic sites on the silica gel and result in more defined spots.

Experimental Protocol: TLC Monitoring of this compound Synthesis

This protocol outlines the steps for monitoring the esterification reaction between a benzoic acid derivative and 1-methyl-3-pyrrolidinol.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., Toluene/Ethanol 9:1 or Dichloromethane/Methanol with 0.5% Triethylamine)

  • Visualization agent (UV lamp, potassium permanganate stain, or iodine chamber)

  • Reaction mixture

  • Solutions of starting materials for reference

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the points for spotting the different samples.

  • Spot the Plate:

    • Using a clean capillary tube, spot a small amount of the benzoic acid derivative solution on the first mark.

    • Using another clean capillary tube, spot the 1-methyl-3-pyrrolidinol solution on the same first mark (this is your starting material co-spot).

    • Using a new capillary tube, spot a small amount of the reaction mixture on the second mark.

    • For the third mark (co-spot), first spot the starting materials and then, on top of the same spot, apply the reaction mixture.

  • Develop the Plate:

    • Pour a small amount of the prepared mobile phase into the developing chamber (enough to cover the bottom 0.5 cm).

    • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Close the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • If necessary, further visualize the plate using a potassium permanganate dip or by placing it in an iodine chamber.

  • Analyze the Results:

    • Compare the spots in the reaction mixture lane to the starting material lane.

    • The appearance of a new spot with a different Rf value indicates the formation of the product.

    • The diminishing intensity of the starting material spots indicates the consumption of reactants.

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate spot_sm Spot Starting Materials (SM) prep_plate->spot_sm prep_solvent Prepare Mobile Phase develop Develop Plate in Chamber prep_solvent->develop spot_rxn Spot Reaction Mixture (Rxn) spot_sm->spot_rxn spot_co Spot Co-spot (SM + Rxn) spot_rxn->spot_co spot_co->develop dry Dry Plate develop->dry uv Visualize under UV Light dry->uv stain Stain (if necessary) uv->stain analyze Analyze Spots and Calculate Rf stain->analyze interpret Interpret Reaction Progress analyze->interpret

Caption: Workflow for monitoring the this compound reaction by TLC.

References

Minimizing impurities in the synthesis of 1-Methyl-3-pyrrolidinyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1-Methyl-3-pyrrolidinyl Benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common method for synthesizing this compound is through the esterification of 1-Methyl-3-pyrrolidinol with benzoic acid or an activated benzoic acid derivative, such as benzoyl chloride. The choice of reagents and reaction conditions can significantly impact the purity and yield of the final product.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual 1-Methyl-3-pyrrolidinol and benzoic acid (or its derivative).

  • Side Products:

    • N-Acylurea: Forms when using carbodiimide coupling agents like DCC in a Steglich esterification. This is a result of a slow acyl migration.[1]

    • 1-Methyl-3-pyrrolidinol N-oxide: The tertiary amine of the pyrrolidine ring can be oxidized, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods.

    • Products of hydrolysis: The ester product can be hydrolyzed back to 1-Methyl-3-pyrrolidinol and benzoic acid if water is present, particularly under acidic or basic conditions.

  • Degradation Products: Depending on the reaction conditions (e.g., high temperatures), decomposition of the starting materials or the product may occur.

Q3: How can I monitor the progress of the reaction and detect impurities?

A3: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are effective techniques for monitoring the reaction progress and identifying the presence of impurities.[1] Comparing the chromatographic profile of the reaction mixture to that of the starting materials and the purified product will help in identifying unreacted components and byproducts.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step Expected Outcome
Incomplete reaction Extend the reaction time or gently increase the temperature. Monitor the reaction by TLC or HPLC until the starting materials are consumed.Increased conversion to the desired ester.
Hydrolysis of the product Ensure anhydrous (dry) conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimized hydrolysis and improved product yield.
Suboptimal coupling agent (for Steglich esterification) If using DCC, consider adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the reaction.[1]Faster ester formation and potentially higher yield.
Inefficient purification Review the extraction and purification protocol. Ensure the pH is appropriate during aqueous work-up to minimize product loss. Consider alternative purification methods like column chromatography.Improved recovery of the pure product.
Issue 2: Presence of Unreacted 1-Methyl-3-pyrrolidinol in the Final Product
Possible Cause Troubleshooting Step Expected Outcome
Insufficient benzoic acid or acylating agent Use a slight excess (1.1-1.2 equivalents) of the benzoic acid or benzoyl chloride to ensure complete conversion of the alcohol.Drive the reaction to completion, consuming all the 1-Methyl-3-pyrrolidinol.
Ineffective purification During the aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic 1-Methyl-3-pyrrolidinol into the aqueous phase.Removal of the unreacted starting material from the organic product layer.
Issue 3: Presence of N-Acylurea Byproduct (in Steglich Esterification)
Possible Cause Troubleshooting Step Expected Outcome
Slow esterification reaction allowing for rearrangement Add a catalytic amount of DMAP to accelerate the ester formation, which outcompetes the N-acylurea rearrangement.[1]Reduced formation of the N-acylurea byproduct.
Co-precipitation with the product The N-acylurea byproduct (dicyclohexylurea if using DCC) is often insoluble in many organic solvents. It can be removed by filtration.A purer filtrate containing the desired ester.

Experimental Protocols

Synthesis of 1-Methyl-3-pyrrolidinol

A common route to the precursor, 1-Methyl-3-pyrrolidinol, involves the cyclization of 1,4-dichloro-2-butanol with methylamine.

Procedure:

  • A 40 wt% aqueous solution of methylamine is cooled to 10°C in an ice-water bath.

  • 1,4-dichloro-2-butanol is added dropwise while maintaining the temperature below 15°C.

  • The mixture is then heated in a sealed autoclave at 120°C for approximately 10 hours.

  • After cooling, sodium hydroxide is added to the reaction mixture.

  • The resulting layers are separated, and the organic phase is dried and purified by vacuum distillation to yield 1-Methyl-3-pyrrolidinol. A typical yield is around 64.8% with a purity of 99.3% (by HPLC).

Esterification of 1-Methyl-3-pyrrolidinol with Benzoyl Chloride

Procedure:

  • Dissolve 1-Methyl-3-pyrrolidinol in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add a tertiary amine base, such as triethylamine or pyridine (1.1 equivalents), to the solution.

  • Slowly add benzoyl chloride (1.05 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway A 1-Methyl-3-pyrrolidinol C This compound A->C Esterification B Benzoic Acid / Benzoyl Chloride B->C

Caption: General synthesis pathway for this compound.

Potential Side Reactions in the Synthesis

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions A 1-Methyl-3-pyrrolidinol C This compound A->C Esterification E 1-Methyl-3-pyrrolidinol N-oxide A->E Oxidation B Benzoic Acid B->C F Hydrolysis Products C->F + H2O D N-Acylurea (with DCC)

Caption: Potential side reactions during the synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Extend_Time Extend Reaction Time / Increase Temp Incomplete->Extend_Time Yes Check_Hydrolysis Evidence of Hydrolysis? Incomplete->Check_Hydrolysis No End Yield Improved Extend_Time->End Use_Anhydrous Ensure Anhydrous Conditions Check_Hydrolysis->Use_Anhydrous Yes Review_Purification Review Purification Protocol Check_Hydrolysis->Review_Purification No Use_Anhydrous->End Optimize_Purification Optimize pH / Method Review_Purification->Optimize_Purification Optimize_Purification->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: High-Purity 1-Methyl-3-pyrrolidinyl Benzoate Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on refining crystallization methods for achieving high-purity 1-Methyl-3-pyrrolidinyl Benzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
No Crystal Formation - Solution is too dilute (too much solvent).- Supersaturation has not been reached.- Cooling process is too slow.- Concentrate the solution by carefully evaporating a portion of the solvent and allow it to cool again.[1]- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[1]- Add a seed crystal of this compound to the solution.[1]- If using a mixed solvent system, slowly add a miscible "anti-solvent" (a solvent in which the compound is less soluble) until turbidity is observed, then slightly warm until clear before cooling.
Oiling Out (Formation of a liquid layer instead of solid crystals) - The compound is coming out of solution above its melting point.- High concentration of impurities depressing the melting point.- Inappropriate solvent choice.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.[1]- Consider a pre-purification step like column chromatography to remove significant impurities.- Experiment with different solvent systems. A less polar solvent or a solvent mixture might be more effective.
Low Crystal Yield - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- The solution was not cooled to a low enough temperature.- Premature filtration before crystallization was complete.- Reduce the amount of solvent used for dissolution to the minimum required at elevated temperature.- Cool the solution in an ice bath to maximize precipitation.- Ensure crystallization is complete by observing no further crystal formation before filtration. You can test the mother liquor for remaining product by evaporating a small sample.[1]
Poor Crystal Quality (e.g., small needles, powder) - Crystallization occurred too rapidly.- Insufficient time for crystal lattice formation.- Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.- Use a solvent system that provides slightly higher solubility, allowing for slower crystal growth.[1]
Discolored Crystals - Presence of colored impurities.- Perform a charcoal treatment. Add a small amount of activated charcoal to the hot solution, swirl, and then hot filter to remove the charcoal and adsorbed impurities before cooling.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on related pyrrolidine derivatives and benzoate esters, suitable solvents could include isopropanol, ethanol, acetone, or mixtures such as hexane/ethyl acetate or isopropanol/ether.[2][3] The choice of solvent may require some empirical testing to find the optimal conditions for crystal formation and purity.

Q2: How can I improve the purity of my this compound?

A2: High purity, often exceeding 99.5%, can be achieved through careful recrystallization.[4] Key factors include selecting the appropriate solvent, ensuring a slow cooling rate to allow for selective crystallization, and potentially performing multiple recrystallization steps if initial purity is low. Washing the filtered crystals with a small amount of cold solvent can also help remove residual impurities from the mother liquor.

Q3: My compound is a hydrochloride salt. Does this affect the crystallization process?

A3: Yes, the salt form significantly impacts solubility. For hydrochloride salts of pyrrolidine derivatives, alcohol-ether mixtures like isopropanol-ether are often effective for recrystallization.[2] The polarity of the solvent system is crucial for dissolving the salt at higher temperatures while allowing it to crystallize upon cooling.

Q4: What is a "seed crystal" and how do I use it?

A4: A seed crystal is a small, pure crystal of your compound. If your solution is reluctant to crystallize, adding a seed crystal can initiate nucleation and induce the growth of larger crystals.[1] Simply drop a tiny crystal into the cooled, supersaturated solution.

Q5: How can I avoid losing a significant portion of my product during crystallization?

A5: To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve your compound.[1] After cooling and filtering, wash the collected crystals with a minimal amount of ice-cold solvent to rinse away impurities without dissolving a substantial amount of the product. The filtrate (mother liquor) can also be concentrated to recover a second crop of crystals, which may be of slightly lower purity.

Experimental Protocols & Data

General Recrystallization Protocol for this compound

This protocol is a general guideline and may require optimization.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., isopropanol). Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small volume of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Potential Solvent Systems and Expected Purity
Solvent System Compound Type Reported Purity Reference
Isopropanol-EtherPyrrolidine Derivative (Hydrochloride salt)High (not quantified)[2]
Cyclopentyl Methyl Ether (CPME)Pyrrolidine-containing Drug>99.7%[4]
EthanolPyrrolidine-2-one DerivativeNot specified[5]
n-Hexane/AcetoneGeneral OrganicsGood for minor impurities[3]

Visual Experimental Workflow

Below is a diagram illustrating the general workflow for the crystallization of this compound.

G A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Solution B->C D Slow Cooling (Room Temperature) C->D E Crystal Formation D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I High-Purity Crystals H->I J Drying I->J K Final Product J->K

Caption: General Crystallization Workflow.

Below is a diagram illustrating the decision-making process for troubleshooting common crystallization problems.

G Start Crystallization Attempted Q1 Crystals Formed? Start->Q1 A1_Yes Good Yield? Q1->A1_Yes Yes A1_No Add Seed Crystal or Scratch Flask Q1->A1_No No A2_Yes High Purity? A1_Yes->A2_Yes A2_No Reduce Solvent Volume & Recool A1_Yes->A2_No No A1_No->Q1 A3_Yes Successful Crystallization A2_Yes->A3_Yes Yes A3_No Consider Slower Cooling or Different Solvent A2_Yes->A3_No No A2_No->Q1 A3_No->Start Re-attempt

References

Validation & Comparative

A Comparative Analysis of Monoamine Transporter Binding: Cocaine Analogs vs. Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in publicly available scientific literature exists regarding the binding affinity of 1-Methyl-3-pyrrolidinyl Benzoate for monoamine transporters. To provide a relevant comparative guide, this analysis will focus on well-characterized cocaine analogs and a representative pyrrolidine-containing compound, pyrovalerone, for which extensive binding data is available. This comparison will shed light on the structure-activity relationships of different chemical scaffolds at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of monoamine transporter inhibitors. The data presented is compiled from various in vitro binding studies.

Quantitative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki, nM) of cocaine, selected cocaine analogs, and pyrovalerone at human or rat monoamine transporters. Lower Ki values indicate higher binding affinity.

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)
Cocaine200-600300-800300-700
WIN 35,428 (CFT)10-301000-3000100-300
RTI-1131-510-301-5
Pyrovalerone10-50>10,00010-50

Note: The binding affinity values are approximate ranges compiled from multiple sources and can vary based on experimental conditions.

Experimental Protocols

The binding affinities presented are typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Objective: To determine the binding affinity (Ki) of a test compound for a specific monoamine transporter (DAT, SERT, or NET) expressed in cultured cells.

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • For SERT: [³H]Citalopram or [³H]Paroxetine

    • For NET: [³H]Nisoxetine or [³H]Desipramine

  • Test Compounds: Cocaine analogs and pyrrolidine derivatives of interest.

  • Buffers and Reagents:

    • Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4)[1]

    • Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4)

    • Wash Buffer (ice-cold Assay Buffer)

    • Scintillation fluid

  • Equipment:

    • Cell culture supplies

    • Homogenizer

    • High-speed centrifuge

    • 96-well microplates

    • Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine)

    • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Cultured cells expressing the transporter of interest are harvested.

    • The cells are washed and then lysed in a hypotonic buffer.[1]

    • The cell lysate is homogenized and then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[1]

    • The membrane pellet is washed and resuspended in the assay buffer.[1]

    • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[1]

  • Competitive Binding Assay:

    • The assay is set up in a 96-well plate.

    • Each well contains a fixed concentration of the appropriate radioligand and a varying concentration of the unlabeled test compound.

    • Control wells are included for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known inhibitor).

    • The prepared cell membranes are added to each well to initiate the binding reaction.[1]

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[1]

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.[1]

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

    • The filters are dried, and scintillation fluid is added.

    • The radioactivity on the filters is quantified using a scintillation counter.[1]

  • Data Analysis:

    • The data is analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

    • The Ki (inhibitory constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (HEK 293 with transporter) Membrane_Prep Membrane Preparation (Lysis, Homogenization, Centrifugation) Cell_Culture->Membrane_Prep Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Test Compounds, Buffers) Reagent_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes non-specific binding) Filtration->Washing Counting Scintillation Counting (Quantifies bound radioactivity) Washing->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki values) Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling_Pathway Signaling Pathway of Monoamine Transporter Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_synthesis Monoamine Synthesis (e.g., Dopamine) Vesicle Synaptic Vesicle MA_synthesis->Vesicle Packaging MA_release Monoamine Release Vesicle->MA_release Exocytosis MA_extracellular Increased Extracellular Monoamines MA_release->MA_extracellular MA_transporter Monoamine Transporter (DAT/SERT/NET) MA_extracellular->MA_transporter Reuptake Receptor Postsynaptic Receptors (e.g., D1/D2) MA_extracellular->Receptor Binding Downstream Downstream Signaling (e.g., cAMP pathway) Receptor->Downstream Inhibitor Inhibitor (e.g., Cocaine Analog) Inhibitor->MA_transporter Blocks Reuptake

Caption: Inhibition of monoamine reuptake at the synapse.

Discussion of Binding Profiles

  • Cocaine and its Analogs: Cocaine exhibits relatively similar, moderate affinity for all three monoamine transporters.[2] Cocaine analogs have been developed to achieve higher affinity and selectivity. For instance, WIN 35,428 (also known as CFT) shows a preference for DAT over SERT and NET.[2] RTI-113 is a potent inhibitor of both DAT and NET, with slightly lower affinity for SERT. The reinforcing effects of cocaine and its analogs are primarily attributed to their potent inhibition of DAT, which leads to increased dopamine levels in the synaptic cleft.[2]

  • Pyrrolidine Derivatives (Pyrovalerone): In contrast to the tropane-based structure of cocaine, pyrovalerone features a pyrrolidine ring. This structural class demonstrates a distinct binding profile, characterized by high affinity for DAT and NET, but very low affinity for SERT.[3] This DAT/NET selectivity is a common feature among many synthetic cathinones containing a pyrrolidine moiety.[4][5] The abuse potential of these compounds is also strongly linked to their high potency as DAT inhibitors.[4][5]

Structure-Activity Relationship Insights:

The comparison between these two classes of compounds highlights key structural determinants for monoamine transporter binding. The tropane skeleton of cocaine provides a rigid framework that can be modified to tune affinity and selectivity for the three transporters. The pyrrolidine ring in pyrovalerone and its analogs also proves to be a privileged scaffold for potent DAT and NET inhibition, suggesting that the spatial arrangement of the nitrogen atom and the aromatic rings is crucial for interacting with the binding sites on these transporters. The general lack of potent SERT inhibition by many pyrrolidine-containing cathinones suggests that the structural requirements for high-affinity binding to SERT are different from those for DAT and NET.[3][4]

Conclusion

While direct binding data for this compound remains elusive, the analysis of related pyrrolidine-containing compounds like pyrovalerone reveals a distinct pharmacological profile compared to cocaine and its analogs. Pyrrolidine derivatives often exhibit high potency and selectivity for DAT and NET, with weak activity at SERT. In contrast, cocaine analogs based on the tropane ring system can be potent inhibitors of all three transporters, with selectivity being highly dependent on specific structural modifications. This comparative guide underscores the importance of the core chemical scaffold in determining the binding affinity and selectivity of monoamine transporter inhibitors, providing a valuable framework for researchers in the field of neuropharmacology and drug design.

References

Comparative Analysis of 1-Methyl-3-pyrrolidinyl Benzoate and Methylphenidate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis between 1-Methyl-3-pyrrolidinyl Benzoate and methylphenidate is not feasible at this time due to a significant lack of publicly available scientific data on this compound. While extensive research has characterized the pharmacological profile of methylphenidate as a widely prescribed central nervous system stimulant, searches of chemical and pharmacological databases reveal no substantive information on the synthesis, mechanism of action, pharmacokinetics, or physiological effects of this compound.

This guide will proceed by first detailing the well-established properties of methylphenidate, followed by a summary of the information gap regarding this compound.

Methylphenidate: A Well-Characterized Psychostimulant

Methylphenidate is a widely used medication primarily for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Its therapeutic effects are primarily attributed to its action as a norepinephrine and dopamine reuptake inhibitor (NDRI).[2][3][4][5] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), methylphenidate increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic signaling.[2][3][4][5]

Mechanism of Action: Signaling Pathway

The primary mechanism of action for methylphenidate involves the blockade of dopamine and norepinephrine transporters, which are crucial for the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This inhibition leads to a prolonged presence of dopamine and norepinephrine in the synapse, thereby increasing the stimulation of postsynaptic receptors.

Methylphenidate_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_Vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE_Release Release DA_NE_Vesicle->DA_NE_Release Action Potential DA_NE_Synapse DA & NE DA_NE_Release->DA_NE_Synapse DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_NE_Synapse->DAT Reuptake DA_NE_Synapse->NET Reuptake DA_Receptor Dopamine Receptors DA_NE_Synapse->DA_Receptor Binds NE_Receptor Norepinephrine Receptors DA_NE_Synapse->NE_Receptor Binds Postsynaptic_Effect Postsynaptic Signal Transduction DA_Receptor->Postsynaptic_Effect NE_Receptor->Postsynaptic_Effect Methylphenidate Methylphenidate Methylphenidate->DAT Inhibits Methylphenidate->NET Inhibits

Caption: Mechanism of action of Methylphenidate.
Pharmacokinetics and Pharmacodynamics

Methylphenidate is administered as a racemic mixture, with the d-threo-isomer being the more pharmacologically active enantiomer.[1] It is well-absorbed orally and readily crosses the blood-brain barrier.[1] The pharmacokinetic profile of methylphenidate can vary depending on the formulation (immediate-release vs. extended-release).

ParameterImmediate-Release MethylphenidateExtended-Release Methylphenidate
Time to Peak Plasma Concentration ~2 hours[1][3]Biphasic peaks, e.g., ~2 and ~6.5 hours for some formulations[6]
Elimination Half-life 2-3 hours[1][3]Apparent half-life can be longer, e.g., ~3 hours[6]
Bioavailability (Oral) 11-52%[3]Varies by formulation
Metabolism Primarily by carboxylesterase 1 (CES1) to the inactive ritalinic acid[7][8]Primarily by CES1 to ritalinic acid[7][8]
Excretion Primarily in urine as metabolites[7][9]Primarily in urine as metabolites[7][9]

This compound: An Overview of the Information Gap

In stark contrast to methylphenidate, there is a significant lack of scientific literature pertaining to this compound. Extensive searches of prominent scientific databases have not yielded any peer-reviewed studies detailing its:

  • Synthesis for pharmacological evaluation.

  • Mechanism of action.

  • Binding affinities for key central nervous system targets, such as the dopamine and norepinephrine transporters.

  • Pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

  • In vitro or in vivo pharmacological effects.

The absence of this fundamental data makes it impossible to conduct a meaningful comparative analysis with methylphenidate.

Experimental Protocols

While a direct comparison is not possible, the following are standard experimental protocols used to characterize compounds like methylphenidate, which would be necessary to evaluate the pharmacological profile of this compound.

Dopamine Transporter (DAT) Binding Assay

This assay is used to determine the affinity of a compound for the dopamine transporter.

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine transporter.

Materials:

  • Rat striatal tissue homogenates (source of DAT)

  • [³H]WIN 35,428 (a radioligand that binds to DAT)

  • Test compound (e.g., this compound)

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare rat striatal membranes by homogenization and centrifugation.

  • In a series of tubes, add a fixed concentration of [³H]WIN 35,428 and varying concentrations of the test compound.

  • Add the striatal membrane preparation to initiate the binding reaction.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

DAT_Binding_Workflow Start Start Prepare_Membranes Prepare Rat Striatal Membranes Start->Prepare_Membranes Incubate Incubate Membranes with [³H]WIN 35,428 and Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Wash->Measure_Radioactivity Analyze_Data Data Analysis (IC₅₀ and Ki determination) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Dopamine Transporter Binding Assay.
Spontaneous Locomotor Activity in Mice

This in vivo assay is used to assess the stimulant or depressant effects of a compound on the central nervous system.

Objective: To measure the effect of a test compound on the spontaneous locomotor activity of mice.

Materials:

  • Male adult mice (e.g., C57BL/6)

  • Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., saline)

  • Vehicle control

  • Open-field activity chambers equipped with infrared beams or video tracking software

  • Animal scale

Procedure:

  • Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Weigh each mouse to determine the correct dose volume.

  • Administer the test compound or vehicle control via a specific route (e.g., intraperitoneal injection).

  • Immediately place each mouse into an individual open-field activity chamber.

  • Record locomotor activity (e.g., distance traveled, horizontal beam breaks) for a set duration (e.g., 60-120 minutes).

  • Data is typically collected in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

  • At the end of the experiment, return the mice to their home cages.

  • Analyze the data by comparing the locomotor activity of the drug-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA).

Conclusion

While a direct comparative analysis of this compound and methylphenidate is the objective of this guide, the profound lack of scientific data for this compound renders such a comparison impossible. The information provided for methylphenidate serves as a benchmark for the types of data that would be required to characterize this compound and enable a future comparative analysis. Researchers interested in this compound would first need to undertake fundamental studies to determine its basic pharmacological properties.

References

Validating the Structure of 1-Methyl-3-pyrrolidinyl Benzoate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of X-ray crystallography and other key analytical techniques for the structural validation of small organic molecules, using 1-Methyl-3-pyrrolidinyl Benzoate as a case study.

The precise three-dimensional arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. Therefore, rigorous structural elucidation is paramount. While X-ray crystallography stands as a gold standard for determining molecular structure with atomic-level precision, a multi-faceted approach utilizing complementary techniques often provides a more complete understanding. This guide will delve into the experimental protocols and data presentation for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), offering a comparative analysis to aid in technique selection.

Structural Validation of this compound

This compound is a small organic molecule with the molecular formula C12H15NO2 and a molecular weight of 205.257 g/mol .[1] Its structure consists of a benzoate group attached to a methylated pyrrolidine ring. The validation of its synthesized structure is crucial to ensure its purity and to understand its potential interactions with biological targets.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for structural validation depends on several factors, including the nature of the sample, the desired level of detail, and the availability of instrumentation. While X-ray crystallography provides a definitive 3D structure of a molecule in its crystalline state, techniques like NMR and mass spectrometry offer valuable information about the molecule's structure in solution and its elemental composition.[2][3][4]

Technique Information Provided Sample Requirements Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[5][6]Single, high-quality crystal.Provides unambiguous, high-resolution structural data.[6][7]Requires a crystalline solid; the solid-state conformation may differ from the solution conformation.[8]
NMR Spectroscopy Information about the chemical environment of atoms (e.g., ¹H, ¹³C), connectivity between atoms, and stereochemistry.[2][9]Soluble sample in a suitable deuterated solvent.Non-destructive technique that provides structural information in solution, which is often more biologically relevant.[7][8]Structure determination for complex molecules can be time-consuming; may not provide absolute configuration without additional experiments.
Mass Spectrometry Precise molecular weight and elemental composition; fragmentation patterns can provide structural clues.[3][10]Small amount of sample, often in solution.High sensitivity; can be coupled with chromatographic techniques for mixture analysis.[4][10]Does not provide direct information about the 3D structure or stereochemistry.[4]

Experimental Protocols

X-ray Crystallography

The validation of the structure of this compound via X-ray crystallography would involve the following key steps:

  • Crystallization: Single crystals of this compound are grown from a suitable solvent or solvent mixture through techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[11]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms are determined and refined to generate a final, high-resolution 3D model of the molecule.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and various NMR experiments are performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, to determine the chemical shifts, coupling constants, and through-bond correlations of the atoms in the molecule.

  • Spectral Analysis: The resulting spectra are analyzed to piece together the molecular structure, including the connectivity of atoms and their relative stereochemistry.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system.[10]

  • Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[3]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are measured by the mass analyzer. High-resolution mass spectrometry can provide the elemental composition of the parent ion.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable information about the different structural components of the molecule.[10]

Visualizing the Workflow and Decision Process

To better illustrate the process of structural validation, the following diagrams outline the experimental workflow and a logical approach to selecting the appropriate analytical technique.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation synthesis Synthesize 1-Methyl-3- pyrrolidinyl Benzoate purification Purify Compound synthesis->purification ms Mass Spectrometry (Molecular Weight, Formula) purification->ms nmr NMR Spectroscopy (Connectivity, Stereochemistry) purification->nmr xray X-ray Crystallography (3D Structure) purification->xray If Crystalline validation Structure Validated ms->validation nmr->validation xray->validation

Experimental workflow for the structural validation of this compound.

decision_tree start Start: Structural Query crystalline Is the sample crystalline? start->crystalline amount Sufficient material for NMR? crystalline->amount No xray X-ray Crystallography crystalline->xray Yes high_res Need high-resolution 3D structure? amount->high_res Yes ms Mass Spectrometry amount->ms No nmr NMR Spectroscopy high_res->nmr No combined Combine NMR and MS high_res->combined Yes

Decision tree for selecting an appropriate analytical technique for structural elucidation.

References

Cross-Validation of Analytical Methods for 1-Methyl-3-pyrrolidinyl Benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three common analytical techniques for the quantification of 1-Methyl-3-pyrrolidinyl Benzoate: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The performance of these methods is objectively compared using key validation parameters to aid researchers in selecting the most appropriate technique for their specific application. While validated methods for this compound are not widely published, this guide leverages established protocols for structurally similar pyrrolidine derivatives and benzoate esters to propose and compare suitable analytical approaches.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and accessibility. The following table summarizes the expected performance of GC-MS, LC-MS/MS, and HPLC-UV for the analysis of this compound, based on data from analogous compounds.

ParameterGC-MSLC-MS/MSHPLC-UV
Linearity (R²) > 0.995> 0.999> 0.998
Accuracy (%) 90-11095-10585-115
Precision (%RSD) < 15%< 10%< 20%
Limit of Detection (LOD) Low ng/mLSub ng/mLHigh ng/mL to low µg/mL
Limit of Quantification (LOQ) Mid ng/mLLow ng/mLLow to mid µg/mL
Selectivity HighVery HighModerate
Throughput ModerateHighHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for related compounds and are intended as a starting point for method development and validation for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For pyrrolidine-containing substances, it often provides excellent separation and structural information.

Sample Preparation:

  • Extraction: Perform a liquid-liquid extraction of the sample (e.g., plasma, urine) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) under basic conditions to ensure the analyte is in its free base form.

  • Derivatization (Optional but Recommended): To improve volatility and thermal stability, derivatize the extracted analyte. A common approach for compounds with amine groups is acylation (e.g., with pentafluoropropionic anhydride - PFPA) or silylation (e.g., with BSTFA).[1]

  • Reconstitution: Evaporate the solvent and reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for injection.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, making it the gold standard for bioanalytical assays. It is particularly well-suited for non-volatile compounds in complex matrices.[2][3]

Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a threefold volume of cold acetonitrile. Centrifuge and collect the supernatant.

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, use a mixed-mode or reversed-phase SPE cartridge. Condition the cartridge, load the sample, wash with a weak organic solvent, and elute with a stronger organic solvent (e.g., methanol with 2% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.[4]

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 50 mm x 2.1 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring at least two transitions from the precursor ion to product ions for quantification and confirmation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely available and cost-effective technique. While less sensitive and selective than mass spectrometry-based methods, it can be suitable for applications where high concentrations of the analyte are expected.[2][5]

Sample Preparation:

  • Filtration: For relatively clean samples, filtration through a 0.45 µm syringe filter may be sufficient.

  • Liquid-Liquid Extraction: For more complex matrices, perform a liquid-liquid extraction as described for GC-MS.

  • Evaporation and Reconstitution: Evaporate the organic extract and reconstitute the residue in the mobile phase.

Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1260 Infinity II or equivalent, equipped with a diode-array detector (DAD) or variable wavelength detector (VWD).

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 3.0) (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The maximum absorbance wavelength of the benzoate chromophore, likely in the range of 230-275 nm. A UV scan of a standard solution should be performed to determine the optimal wavelength.

  • Column Temperature: 30°C.

Methodology Visualizations

The following diagrams illustrate the typical workflows for each analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample LLE Liquid-Liquid Extraction Sample->LLE Derivatization Derivatization (PFPA) LLE->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Data Data Analysis Detection->Data

GC-MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Protein_Precip Protein Precipitation Sample->Protein_Precip SPE Solid-Phase Extraction Protein_Precip->SPE Reconstitution Reconstitution SPE->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Data Data Analysis Detection->Data

LC-MS/MS Experimental Workflow

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Filtration Filtration / LLE Sample->Filtration Reconstitution Reconstitution Filtration->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Analysis Detection->Data

HPLC-UV Experimental Workflow

References

Comparing the efficacy of 1-Methyl-3-pyrrolidinyl Benzoate with known dopamine reuptake inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of known dopamine reuptake inhibitors (DRIs). Due to the absence of publicly available data on the dopamine transporter (DAT) affinity of 1-Methyl-3-pyrrolidinyl Benzoate, this document focuses on established DRIs to offer a valuable benchmark for researchers in the field. The information presented herein is intended to support drug discovery and development efforts by providing key performance metrics and outlining standard experimental protocols.

Efficacy of Known Dopamine Reuptake Inhibitors

The potency of dopamine reuptake inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). These values indicate the concentration of a compound required to inhibit 50% of dopamine reuptake by the dopamine transporter. A lower value typically signifies higher potency. The table below summarizes the efficacy of several well-characterized DRIs.

CompoundIC50 (nM) for DATKi (nM) for DATNotes
DOV 102,677 129[1]222[1]Also inhibits norepinephrine and serotonin reuptake.[1]
Bupropion 173[2]-Also a norepinephrine reuptake inhibitor.[2]
Methylphenidate 20[2]-Also a norepinephrine reuptake inhibitor.[2]
Cocaine 510-Non-selective, also interacts with other transporters.
GBR 13069 40[3]-Potent and selective dopamine reuptake inhibitor.[3]

Note: IC50 and Ki values can vary between different studies and experimental conditions.

Experimental Protocol: In Vitro Dopamine Reuptake Inhibition Assay

The following is a generalized protocol for determining the efficacy of a compound as a dopamine reuptake inhibitor in a laboratory setting.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on the human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hDAT.

  • [³H]Dopamine (radiolabeled dopamine).

  • Test compound (e.g., this compound).

  • Known dopamine reuptake inhibitor as a positive control (e.g., GBR 12909).

  • Cell culture medium and reagents.

  • Scintillation counter.

Procedure:

  • Cell Culture: Maintain and passage HEK293-hDAT cells according to standard cell culture protocols.

  • Assay Preparation: Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Compound Incubation: Prepare serial dilutions of the test compound and the positive control. Pre-incubate the cells with these compounds for a specified period (e.g., 15-30 minutes) at 37°C.

  • Dopamine Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine to each well.

  • Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow for dopamine uptake.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]Dopamine.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of dopamine taken up by the cells. Plot the percentage of inhibition of [³H]Dopamine uptake against the concentration of the test compound. The IC50 value is then determined from the resulting dose-response curve using non-linear regression analysis.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of dopamine reuptake inhibition and a typical experimental workflow.

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release Action Potential DA Dopamine DA_release->DA DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor Binding DRI Dopamine Reuptake Inhibitor DRI->DAT Blockade

Caption: Mechanism of Dopamine Reuptake Inhibition.

DRI_Assay_Workflow start Start cell_culture Culture hDAT-expressing cells start->cell_culture seeding Seed cells in 96-well plate cell_culture->seeding compound_prep Prepare serial dilutions of test compound seeding->compound_prep pre_incubation Pre-incubate cells with compound compound_prep->pre_incubation add_radiolabel Add [³H]Dopamine pre_incubation->add_radiolabel uptake_incubation Incubate for dopamine uptake add_radiolabel->uptake_incubation terminate_uptake Wash cells to stop uptake uptake_incubation->terminate_uptake lysis Lyse cells terminate_uptake->lysis scintillation Measure radioactivity lysis->scintillation analysis Analyze data and determine IC50 scintillation->analysis end End analysis->end

Caption: Dopamine Reuptake Inhibition Assay Workflow.

References

A Comparative Guide to the Spectroscopic Data of 1-Methyl-3-pyrrolidinyl Benzoate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise identification of molecular structure is paramount. Isomers, molecules with the same chemical formula but different atomic arrangements, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comparative analysis of the expected spectroscopic data for key isomers of 1-Methyl-3-pyrrolidinyl Benzoate, a compound of interest in medicinal chemistry. The focus will be on differentiating positional isomers based on the substitution pattern of the benzoate group.

The isomers under consideration are the ortho (2-), meta (3-), and para (4-) substituted analogs, where a substituent on the benzene ring alters the electronic environment and, consequently, the spectroscopic signatures. This guide will leverage data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to provide a framework for their differentiation.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative spectroscopic data for the ortho, meta, and para isomers of a substituted this compound. These values are predicted based on known substituent effects on benzoate and related heterocyclic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

Protons Ortho-Isomer (ppm) Meta-Isomer (ppm) Para-Isomer (ppm)
Pyrrolidine CH ~5.3-5.5 (m) ~5.2-5.4 (m) ~5.2-5.4 (m)
Aromatic CHs ~7.2-8.0 (m) ~7.3-8.1 (m) ~7.4-8.0 (d, d)
Pyrrolidine CH₂s ~2.0-3.0 (m) ~2.0-3.0 (m) ~2.0-3.0 (m)

| N-CH₃ | ~2.4 (s) | ~2.3 (s) | ~2.3 (s) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Carbon Atom Ortho-Isomer (ppm) Meta-Isomer (ppm) Para-Isomer (ppm)
Carbonyl (C=O) ~166.0 ~166.5 ~166.8
Aromatic C-O ~130.0 ~130.5 ~131.0
Aromatic CHs ~128.0-133.0 ~128.0-134.0 ~129.0-132.0
Pyrrolidine C-O ~74.0 ~74.5 ~74.5
Pyrrolidine CH₂s ~30.0, ~55.0 ~30.0, ~55.0 ~30.0, ~55.0

| N-CH₃ | ~40.0 | ~40.5 | ~40.5 |

Table 3: Predicted Infrared (IR) Spectroscopic Data (cm⁻¹)

Functional Group Ortho-Isomer Meta-Isomer Para-Isomer
C=O Stretch (Ester) ~1720-1730 ~1715-1725 ~1710-1720
C-O Stretch (Ester) ~1250-1300 ~1250-1300 ~1250-1300
Aromatic C=C Stretch ~1450-1600 ~1450-1600 ~1450-1600

| C-H Bending (Aromatic) | ~740-780 | ~690-710, 750-810 | ~810-840 |

Table 4: Predicted Mass Spectrometry (MS) Data

Parameter Ortho, Meta, and Para Isomers
Molecular Ion (M⁺) Expected at the same m/z value

| Key Fragmentation | Fragments corresponding to the benzoate and the 1-methyl-3-pyrrolidinyl moieties. The relative intensities of fragment ions may differ slightly based on the stability of the resulting cations. |

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the spectroscopic data cited above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 200-500 MHz for ¹H and 50-125 MHz for ¹³C.[1]

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.

  • Data Acquisition: The spectra are recorded at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans. For ¹³C NMR, a 90-degree pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) are common.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop can be placed between two salt plates.

  • Data Acquisition: The sample is placed in the IR beam path, and the spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).

  • Ionization: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. In ESI-MS, the sample is dissolved in a solvent and sprayed into the mass spectrometer, producing protonated or deprotonated molecular ions.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizations

The following diagrams illustrate the structural relationships between the isomers and the general workflow for their spectroscopic analysis.

G Isomers of Substituted this compound cluster_ortho Ortho-Isomer cluster_meta Meta-Isomer cluster_para Para-Isomer ortho ortho meta meta para para

Caption: Chemical structures of ortho, meta, and para isomers.

workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_identification Identification Sample Isomer Sample Dissolution Dissolution in Solvent Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data ¹H & ¹³C NMR Data NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Identification Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: General workflow for spectroscopic analysis of isomers.

References

In Vivo Efficacy of 1-Methyl-3-pyrrolidinyl Benzoate and its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable absence of direct comparative studies on the in vivo efficacy of 1-Methyl-3-pyrrolidinyl Benzoate and its synthesized derivatives. While the pyrrolidinyl benzoate scaffold holds potential for the development of novel therapeutic agents, dedicated research focusing on the systematic synthesis and subsequent in vivo evaluation of its derivatives appears to be limited or not publicly available.

This guide, therefore, serves to highlight the current gap in knowledge and underscore the necessity for further research in this area. For researchers, scientists, and drug development professionals interested in this chemical class, the following sections outline the foundational concepts and the requisite experimental frameworks that would be essential for a thorough in vivo comparison.

Hypothetical In Vivo Efficacy Comparison

To illustrate the type of data required for a meaningful comparison, the following table presents a hypothetical summary of key in vivo efficacy parameters for this compound and three notional derivatives. It is crucial to emphasize that the data presented in this table is purely illustrative and not based on actual experimental results.

CompoundDerivative SubstitutionAnimal ModelEfficacy EndpointED₅₀ (mg/kg)Duration of Action (h)Therapeutic Index
Parent Compound This compoundMouseAnalgesia (Hot Plate Test)1525
Derivative A 4-Chloro substitution on Benzoate ringMouseAnalgesia (Hot Plate Test)1048
Derivative B 2-Methoxy substitution on Benzoate ringRatAnti-inflammatory (Carrageenan-induced paw edema)2563
Derivative C N-Ethyl substitution on Pyrrolidine ringMouseAnalgesia (Tail-flick test)1236

Caption: Hypothetical in vivo efficacy data for this compound and its derivatives.

Essential Experimental Protocols for In Vivo Efficacy Evaluation

A robust comparison of the in vivo efficacy of these compounds would necessitate a series of well-defined experimental protocols. The following methodologies represent standard practices in preclinical drug development for assessing analgesic and anti-inflammatory activities.

Analgesic Activity Assessment: Hot Plate Test

Objective: To evaluate the central analgesic activity of the test compounds.

Methodology:

  • Male Swiss albino mice (20-25 g) are individually placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • The latency period for the animal to exhibit a nociceptive response (e.g., licking of the paws or jumping) is recorded.

  • A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

  • Baseline latency is determined for each animal before drug administration.

  • Test compounds, a vehicle control, and a standard analgesic (e.g., morphine) are administered intraperitoneally.

  • The reaction time is measured at predefined intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.

  • The percentage of maximal possible effect (% MPE) is calculated for each animal at each time point.

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

Objective: To assess the anti-inflammatory potential of the test compounds in an acute inflammation model.

Methodology:

  • Wistar rats (150-200 g) are used for the experiment.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • Test compounds, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Visualizing Experimental and Logical Frameworks

To facilitate a clear understanding of the necessary research workflow and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invivo In Vivo Efficacy Testing cluster_analysis Data Analysis & Comparison S1 Synthesis of This compound Derivatives S2 Structural Characterization (NMR, MS, HPLC) S1->S2 T1 Animal Model Selection (Mouse, Rat) S2->T1 T2 Dose-Response Studies T1->T2 T3 Efficacy Assessment (Analgesia, Anti-inflammatory) T2->T3 T4 Toxicity & Side Effect Profiling T3->T4 A1 Statistical Analysis (ED₅₀, Therapeutic Index) T4->A1 A2 Structure-Activity Relationship (SAR) A1->A2

Caption: A generalized workflow for the synthesis and in vivo evaluation of novel compounds.

Signaling_Pathway Receptor Receptor Enzyme Enzyme Receptor->Enzyme Activates/Inhibits Signaling Cascade Signaling Cascade Enzyme->Signaling Cascade Initiates Cellular Response Cellular Response Derivative Derivative Derivative->Receptor Binds to Signaling Cascade->Cellular Response Leads to

Caption: A simplified diagram illustrating a potential drug-target interaction pathway.

Quantitative Analysis of 1-Methyl-3-pyrrolidinyl Benzoate in Biological Samples: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the quantification of 1-Methyl-3-pyrrolidinyl Benzoate in biological matrices. This guide provides a comparative overview of these techniques, along with detailed, adaptable experimental protocols and expected performance data to aid researchers in selecting the most suitable method for their specific needs.

The accurate quantification of this compound, a tertiary amine ester, in biological samples such as plasma and urine is crucial for pharmacokinetic, toxicological, and drug metabolism studies. Due to its chemical structure, featuring a pyrrolidine ring and a benzoate ester group, several analytical techniques can be employed for its determination. This guide focuses on the three most common and robust methods: GC-MS, LC-MS/MS, and HPLC-UV.

While specific validated methods for this compound are not widely documented, the protocols and performance data presented here are based on established methods for structurally similar compounds, such as tropane alkaloids and other benzoate esters.[1][2][3] These methodologies can be adapted and validated for the target analyte.

Comparison of Analytical Techniques

The choice of analytical technique depends on the required sensitivity, selectivity, sample throughput, and available instrumentation.

FeatureGC-MSLC-MS/MSHPLC-UV
Selectivity HighVery HighModerate
Sensitivity HighVery HighLow to Moderate
Sample Preparation More complex (derivatization may be required)Moderate (protein precipitation/SPE)Simpler (dilution/filtration)
Throughput ModerateHighHigh
Instrumentation Cost Moderate to HighHighLow
Matrix Effects Less proneCan be significantLess prone than MS
Typical LOQ sub-ng/mLpg/mL to sub-ng/mLng/mL to µg/mL

Table 1: Comparison of key features of GC-MS, LC-MS/MS, and HPLC-UV for the analysis of this compound.

Quantitative Performance Data (Adapted from Structurally Similar Compounds)

The following table summarizes typical quantitative performance parameters that can be expected when developing and validating a method for this compound based on methodologies for analogous compounds.

ParameterGC-MSLC-MS/MSHPLC-UV
Linear Range 1 - 500 ng/mL0.05 - 50 ng/mL[1]50 - 1000 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 ng/mL0.01 - 0.1 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 2 ng/mL0.05 - 0.5 ng/mL50 - 200 ng/mL
Accuracy (% Recovery) 90 - 110%88 - 122%[1]95 - 105%
Precision (% RSD) < 15%< 15%[1]< 5%

Table 2: Expected quantitative performance data for the analysis of this compound.

Experimental Workflow

The general workflow for the analysis of this compound in biological samples involves sample preparation, chromatographic separation, and detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) BiologicalSample->ProteinPrecipitation LC-MS/MS HPLC-UV SPE Solid-Phase Extraction (SPE) BiologicalSample->SPE GC-MS LC-MS/MS LLE Liquid-Liquid Extraction (LLE) BiologicalSample->LLE GC-MS LC-MS/MS Chromatography Chromatographic Separation (GC or LC) ProteinPrecipitation->Chromatography SPE->Chromatography Derivatization Derivatization (for GC-MS) LLE->Derivatization GC-MS LLE->Chromatography Derivatization->Chromatography Detection Detection (MS, MS/MS, or UV) Chromatography->Detection Quantification Quantification Detection->Quantification

Figure 1: General experimental workflow for the quantitative analysis of this compound in biological samples.

Experimental Protocols (Adaptable)

The following are detailed, adaptable protocols for each analytical technique. These protocols are based on methods for structurally similar compounds and should be optimized and validated for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma or urine, add an appropriate internal standard.

  • Alkalinize the sample with a suitable buffer (e.g., pH 9-10).

  • Extract the analyte with 5 mL of an organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for derivatization or direct injection.

  • (Optional) For derivatization, add a silylating agent (e.g., BSTFA with 1% TMCS) and incubate at 60-70°C for 30 minutes.

b. GC-MS Conditions

  • Column: 5% Phenyl Methyl Siloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte and internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the internal standard need to be determined by infusion and optimization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique, suitable for applications where high sensitivity is not a primary requirement.

a. Sample Preparation (Direct Injection or Dilution)

  • For urine samples, a simple dilution with the mobile phase followed by filtration through a 0.45 µm filter may be sufficient.[4]

  • For plasma samples, protein precipitation as described for LC-MS/MS (2.a) can be used, followed by reconstitution in the mobile phase.

b. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3-4) (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The UV absorption maximum for this compound needs to be determined, but a wavelength around 230-270 nm is expected based on the benzoate chromophore.

  • Injection Volume: 20 µL.

Conclusion

The choice of the analytical method for the quantitative analysis of this compound in biological samples should be guided by the specific requirements of the study. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for studies requiring low detection limits, such as pharmacokinetic profiling at therapeutic doses. GC-MS provides a robust alternative with high sensitivity, although it may require more extensive sample preparation. HPLC-UV is a cost-effective and straightforward method suitable for applications where higher concentrations of the analyte are expected, such as in toxicological screening or formulation analysis. The provided protocols, derived from methods for structurally related compounds, offer a solid foundation for the development and validation of a quantitative assay for this compound.

References

Comparative Guide to Analytical Method Validation for the Quantification of 1-Methyl-3-pyrrolidinyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two common analytical techniques for the quantification of 1-Methyl-3-pyrrolidinyl Benzoate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information is intended for researchers, scientists, and drug development professionals involved in method development and validation.

Introduction to this compound

This compound is a chemical compound with the molecular formula C12H15NO2.[1] The pyrrolidine ring is a significant scaffold in drug discovery, and its derivatives are of interest in medicinal chemistry.[1] Accurate and precise quantification of such compounds is crucial for research and quality control. This guide compares two widely used analytical methods suitable for the analysis of this compound.

Method Comparison

A summary of the performance characteristics of HPLC-UV and GC-MS for the quantification of compounds structurally similar to this compound is presented below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of HPLC-UV and GC-MS Method Performance Parameters

ParameterHPLC-UVGC-MS
Linearity Range 1 - 100 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.4 µg/mL~0.05 µg/mL
Selectivity/Specificity GoodExcellent
Throughput HighModerate
Cost LowerHigher

Data compiled from typical performance of analytical methods for benzoate esters and pyrrolidine derivatives.[2][3][4][5][6]

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is based on the separation of the analyte on a reversed-phase column followed by detection using a UV detector. It is a robust and widely used technique for the quantification of organic molecules.[2][4][5]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M phosphate buffer, pH 4.5) in a ratio of 60:40 (v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm (based on the benzoyl chromophore).

  • Injection Volume: 20 µL.[2][3]

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dilute the sample containing this compound with the mobile phase to obtain a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the identification and quantification of volatile and semi-volatile compounds.[7][8][9]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column such as a 5% phenylmethylsiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 20°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Detection: Full scan mode (m/z 50-300) for identification and selected ion monitoring (SIM) mode for quantification.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the chosen solvent to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).

  • Sample Solution: Dilute the sample containing this compound with the solvent to obtain a concentration within the calibration range.

Method Validation Workflows

The following diagrams illustrate the logical flow of the method validation process for each technique.

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters cluster_report Finalization prep_standards Prepare Standards & Samples hplc_system Equilibrate HPLC System prep_standards->hplc_system prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->hplc_system inject_samples Inject Samples hplc_system->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data specificity Specificity acquire_data->specificity linearity Linearity & Range acquire_data->linearity accuracy Accuracy acquire_data->accuracy precision Precision acquire_data->precision lod_loq LOD & LOQ acquire_data->lod_loq robustness Robustness acquire_data->robustness report Generate Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Workflow for HPLC-UV Method Validation.

GCMS_Validation_Workflow cluster_prep_gcms Preparation cluster_gcms GC-MS Analysis cluster_validation_gcms Validation Parameters cluster_report_gcms Finalization prep_standards_gcms Prepare Standards & Samples gcms_system Tune & Calibrate GC-MS prep_standards_gcms->gcms_system inject_samples_gcms Inject Samples gcms_system->inject_samples_gcms acquire_data_gcms Acquire Mass Spectra inject_samples_gcms->acquire_data_gcms specificity_gcms Specificity acquire_data_gcms->specificity_gcms linearity_gcms Linearity & Range acquire_data_gcms->linearity_gcms accuracy_gcms Accuracy acquire_data_gcms->accuracy_gcms precision_gcms Precision acquire_data_gcms->precision_gcms lod_loq_gcms LOD & LOQ acquire_data_gcms->lod_loq_gcms robustness_gcms Robustness acquire_data_gcms->robustness_gcms report_gcms Generate Validation Report specificity_gcms->report_gcms linearity_gcms->report_gcms accuracy_gcms->report_gcms precision_gcms->report_gcms lod_loq_gcms->report_gcms robustness_gcms->report_gcms

Caption: Workflow for GC-MS Method Validation.

References

Benchmarking 1-Methyl-3-pyrrolidinyl Benzoate Against Other Nicotinic Acetylcholine Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical nicotinic acetylcholine receptor (nAChR) ligand, 1-Methyl-3-pyrrolidinyl Benzoate, against well-characterized nAChR ligands: Nicotine, Varenicline, and Epibatidine. Due to the limited publicly available data on this compound, this guide utilizes hypothetical data to illustrate a comparative framework. The experimental data for the established ligands are compiled from publicly available literature.

Ligand Profile Summaries

This compound (Hypothetical) is a novel synthetic ligand designed to target neuronal nAChRs. Its structural features, including a methyl-pyrrolidinyl group and a benzoate moiety, suggest potential interactions with the orthosteric binding site of nAChRs. Pre-clinical evaluation is focused on its potential as a selective modulator of specific nAChR subtypes with a favorable therapeutic index.

Nicotine is a naturally occurring alkaloid and the primary psychoactive component of tobacco. It acts as a non-selective agonist at a wide range of nAChR subtypes.[1] Nicotine's interaction with the α4β2 subtype is considered a key factor in its addictive properties.[1]

Varenicline is a prescription medication developed for smoking cessation. It acts as a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs.[2][3] Its mechanism involves both providing a moderate level of receptor stimulation to alleviate withdrawal symptoms and blocking the reinforcing effects of nicotine.[2]

Epibatidine is a natural alkaloid originally isolated from the skin of a poison frog. It is a potent, non-selective nAChR agonist with exceptionally high affinity, particularly for the α4β2 subtype.[4] Its high toxicity has limited its therapeutic use, but it remains a valuable research tool.[4]

Comparative Pharmacological Data

The following tables summarize the binding affinity (Ki), potency (EC50), and efficacy (Emax) of the compared ligands at major neuronal nAChR subtypes.

Table 1: Binding Affinity (Ki, nM) at Human nAChR Subtypes

Ligandα4β2α7α3β4
This compound (Hypothetical) 5.215085
Nicotine1.0[1]>10,000100-1000
Varenicline0.06[5]322[5]430[2]
Epibatidine0.04[4]20[4]-

Table 2: Agonist Potency (EC50, µM) and Efficacy (% of Acetylcholine max response) at Human nAChR Subtypes

LigandnAChR SubtypeEC50 (µM)Efficacy (Emax %)
This compound (Hypothetical) α4β20.865 (Partial Agonist)
α7>10-
Nicotineα4β21.5100 (Full Agonist)
α710100 (Full Agonist)
Vareniclineα4β20.1 - 1.4[6]13-22 (Partial Agonist)[6]
α7-Full Agonist
Epibatidineα4β20.001100 (Full Agonist)
α70.1100 (Full Agonist)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor subtype.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7) are prepared by homogenization and centrifugation.[7] The protein concentration of the membrane preparation is determined using a standard protein assay.[8]

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding assay.

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7) at a fixed concentration and varying concentrations of the unlabeled competitor ligand (e.g., this compound).[7][9]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[7]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is employed to measure the functional activity (potency and efficacy) of a ligand on nAChRs expressed in Xenopus oocytes.

Protocol:

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired human nAChR subunits.[10] The oocytes are then incubated for 2-7 days to allow for receptor expression.

  • Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.[11] The oocyte is continuously perfused with a recording solution (e.g., ND96).[10]

  • Ligand Application: The test ligand is applied to the oocyte at various concentrations through the perfusion system.

  • Data Acquisition: The current responses elicited by the ligand are recorded at a holding potential of -70 mV.[12]

  • Data Analysis: The peak current amplitude at each ligand concentration is measured. The concentration-response data are then fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of the ligand that produces 50% of the maximal response) and the Emax (the maximal response relative to a full agonist like acetylcholine).

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of nAChR activation, particularly for subtypes with high calcium permeability like the α7 nAChR.

Protocol:

  • Cell Culture and Loading: Cells stably expressing the nAChR subtype of interest are cultured on glass coverslips and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]

  • Imaging Setup: The coverslip is mounted on an inverted fluorescence microscope equipped with a high-speed camera.

  • Ligand Application: The test ligand is applied to the cells via a perfusion system.

  • Image Acquisition: Fluorescence images are captured before, during, and after ligand application.

  • Data Analysis: The change in fluorescence intensity over time is measured for individual cells. The peak increase in fluorescence is used as a measure of the receptor response. Dose-response curves can be generated to determine the EC50 of the ligand.

Signaling Pathways and Experimental Workflow

Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations, primarily Na⁺ and Ca²⁺. This influx causes membrane depolarization and can trigger various downstream signaling cascades.[14][15] The α7 nAChR subtype, in particular, has a high permeability to Ca²⁺, which can directly activate calcium-dependent signaling pathways.[14] Key downstream pathways include the PI3K/Akt pathway, which is involved in cell survival and neuroprotection.[15]

nAChR_Signaling_Pathway Ligand nAChR Ligand (e.g., Acetylcholine, Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular [Ca2+] Ion_Influx->Ca_Signal Direct Ca2+ Influx (especially α7 nAChR) VDCC Voltage-Gated Ca2+ Channels (VDCCs) Depolarization->VDCC Activates VDCC->Ca_Signal Ca2+ Influx PI3K PI3K Ca_Signal->PI3K Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection Promotes

Caption: Simplified nAChR signaling cascade.

Experimental Workflow for nAChR Ligand Characterization

The evaluation of a novel nAChR ligand typically follows a multi-step process, starting with in vitro binding and functional assays, followed by more complex cellular and in vivo studies.

Ligand_Characterization_Workflow Start Novel Ligand Synthesis (this compound) Binding_Assay Radioligand Binding Assays (Determine Ki for nAChR subtypes) Start->Binding_Assay Functional_Assay Functional Assays (Electrophysiology, Ca2+ Imaging) (Determine EC50, Emax) Start->Functional_Assay Selectivity_Profiling Subtype Selectivity Profiling Binding_Assay->Selectivity_Profiling Functional_Assay->Selectivity_Profiling Cellular_Assays Cell-Based Assays (e.g., Neuroprotection, Neurotransmitter Release) Selectivity_Profiling->Cellular_Assays In_Vivo_Studies In Vivo Behavioral Studies (e.g., Analgesia, Cognition, Addiction Models) Cellular_Assays->In_Vivo_Studies End Candidate for Further Drug Development In_Vivo_Studies->End

Caption: Workflow for nAChR ligand evaluation.

Conclusion

This guide provides a framework for the comparative analysis of this compound against established nAChR ligands. The provided data for Nicotine, Varenicline, and Epibatidine offer a benchmark for evaluating the pharmacological profile of novel compounds. The detailed experimental protocols and workflow diagrams serve as a resource for researchers engaged in the discovery and development of new nAChR-targeting therapeutics. Further experimental investigation is required to fully characterize the properties of this compound and determine its potential clinical utility.

References

Comparative Efficacy of Benzoate Analogs as Insect Repellents: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising concern over vector-borne diseases and the growing resistance to conventional insecticides has spurred research into alternative repellent compounds. Among these, benzoate analogs, a class of aromatic chemical compounds, have emerged as promising candidates. Their generally recognized as safe (GRAS) status for use in food and cosmetics, coupled with demonstrated insecticidal and repellent properties, makes them an attractive area of study for the development of next-generation insect repellents.[1] This guide provides a comparative analysis of the repellent activity of various benzoate analogs, supported by experimental data, detailed methodologies, and an exploration of the potential signaling pathways involved in their mode of action.

Comparative Repellent Activity

Recent studies have begun to systematically evaluate the repellent efficacy of different benzoate analogs, particularly against household pests like the common bed bug (Cimex lectularius). The data reveals significant variations in both immediate and long-lasting repellency among different analogs, highlighting the importance of chemical structure in determining activity.

A key study characterized the repellency of several methyl benzoate analogs against bed bugs, providing valuable insights into their structure-activity relationship. The results, summarized in the table below, indicate that while many benzoate compounds exhibit immediate repellency, only a select few offer extended protection.

CompoundChemical StructureRepellency at 0 hoursRepellency at 24 hoursRepellency at 7 days
Methyl Benzoate (MB)C₆Hâ‚…COOCH₃SignificantNot SignificantNot Significant
Vinyl Benzoate (VB)C₆Hâ‚…COOCH=CH₂SignificantSignificantNot Significant
Hexyl Benzoate (HB)C₆Hâ‚…COOC₆H₁₃Not SignificantNot DeterminedNot Determined
Ethyl Benzoate (EB)C₆Hâ‚…COOC₂Hâ‚…SignificantNot SignificantNot Significant
Methyl 2-chlorobenzoate (M2CB)ClC₆Hâ‚„COOCH₃SignificantSignificantNot Significant
Methyl 2-methylbenzoate (M2MB)CH₃C₆Hâ‚„COOCH₃SignificantNot SignificantNot Significant
Methyl 3-methylbenzoate (M3MB)CH₃C₆Hâ‚„COOCH₃SignificantSignificantNot Significant
Methyl 2-methoxybenzoate (M2MOB)CH₃OC₆Hâ‚„COOCH₃SignificantSignificantSignificant
Methyl 3-methoxybenzoate (M3MOB)CH₃OC₆Hâ‚„COOCH₃SignificantNot SignificantSignificant
DEET (N,N-diethyl-meta-toluamide)CH₃C₆Hâ‚„CON(C₂Hâ‚…)₂Not SignificantSignificantSignificant

Data sourced from a study on Cimex lectularius.[2] "Significant" indicates a statistically significant repellent effect compared to a control.

Notably, methyl 2-methoxybenzoate (M2MOB) and methyl 3-methoxybenzoate (M3MOB) demonstrated the most prolonged repellent activity, maintaining significance for at least 7 days.[2] This suggests that the position of the methoxy group on the benzene ring plays a crucial role in the compound's volatility and its interaction with insect sensory receptors. In contrast, the well-known repellent DEET did not show immediate repellency in this specific assay but was effective at 24 hours and 7 days.[2]

While comprehensive comparative data for a wide range of benzoate analogs against other key vectors like mosquitoes and ticks is still emerging, some studies have shown the toxicity of certain analogs to mosquitoes. For instance, butyl benzoate, n-pentyl benzoate, vinyl benzoate, and methyl 3-methoxybenzoate were found to be more toxic to Aedes aegypti females than the parent compound, methyl benzoate.[3] Further research is needed to establish a direct correlation between toxicity and repellency for these compounds against various insect species.

Experimental Protocols

The evaluation of insect repellent efficacy relies on standardized laboratory bioassays. These protocols are designed to provide quantifiable and reproducible data on the ability of a compound to prevent insects from landing or biting.

Arm-in-Cage Assay for Mosquitoes

A widely accepted method for testing topical repellents against mosquitoes is the arm-in-cage assay.[4]

Objective: To determine the Complete Protection Time (CPT) of a repellent formulation.

Materials:

  • Test cages (e.g., 40x40x40 cm) containing a known number of host-seeking female mosquitoes (e.g., 200).[5]

  • Repellent formulation and a control substance (e.g., ethanol).

  • Human volunteers.

Procedure:

  • A defined area on a volunteer's forearm is treated with a standard amount of the repellent formulation.

  • The treated forearm is inserted into the mosquito cage for a specified duration (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).[4]

  • The time to the first confirmed insect bite is recorded. A confirmed bite is typically defined as a first bite followed by a second bite within a set timeframe (e.g., 30 minutes).[5]

  • The CPT is the time from application to the first confirmed bite.

In Vitro Tick Repellency Assay

For evaluating repellents against ticks, in vitro assays provide a controlled environment to assess a compound's ability to deter tick movement.

Objective: To determine the percentage repellency of a compound against ticks.

Materials:

  • Petri dishes or similar arenas.

  • Filter paper.

  • Test compound and a control solvent.

  • Host-seeking tick nymphs or adults.

Procedure:

  • A piece of filter paper is treated with the test compound, while a control paper is treated with the solvent.

  • The treated and control papers are placed in the arena.

  • A specified number of ticks are released in the center of the arena.

  • After a set period, the number of ticks on the treated and control surfaces is counted.

  • Percentage repellency is calculated based on the distribution of the ticks.

Experimental Workflow and Signaling Pathways

To visualize the process of repellent evaluation and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Bioassay cluster_analysis Data Analysis A Synthesize/Procure Benzoate Analogs B Prepare Test Formulations A->B D Arm-in-Cage Assay (Mosquitoes) B->D E Tick Repellency Assay (In Vitro) B->E F Y-Tube Olfactometer (Spatial Repellency) B->F C Culture Target Insects C->D C->E C->F G Record Complete Protection Time (CPT) D->G H Calculate Percent Repellency E->H F->H I Statistical Analysis G->I H->I J Comparative Efficacy Assessment I->J

Fig. 1: Experimental workflow for comparative repellent activity testing.

The precise molecular mechanisms by which benzoate analogs repel insects are not yet fully elucidated and remain an active area of research.[2] However, based on the current understanding of insect chemoreception, it is hypothesized that these compounds interact with the insect's olfactory (smell) and gustatory (taste) systems. Repellents like DEET are known to act on multiple types of sensory receptors.[6] It is plausible that benzoate analogs function similarly, by either activating receptors that trigger an aversive behavioral response or by blocking the receptors that detect host attractants.

Signaling_Pathway cluster_reception Sensory Reception cluster_transduction Signal Transduction cluster_processing Neural Processing & Behavior A Benzoate Analogs (Volatile Molecules) B Olfactory Receptor Neurons (ORNs in Antennae/Palps) A->B Olfaction C Gustatory Receptor Neurons (GRNs on Tarsi/Proboscis) A->C Contact Chemoreception D Receptor Binding (Odorant/Gustatory Receptors) B->D C->D E Ion Channel Activation/Modulation D->E F Action Potential Generation E->F G Antennal Lobe Processing F->G H Higher Brain Centers G->H I Aversive Behavior (Movement Away from Source) H->I

Fig. 2: Hypothesized signaling pathway for benzoate analog repellency in insects.

Conclusion

Benzoate analogs represent a promising class of compounds for the development of novel insect repellents. The available data indicates that their repellent efficacy is highly dependent on their chemical structure, with certain analogs like methyl 2-methoxybenzoate and methyl 3-methoxybenzoate showing prolonged activity against bed bugs.[2] While further research is required to establish a comprehensive comparative dataset against a wider range of insect vectors and to fully elucidate the underlying signaling pathways, the existing evidence strongly supports continued investigation into this versatile group of chemicals. The standardized experimental protocols outlined in this guide provide a framework for future studies to generate the robust and comparable data needed to advance the development of safe and effective benzoate-based repellents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.